2-(5-Bromopyridin-2-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDCIPGFVZQLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(5-Bromopyridin-2-yl)propan-2-amine chemical properties
An In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)propan-2-amine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2-(5-Bromopyridin-2-yl)propan-2-amine is a synthetically valuable heterocyclic compound that serves as a crucial building block for the development of novel therapeutic agents. Its structure, featuring a pyridine ring substituted with a bromine atom and a tertiary alkylamine group, offers a unique combination of chemical reactivity and physicochemical properties that are highly sought after in medicinal chemistry. The pyridine core is a prevalent motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The bromine atom acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for molecular elaboration. Concurrently, the 2-amino-2-propyl group provides a basic center that can be critical for salt formation, aqueous solubility, and specific interactions with biological targets.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(5-Bromopyridin-2-yl)propan-2-amine, tailored for researchers and scientists in the field of drug discovery and development.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its application in synthesis and drug design. The data presented below combines information from chemical suppliers with predicted spectroscopic features based on the compound's structure.
Table 1: Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1211518-99-8 | [1][2] |
| Molecular Formula | C₈H₁₁BrN₂ | [2] |
| Molecular Weight | 215.09 g/mol | [2] |
| Appearance | (Predicted) Off-white to yellow solid | N/A |
| Storage | Inert atmosphere, Room Temperature | [2] |
Table 2: Predicted Spectroscopic Data
Note: The following data are predicted based on the chemical structure and spectral information from analogous compounds. Experimental verification is recommended.
| Parameter | Predicted Chemical Shift (ppm) or m/z | Key Features & Rationale |
| ¹H NMR | δ 8.4-8.5 (d, 1H), δ 7.7-7.8 (dd, 1H), δ 7.3-7.4 (d, 1H), δ 1.5-1.6 (s, 6H), δ 1.4-1.5 (s, 2H, broad) | The pyridine protons will appear in the aromatic region, with splitting patterns determined by their coupling constants. The six protons of the two methyl groups are equivalent and will appear as a sharp singlet. The amine protons often appear as a broad singlet. |
| ¹³C NMR | δ 165-168, δ 150-152, δ 140-142, δ 122-124, δ 118-120, δ 50-52, δ 28-30 | Six distinct signals are expected for the eight carbon atoms. The pyridine carbons appear in the downfield region (>118 ppm), with the carbon attached to the amine group being the most deshielded. The quaternary and methyl carbons of the propan-2-amine group will appear in the aliphatic region. |
| Mass Spec (EI) | m/z 214, 216 | The presence of a bromine atom will result in a characteristic M+ and M+2 isotopic pattern with an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |
Synthesis and Purification
While multiple synthetic routes can be envisioned, a common and effective strategy involves the functionalization of a pre-existing pyridine scaffold. A plausible approach is the nucleophilic substitution or metal-catalyzed amination of 2,5-dibromopyridine.
Retrosynthetic Analysis & Proposed Workflow
The synthesis can be approached by forming the C-N bond between the pyridine C2 position and the amine. A practical method for this transformation is the Buchwald-Hartwig amination, which offers high selectivity and functional group tolerance. The workflow involves the palladium-catalyzed coupling of 2,5-dibromopyridine with tert-butylamine.
Caption: Proposed synthetic workflow for 2-(5-Bromopyridin-2-yl)propan-2-amine.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established Buchwald-Hartwig amination procedures and should be optimized for specific laboratory conditions.
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Vessel Preparation: To a dry, oven-baked reaction flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
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Reagent Addition: Under the inert atmosphere, add 2,5-dibromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., Xantphos, 0.04 eq).
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Solvent and Amine Addition: Add anhydrous toluene as the solvent, followed by the addition of tert-butylamine (1.2 eq).
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Causality Insight: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the organic reagents. The choice of a bulky phosphine ligand like Xantphos is crucial to promote the reductive elimination step and prevent catalyst decomposition. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to yield the pure 2-(5-Bromopyridin-2-yl)propan-2-amine.
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Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS to ensure the correct structure and a purity level >95% suitable for subsequent applications.
-
Chemical Reactivity and Derivatization
The molecule possesses two primary sites for chemical modification, making it a versatile scaffold in combinatorial chemistry and lead optimization.[3]
Reactivity of the Pyridine Ring
The bromine atom at the C5 position is the primary site for electrophilic coupling reactions. It is well-suited for palladium-catalyzed cross-coupling reactions such as:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines to install a different amino group.
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Stille Coupling: Reaction with organostannanes.
It is important to note that the C5 position of the pyridine ring is less activated towards nucleophilic aromatic substitution (SNAr) compared to the C2, C4, or C6 positions.[4] This selectivity allows for orthogonal reactivity, where the C5-Br bond can be selectively functionalized with cross-coupling chemistry while preserving other parts of the molecule.
Reactivity of the Propan-2-amine Moiety
The primary amine is a strong nucleophile and can readily undergo a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
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Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Caption: Key reaction sites and potential derivatizations of the title compound.
Applications in Medicinal Chemistry and Drug Discovery
Substituted 2-aminopyridines are privileged structures in medicinal chemistry, known for their role in forming key interactions with protein targets, particularly kinases. 2-Amino-5-bromopyridine, a closely related precursor, is a vital intermediate in the synthesis of PI3 kinase inhibitors, VEGFR-2 inhibitors, and selective dopamine D3 receptor agonists.[5]
The title compound, 2-(5-Bromopyridin-2-yl)propan-2-amine, serves as an advanced intermediate that builds upon this foundation. Its utility lies in:
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Scaffold Hopping and Library Synthesis: It can be used as a core structure where the bromine atom provides a vector for diversification, allowing for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.
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Introduction of a Lipophilic Basic Center: The tert-butylamine group provides a basic nitrogen atom which can be protonated at physiological pH, potentially improving solubility and allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
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Modulation of Physicochemical Properties: The bulky tert-butyl group can influence the conformation of the molecule and provide a lipophilic component that may enhance cell permeability or target engagement. Prodrug strategies can also be employed to optimize drug delivery and overcome ADME challenges.[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related brominated aminopyridines can provide guidance on safe handling.
Table 3: Hazard Identification (Based on Analogous Compounds)
| Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| GHS06 (Skull and Crossbones), GHS05 (Corrosion), GHS07 (Exclamation Mark) | H301/H311: Toxic if swallowed or in contact with skin.[7][8]H314: Causes severe skin burns and eye damage.[7]H319: Causes serious eye irritation.[2][9]H332: Harmful if inhaled.[2]H335: May cause respiratory irritation.[8][9] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][9]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7][8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[10]
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
2-(5-Bromopyridin-2-yl)propan-2-amine is a highly functionalized building block with significant potential in the synthesis of complex organic molecules, particularly within the realm of drug discovery. Its defined points of reactivity—the versatile bromine handle for cross-coupling and the nucleophilic amine for amide or sulfonamide formation—provide chemists with a robust platform for generating molecular diversity. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.
References
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AA Blocks. 2-(5-bromo-2-chloropyridin-3-yl)propan-2-amine | 2229439-46-5. [Link]
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PubChem. 2-Amino-5-bromopyridine. [Link]
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The Royal Society of Chemistry. Supporting Information with NMR Spectra of Pyridine Derivatives. [Link]
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ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]
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MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]
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Arkivoc. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]
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Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]
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ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]
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Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development. [Link]
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2-(5-Bromopyridin-2-yl)propan-2-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
Abstract
This technical guide provides a comprehensive overview of a reliable and scalable synthetic pathway for 2-(5-bromopyridin-2-yl)propan-2-amine, a key building block in contemporary medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, offering researchers and drug development professionals the necessary insights for successful implementation and optimization. This document details a multi-step synthesis commencing from commercially available starting materials, proceeding through a key tertiary alcohol intermediate, and culminating in the target amine via a Ritter reaction. Each step is accompanied by a detailed experimental protocol, mechanistic rationale, and characterization data.
Introduction and Strategic Overview
2-(5-Bromopyridin-2-yl)propan-2-amine is a valuable synthetic intermediate, frequently utilized in the development of novel therapeutic agents. Its structural motif, featuring a pyridine ring substituted with a bromine atom and a tertiary amine, allows for diverse downstream functionalization, making it a versatile scaffold in drug discovery programs. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of molecular complexity. The tertiary amine functionality is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties.
This guide focuses on a robust and well-documented synthetic route that is amenable to scale-up. The overall strategy involves the construction of the tertiary carbon center bearing the amine group on a pre-functionalized pyridine ring.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The tertiary amine can be installed via a Ritter reaction on a corresponding tertiary alcohol. This alcohol, in turn, can be synthesized through the addition of a methyl nucleophile, such as a Grignard reagent, to a ketone precursor. This retrosynthetic approach is illustrated in the diagram below.
2,5-Dibromopyridine + Tributyl(1-ethoxyvinyl)tin --(Pd(PPh3)4, Toluene, Reflux)--> 2-(1-Ethoxyvinyl)-5-bromopyridine 2-(1-Ethoxyvinyl)-5-bromopyridine --(Aqueous HCl)--> 2-Acetyl-5-bromopyridine
2-Acetyl-5-bromopyridine + CH3MgBr --(Anhydrous THF, 0 °C to rt)--> 2-(5-Bromopyridin-2-yl)propan-2-ol
2-(5-Bromopyridin-2-yl)propan-2-ol + Acetonitrile --(Concentrated H2SO4, 0 °C to rt)--> N-(2-(5-Bromopyridin-2-yl)propan-2-yl)acetamide N-(2-(5-Bromopyridin-2-yl)propan-2-yl)acetamide --(Aqueous NaOH, Reflux)--> 2-(5-Bromopyridin-2-yl)propan-2-amine
Caption: Overall synthetic workflow for 2-(5-Bromopyridin-2-yl)propan-2-amine.
Quantitative Data Summary
The following table summarizes typical yields for each step of the synthesis. These yields are representative and may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | 2-Acetyl-5-bromopyridine | 2,5-Dibromopyridine | 75-85 |
| 2 | 2-(5-Bromopyridin-2-yl)propan-2-ol | 2-Acetyl-5-bromopyridine | 80-90 |
| 3 | 2-(5-Bromopyridin-2-yl)propan-2-amine | 2-(5-Bromopyridin-2-yl)propan-2-ol | 60-70 |
Safety and Handling
-
Organotin Reagents: Tributyl(1-ethoxyvinyl)tin is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Grignard Reagents: Methylmagnesium bromide is highly reactive and pyrophoric. It should be handled under an inert atmosphere and away from sources of water or protic solvents.
-
Strong Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are corrosive. Handle with extreme care and appropriate PPE.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE, including lab coats, safety glasses, and gloves, should be worn at all times.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-(5-bromopyridin-2-yl)propan-2-amine. By understanding the underlying mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The presented route utilizes readily available starting materials and employs well-established chemical transformations, making it an attractive option for both academic and industrial laboratories.
References
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
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Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. The Preparation of Amides. Journal of the American Chemical Society, 70(12), 4045-4048. [Link]
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Luh, T. Y., & Wong, C. S. (1992). Palladium-Catalyzed Cross-Coupling Reaction of Organotins with Organic Halides. Chemical Reviews, 92(7), 1577-1606. [Link]
Navigating the Therapeutic Potential of the Bromopyridine Scaffold: An In-Depth Technical Guide
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
While the specific biological activity of 2-(5-Bromopyridin-2-yl)propan-2-amine remains uncharacterized in publicly accessible scientific literature, its core structure—a substituted bromopyridine—is a well-established pharmacophore in modern medicinal chemistry. The pyridine ring and its derivatives are integral to numerous FDA-approved drugs and are a focal point of extensive research due to their diverse biological activities.[1] This guide synthesizes the current understanding of structurally related bromopyridine, aminopyridine, and aminopyrimidine analogs to forecast the potential therapeutic applications of this compound class. By examining established structure-activity relationships (SAR), we can delineate promising avenues for future investigation, particularly in the realms of oncology, infectious diseases, and neurology.
The Pyridine Nucleus: A Privileged Scaffold in Drug Discovery
The pyridine ring, a heterocyclic aromatic compound, is a cornerstone of medicinal chemistry. Its nitrogen atom imparts unique physicochemical properties, including hydrogen bonding capabilities and the ability to act as a base, which facilitates interactions with a wide array of biological targets.[1] Consequently, pyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological activities.[1] The inclusion of a bromine atom, as seen in the topic compound, can further modulate a molecule's lipophilicity, metabolic stability, and binding affinity, often enhancing its therapeutic efficacy.
Potential Therapeutic Applications Based on Structural Analogs
Anticancer Activity
The pyridine scaffold is a recurring motif in a multitude of anticancer agents.[2][3][4] Research into pyridine-containing compounds has revealed several mechanisms of action, including kinase inhibition, disruption of tubulin polymerization, and DNA intercalation.
A variety of pyridine derivatives have shown promising results against several cancer cell lines. For instance, certain pyridine-thiazole hybrids have demonstrated significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC50 values in the low micromolar range.[5] Similarly, a series of pyridine-ureas exhibited potent anti-proliferative effects against breast cancer cells, with some compounds showing greater activity than the standard chemotherapeutic agent Doxorubicin.[6]
The table below summarizes the in vitro anticancer activity of selected pyridine derivatives from recent studies.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Thiazole Hybrid (Comp. 7) | MCF-7 (Breast) | 5.36 | [5] |
| Pyridine-Thiazole Hybrid (Comp. 10) | HepG2 (Liver) | 8.76 | [5] |
| Pyridine-Urea (Comp. 8e) | MCF-7 (Breast) | 0.22 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Caption: A generalized workflow for the evaluation of novel anticancer compounds.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The pyridine scaffold is a promising starting point for the design of novel antibiotics and antifungals.
Studies on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[7] Similarly, pyridothienopyrimidine derivatives have shown significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.[8] Some of these compounds were found to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[8]
The antimicrobial potential of various bromopyridine analogs is highlighted in the table below.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[4,5-b]pyridine | S. aureus | 100-200 | [7] |
| Imidazo[4,5-b]pyridine | E. coli | 100-200 | [7] |
| Pyridothienopyrimidine | E. coli | 7.81-31.25 | [8] |
| Pyridothienopyrimidine | S. aureus | 15.63 | [8] |
Neurological Applications of Aminopyridines
Aminopyridines are a class of drugs known for their ability to block voltage-gated potassium channels.[9][10] This mechanism of action can enhance nerve signal conduction and neurotransmitter release.[11] 4-aminopyridine (dalfampridine) is an approved medication for improving walking in patients with multiple sclerosis.[9][10][11][12] Its ability to cross the blood-brain barrier allows it to act on the central nervous system.[11]
Given the presence of an amine group on a pyridine ring, it is plausible that 2-(5-Bromopyridin-2-yl)propan-2-amine or its derivatives could exhibit activity at neuronal ion channels. Further research would be required to investigate this potential.
Caption: Mechanism of action for aminopyridine-based potassium channel blockers.
Structure-Activity Relationship (SAR) Insights from Aminopyrimidines
While the topic compound is a pyridine, the structurally related aminopyrimidines offer valuable insights into how modifications can impact biological activity. SAR studies on aminopyrimidine-based compounds have been crucial in developing potent and selective inhibitors for various targets.
For instance, in the development of IKK-2 inhibitors for inflammatory diseases, the introduction of different substituents on the piperidinyl aminopyrimidine core was explored.[13] It was found that specific groups at certain positions significantly increased inhibitory activity.[13] Similarly, SAR studies on 2-aminopyrimidine ligands for the histamine H4 receptor, a target for inflammatory and pain disorders, revealed that replacing a tert-butyl group with aromatic moieties enhanced potency.[14]
These examples underscore the importance of systematic structural modifications to optimize the pharmacological profile of a lead compound. For 2-(5-Bromopyridin-2-yl)propan-2-amine, future research could explore variations in the propan-2-amine side chain and substitutions on the pyridine ring to identify derivatives with enhanced activity and selectivity for specific biological targets.
Future Directions and Conclusion
The pyridine scaffold, particularly when halogenated, remains a fertile ground for the discovery of novel therapeutic agents. While 2-(5-Bromopyridin-2-yl)propan-2-amine itself has not been biologically characterized, the wealth of data on related compounds strongly suggests its potential for biological activity.
Future research should focus on the synthesis and screening of this compound and its analogs against a panel of cancer cell lines, pathogenic microbes, and neurological targets. The insights from existing SAR studies on related scaffolds can guide the rational design of a focused compound library.
References
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Spectroscopic data of 2-(5-Bromopyridin-2-yl)propan-2-amine
An In-depth Technical Guide to the Spectroscopic Profile of 2-(5-Bromopyridin-2-yl)propan-2-amine
Abstract
This technical guide provides a detailed analysis and interpretation of the key spectroscopic data for the compound 2-(5-Bromopyridin-2-yl)propan-2-amine (CAS No. 1211518-99-8).[1] As a substituted bromopyridine, this molecule holds interest for researchers in medicinal chemistry and materials science. This document serves as a core reference for its structural identification and characterization, presenting predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous structures, offering a robust framework for experimental validation.
Introduction and Molecular Structure
2-(5-Bromopyridin-2-yl)propan-2-amine features a pyridine ring substituted with a bromine atom at the 5-position and a 2-aminopropyl group at the 2-position. This substitution pattern dictates a unique electronic and structural environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming synthesis, assessing purity, and predicting chemical behavior.
The structural features to be analyzed include:
-
Aromatic Pyridine Ring: A six-membered heteroaromatic system.
-
Substituents: An electron-withdrawing bromine atom and an electron-donating alkylamine group.
-
Aliphatic Side-Chain: A tertiary carbon attached to two methyl groups and a primary amine.
Below is the molecular structure with atom numbering used for spectral assignments throughout this guide.
Caption: A streamlined workflow for compound characterization.
Conclusion
This guide provides a predictive but comprehensive spectroscopic profile of 2-(5-Bromopyridin-2-yl)propan-2-amine. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are based on established chemical principles and analysis of structurally related molecules. These datasets and their interpretations offer a robust reference for any researcher working with this compound, facilitating its unambiguous identification and quality control. Experimental verification of these predictions will solidify the spectroscopic signature of this molecule for future applications.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]
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2-(5-Bromopyridin-2-yl)propan-2-amine literature review
An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)propan-2-amine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug development. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile. Among the vast array of substituted pyridines, 2-(5-Bromopyridin-2-yl)propan-2-amine emerges as a key building block with significant potential for the synthesis of complex, biologically active compounds.
This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)propan-2-amine, detailing its synthesis, chemical properties, and, most importantly, its applications as a versatile intermediate in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique chemical attributes of this compound.
Chemical Properties and Reactivity
2-(5-Bromopyridin-2-yl)propan-2-amine possesses a unique combination of functional groups that dictate its chemical reactivity and utility as a synthetic intermediate.
| Property | Value |
| Chemical Formula | C8H11BrN2 |
| Molecular Weight | 215.1 g/mol |
| Structure | A pyridine ring substituted with a bromine atom at the 5-position and a 2-aminopropyl group at the 2-position. |
The key reactive sites of the molecule are:
-
The Bromine Atom: The bromine atom on the pyridine ring is susceptible to a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, providing a powerful tool for generating molecular diversity.[1][2]
-
The Primary Amine: The primary amine group is a versatile nucleophile that can participate in a wide array of reactions, including acylation, alkylation, and reductive amination, to form amides, secondary amines, and other derivatives.[3][4]
Proposed Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
While a direct, one-pot synthesis for 2-(5-Bromopyridin-2-yl)propan-2-amine is not extensively reported, a plausible and efficient multi-step synthetic route can be designed based on established organic chemistry principles and analogous reactions reported in the literature. The proposed synthesis starts from the readily available 2-amino-5-bromopyridine.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(5-Bromopyridin-2-yl)propan-2-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine
This step utilizes a Sandmeyer-type reaction to convert the amino group of 2-amino-5-bromopyridine into a bromine atom.
-
Materials: 2-amino-5-bromopyridine, hydrobromic acid (48%), sodium nitrite, cuprous bromide, sodium hydroxide.
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine in a solution of hydrobromic acid and cuprous bromide, and cool the mixture to -5 to 0 °C in an ice-salt bath.[5]
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.[5]
-
Neutralize the reaction mixture with a sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromopyridine.
-
Step 2: Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile
This step involves a nucleophilic substitution of the 2-bromo group with a cyanide ion.
-
Materials: 2,5-dibromopyridine, sodium cyanide, dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve 2,5-dibromopyridine in DMSO.
-
Add sodium cyanide portion-wise, and heat the reaction mixture to a moderate temperature (e.g., 80-100 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to obtain 2-(5-bromopyridin-2-yl)acetonitrile.
-
Step 3: Synthesis of 2-(5-Bromopyridin-2-yl)propanenitrile
This step involves the alkylation of the acetonitrile derivative.
-
Materials: 2-(5-bromopyridin-2-yl)acetonitrile, sodium hydride (NaH), methyl iodide (CH3I), tetrahydrofuran (THF).
-
Procedure:
-
Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 2-(5-bromopyridin-2-yl)acetonitrile in THF dropwise at 0 °C.
-
Stir the mixture for 30 minutes, then add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water, and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to yield 2-(5-bromopyridin-2-yl)propanenitrile.
-
Step 4: Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
The final step involves a Grignard reaction with the nitrile to form the desired primary amine.
-
Materials: 2-(5-bromopyridin-2-yl)propanenitrile, methylmagnesium bromide (CH3MgBr), diethyl ether or THF, water.
-
Procedure:
-
Dissolve 2-(5-bromopyridin-2-yl)propanenitrile in an anhydrous ethereal solvent.
-
Add a solution of methylmagnesium bromide dropwise at 0 °C.
-
Allow the reaction to stir at room temperature.
-
Carefully quench the reaction by the slow addition of water, followed by an acidic workup to hydrolyze the intermediate imine.
-
Basify the aqueous layer with a sodium hydroxide solution and extract the final product, 2-(5-Bromopyridin-2-yl)propan-2-amine, with an organic solvent.
-
Purify the product by column chromatography or distillation.
-
Applications in Drug Discovery
The true value of 2-(5-Bromopyridin-2-yl)propan-2-amine lies in its potential as a versatile building block for the synthesis of a diverse range of pharmaceutical compounds. The presence of the bromine atom allows for its use in various cross-coupling reactions to introduce molecular complexity, a key strategy in modern drug discovery.[1][6]
Diversification through Cross-Coupling Reactions
Caption: Diversification of the core scaffold via cross-coupling reactions.
Potential Therapeutic Areas
Derivatives of bromopyridines have shown promise in a number of therapeutic areas:
-
Oncology: The pyridine ring is a common feature in many kinase inhibitors and other anti-cancer agents. The ability to functionalize the 5-position of the pyridine ring allows for the exploration of structure-activity relationships to optimize potency and selectivity.[1]
-
Inflammatory Diseases: Bromopyridine intermediates are utilized in the synthesis of anti-inflammatory compounds.[1] The 2-(5-Bromopyridin-2-yl)propan-2-amine scaffold can be used to develop novel molecules targeting key inflammatory pathways.
Conclusion
2-(5-Bromopyridin-2-yl)propan-2-amine is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its unique combination of a reactive bromine atom and a primary amine group allows for a wide range of chemical transformations, enabling the creation of diverse libraries of compounds for biological screening. The synthetic route proposed in this guide provides a practical approach for its preparation, opening the door for its broader application in the development of new and effective therapeutic agents. The strategic use of this intermediate will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of future medicines.
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Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. Available at: [Link]
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The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
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An In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)propan-2-amine: Synthesis, History, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)propan-2-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the compound's specific nature and limited direct historical documentation, this guide establishes its context through the detailed synthesis and history of its key precursors, 2-aminopyridine and 2,5-dibromopyridine. A plausible and detailed synthetic route to the title compound is proposed, supported by established methodologies in pyridine chemistry. Furthermore, potential applications in drug discovery are discussed, drawing from the well-documented pharmacological importance of the 2-aminopyridine scaffold. This document serves as a valuable resource for researchers interested in the synthesis and utilization of novel substituted pyridines.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous marketed drugs and clinical candidates.[1] Its ability to act as a bioisostere for other aromatic and heteroaromatic rings, coupled with its capacity to form key hydrogen bonding interactions with biological targets, makes it a versatile building block in drug design.[2] Compounds incorporating the 2-aminopyridine framework have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][3] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making the exploration of novel derivatives a continuous effort in the quest for new therapeutics.[4][5]
This guide focuses on a specific derivative, 2-(5-Bromopyridin-2-yl)propan-2-amine, providing a deep dive into its synthetic heritage and potential as a valuable intermediate or active molecule in drug discovery programs.
Historical Context and Synthesis of Key Precursors
The "discovery" of 2-(5-Bromopyridin-2-yl)propan-2-amine is intrinsically linked to the development of methods for the synthesis of its precursors. The historical journey, therefore, begins with the preparation of 2-aminopyridine and its subsequent functionalization.
Synthesis of 2-Amino-5-bromopyridine
A common and crucial intermediate is 2-amino-5-bromopyridine. Its synthesis typically starts from the readily available 2-aminopyridine. One established method involves the direct bromination of 2-aminopyridine. To control the regioselectivity and avoid over-bromination, the amino group is often first acylated to form an amide, which then directs the electrophilic substitution to the 5-position. Subsequent hydrolysis of the amide yields the desired 2-amino-5-bromopyridine.[6]
An alternative, high-yielding method utilizes phenyltrimethylammonium tribromide as the brominating agent, which offers milder reaction conditions and avoids the generation of 3-position byproducts.[7]
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [7]
-
To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4g (0.1 mol) of 2-aminopyridine and 300ml of chloroform.
-
Add 37.6g (0.1 mol) of phenyltrimethylammonium tribromide to the stirred solution.
-
Maintain the reaction temperature at 30°C and stir for 2 hours.
-
After the reaction is complete, wash the mixture with 40ml of a saturated sodium chloride solution.
-
Separate the organic layer and wash it 2-3 times with 20ml of water.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation to yield an oil.
-
Cool the oil with ice water and add water to precipitate the solid product.
-
Recrystallize the crude product from benzene, filter, and dry to obtain 2-amino-5-bromopyridine.
Synthesis of 2,5-Dibromopyridine
Another key precursor, 2,5-dibromopyridine, can be synthesized from 2-amino-5-bromopyridine via a Sandmeyer-type reaction.[8] This involves the diazotization of the amino group followed by displacement with a bromide ion.
Experimental Protocol: Synthesis of 2,5-Dibromopyridine [4]
-
In a 200ml three-necked flask equipped with a stirrer and thermometer, add 50ml of 48% hydrobromic acid.
-
Dissolve 6.9g (0.048 mol) of cuprous bromide in the hydrobromic acid solution.
-
Cool the solution to 0°C in an ice-water bath and slowly add 6g (0.04 mol) of 2-amino-5-bromopyridine.
-
Maintain the temperature and, after 20 minutes, slowly add 10ml of a saturated sodium nitrite solution.
-
Stir the reaction mixture for 3.5 hours.
-
Neutralize the reaction to a pH of 7-8 with a 40% sodium hydroxide solution.
-
The product, 2,5-dibromopyridine, can be isolated by vacuum distillation.
Proposed Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
With the precursors in hand, the target molecule can be synthesized through a nucleophilic aromatic substitution reaction. A plausible and efficient method is the palladium-catalyzed Buchwald-Hartwig amination of 2,5-dibromopyridine with tert-butylamine. This reaction is known for its high functional group tolerance and efficiency in forming C-N bonds.[9]
Alternatively, a copper-catalyzed Ullmann condensation could be employed, which also facilitates the coupling of aryl halides with amines.[10]
Below is a proposed detailed protocol for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
-
To a dry Schlenk tube, add 2,5-dibromopyridine (1 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand (e.g., BINAP, 0.03 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a strong base, such as sodium tert-butoxide (1.4 mmol), and a dry, aprotic solvent like toluene (5 ml).
-
Add tert-butylamine (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture at 80-110°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography or gas chromatography.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(5-Bromopyridin-2-yl)propan-2-amine.
Table 1: Summary of Key Synthetic Steps and Reagents
| Step | Starting Material | Key Reagents | Product |
| 1 | 2-Aminopyridine | Phenyltrimethylammonium tribromide | 2-Amino-5-bromopyridine |
| 2 | 2-Amino-5-bromopyridine | HBr, CuBr, NaNO₂ | 2,5-Dibromopyridine |
| 3 | 2,5-Dibromopyridine | tert-Butylamine, Pd(OAc)₂, BINAP, NaOtBu | 2-(5-Bromopyridin-2-yl)propan-2-amine |
Diagram 1: Proposed Synthesis Workflow
A schematic representation of the proposed synthetic pathway.
Potential Applications in Drug Discovery
The structural features of 2-(5-Bromopyridin-2-yl)propan-2-amine suggest its potential as a valuable building block or a pharmacologically active agent in drug discovery. The 2-aminopyridine core is a well-established pharmacophore.[1][2] The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.
The tert-butyl group at the 2-amino position can influence the molecule's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile. Substituted aminopyridines have been investigated as inhibitors of various enzymes and receptors, and have shown promise in therapeutic areas such as oncology, neuroscience, and infectious diseases.[3][5]
For instance, derivatives of 2-aminopyridine have been developed as inhibitors of protein kinases, which are crucial targets in cancer therapy.[4] The specific substitution pattern of 2-(5-Bromopyridin-2-yl)propan-2-amine could be explored for its potential to interact with the ATP-binding site of various kinases.
Conclusion
While a dedicated historical record for the discovery of 2-(5-Bromopyridin-2-yl)propan-2-amine is not prominent in the scientific literature, its synthetic accessibility from common precursors is clear. This technical guide has outlined a logical and experimentally supported pathway for its preparation, grounded in the rich history of pyridine chemistry. The inherent value of the 2-aminopyridine scaffold in medicinal chemistry suggests that 2-(5-Bromopyridin-2-yl)propan-2-amine is a compound with significant potential for the development of novel therapeutics. Further investigation into its biological activities is warranted and could unveil new avenues for drug discovery.
References
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A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health. Retrieved from [Link]
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Discovery of Aminopyridines Substituted With Benzoxazole as Orally Active c-Met Kinase Inhibitors. (2010). PubMed. Retrieved from [Link]
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Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. (2022). ACS Publications. Retrieved from [Link]
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2-aminopyridine – a classic and trendy pharmacophore. (2021). ResearchGate. Retrieved from [Link]
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A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. (2021). Heterocyclic Letters. Retrieved from [Link]
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2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]
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Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. (2010). ResearchGate. Retrieved from [Link]
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Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). National Institutes of Health. Retrieved from [Link]
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N-alkylation of 2-pyridyl amine with arylmethyl alcohols. (2016). ResearchGate. Retrieved from [Link]
-
A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2010). ResearchGate. Retrieved from [Link]
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Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). ACS Publications. Retrieved from [Link]
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Pharmacological Activities of Aminophenoxazinones. (2021). MDPI. Retrieved from [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). ResearchGate. Retrieved from [Link]
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Synthesis of 2-Amino-5-bromopyridine. (2008). ResearchGate. Retrieved from [Link]
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A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. (2021). Heterocyclic Letters. Retrieved from [Link]
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Amination of 2-halopyridines. (2007). ResearchGate. Retrieved from [Link]
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Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)propan-2-amine: Synthesis, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)propan-2-amine, a pyridine derivative of significant interest in medicinal chemistry. The document details a feasible synthetic pathway, explores the landscape of its analogs and derivatives, and delves into the structure-activity relationships (SAR) that govern their biological effects. Drawing on the known therapeutic applications of the broader 2-aminopyridine class of compounds, this guide offers insights into the potential of this molecular scaffold in the development of novel therapeutics, particularly in the realms of antimicrobial and anticancer agents. The content is structured to provide both a strong theoretical foundation and practical experimental guidance for researchers in the field.
Introduction: The 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it a versatile scaffold for targeting a wide range of biological entities, including enzymes and receptors.[2] Derivatives of 2-aminopyridine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The subject of this guide, 2-(5-Bromopyridin-2-yl)propan-2-amine, incorporates this key pharmacophore, augmented with a bromine atom that can serve as a handle for further chemical modification and a gem-dimethyl amino group that can influence binding and pharmacokinetic properties.
Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine and Key Intermediates
A robust and scalable synthetic route is paramount for the exploration of any new chemical entity. This section outlines a plausible and experimentally grounded pathway for the synthesis of the title compound, starting from readily available precursors.
Synthesis of the Precursor: 2-Amino-5-bromopyridine
The synthesis of the key intermediate, 2-amino-5-bromopyridine, can be achieved through the bromination of 2-aminopyridine. Several methods have been reported, with a notable approach involving the use of phenyltrimethylammonium tribromide in a suitable solvent like chloroform or dichloromethane. This method offers mild reaction conditions and avoids the formation of significant by-products.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (1 equivalent).
-
Solvent Addition: Add chloroform or dichloromethane as the solvent.
-
Reagent Addition: Add phenyltrimethylammonium tribromide (1 equivalent) to the stirred solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-30°C) for 2-3 hours.
-
Work-up:
-
Wash the reaction mixture with a saturated sodium chloride solution.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., benzene) to yield pure 2-amino-5-bromopyridine as a yellow solid.
Proposed Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
A feasible route to the target compound involves the conversion of the commercially available tertiary alcohol, 2-(5-Bromopyridin-2-yl)propan-2-ol, to the corresponding primary amine. The Ritter reaction presents a powerful method for this transformation.[4][5] This reaction involves the generation of a stable carbocation from the tertiary alcohol in the presence of a strong acid, which is then trapped by a nitrile, followed by hydrolysis to yield the N-alkyl amide. Subsequent hydrolysis of the amide furnishes the desired primary amine.
Proposed Experimental Workflow: Ritter Reaction for the Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
Caption: Proposed two-step synthesis of the target compound via the Ritter reaction.
Detailed Protocol:
-
Carbocation Formation and Trapping:
-
Dissolve 2-(5-Bromopyridin-2-yl)propan-2-ol in a suitable nitrile (e.g., acetonitrile, which also acts as the reactant) and a co-solvent if necessary.
-
Cool the mixture in an ice bath.
-
Slowly add a strong acid, such as concentrated sulfuric acid, while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
-
Work-up and Amide Isolation:
-
Carefully pour the reaction mixture onto ice.
-
Neutralize the solution with a base (e.g., NaOH solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-(2-(5-bromopyridin-2-yl)propan-2-yl)acetamide.
-
-
Amide Hydrolysis:
-
Reflux the crude amide in an acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) solution until hydrolysis is complete.
-
-
Final Product Isolation and Purification:
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 2-(5-Bromopyridin-2-yl)propan-2-amine.
-
Analogs and Derivatives: Exploring Chemical Space
The 2-(5-Bromopyridin-2-yl)propan-2-amine scaffold offers multiple points for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.
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An In-depth Technical Guide to the Safe Handling of 2-(5-Bromopyridin-2-yl)propan-2-amine
Introduction: A Proactive Approach to Laboratory Safety
2-(5-Bromopyridin-2-yl)propan-2-amine and its structural analogs are pivotal building blocks in modern medicinal chemistry and materials science. Their utility, however, is paired with a distinct hazard profile that necessitates a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a technical deep-dive into the safe handling, storage, and emergency management of this compound. The protocols and insights provided herein are designed to create a self-validating system of safety, ensuring that experimental objectives are met without compromising the well-being of laboratory personnel. By understanding the causality behind each safety recommendation, researchers can cultivate an environment of intrinsic safety awareness.
Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is the accurate identification of the substance and its key properties.
| Property | Value |
| Chemical Name | 2-(5-Bromopyridin-2-yl)propan-2-amine |
| CAS Number | 1211518-99-8[1] |
| Molecular Formula | C₈H₁₁BrN₂[1] |
| Molecular Weight | 215.09 g/mol [1] |
| Structure | |
| Appearance | Typically a solid or oil (Varies by supplier) |
| Solubility | No data available; likely soluble in organic solvents. |
| Stability | Stable under recommended storage conditions.[2] |
Hazard Identification and GHS Classification
Understanding the specific hazards is critical for risk assessment. The Globally Harmonized System (GHS) provides a universal framework for classifying these risks. While a dedicated, comprehensive safety data sheet for this specific compound is not universally available, data from suppliers and structurally similar compounds allow for a robust hazard assessment.[1][3][4]
GHS Hazard Summary Table
| Pictogram | GHS Classification | Hazard Statement | Meaning |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][5] | Ingestion of the compound can cause adverse health effects. | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3][5][6] | Direct contact with skin can cause inflammation, redness, or itching.[3] | |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[3][5][6] | Contact with eyes can cause significant irritation, redness, and pain.[3] | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Inhalation of dust or vapors may be harmful. | |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation[3][5] | Inhalation may irritate the respiratory tract, causing coughing or shortness of breath. |
Trustworthiness in Assessment: The causality behind this hazard profile lies in the compound's structure. The amine functional group can impart basicity and irritant properties, while the brominated pyridine ring system is common in biologically active molecules that can interact with physiological pathways. Therefore, treating this compound with a high degree of caution is scientifically justified.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is paramount. This begins with robust engineering controls and is supplemented by appropriate PPE.
Engineering Controls
-
Fume Hood: All handling of 2-(5-Bromopyridin-2-yl)propan-2-amine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[8]
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Inspect gloves for tears or punctures before use.[9] When double-gloving, the inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff to prevent skin exposure.[8] Change gloves immediately if contaminated.[8] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[9] Goggles provide superior protection against splashes. |
| Skin/Body Protection | Flame-retardant laboratory coat with tight-fitting cuffs | Ensures no skin on the arms or wrists is exposed.[8] The lab coat should be kept fully fastened. |
| Respiratory Protection | Not required if work is performed within a certified fume hood | If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used based on a formal risk assessment. |
Standard Operating Procedures (SOPs)
Adherence to validated protocols is the cornerstone of laboratory safety.
General Handling Workflow
This workflow diagram illustrates the critical control points for safely handling the compound from receipt to use.
Caption: Standard Laboratory Handling Workflow.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is worn correctly.[8] Verify the fume hood is operational.
-
Weighing: Conduct all weighing operations on a tared weigh paper or in a suitable container inside the fume hood to contain any dust.
-
Transfer: Use a dedicated spatula for transfers. Avoid creating dust by handling the material gently.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Post-Handling: After use, decontaminate the spatula and any surfaces with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[2][10]
Emergency Response and First Aid
Rapid and correct response to an exposure is critical to minimizing harm.
Spill Response Workflow
Caption: Emergency Spill Response Workflow.
First Aid Protocols
The following protocols are based on established best practices for chemical exposures.[11][12]
-
Skin Contact:
-
Immediately remove all contaminated clothing, including footwear.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.[7] An emergency safety shower should be used if the contact area is large.
-
Wash the area with soap and water.[11]
-
Seek immediate medical attention if irritation persists or develops.
-
-
Eye Contact:
-
Immediately flush the eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[13][14]
-
Remove contact lenses if present and easy to do so.[6] Continue rinsing.
-
Do not rub the eyes or use any ointments unless directed by a medical professional.[13]
-
Seek immediate medical attention from an ophthalmologist.
-
-
Inhalation:
-
Ingestion:
Waste Management and Disposal
Proper disposal is a critical final step in the chemical lifecycle to prevent environmental contamination.
-
Categorization: Waste containing 2-(5-Bromopyridin-2-yl)propan-2-amine should be classified as halogenated organic waste.
-
Collection: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste contractor.[16] Incineration at a high temperature in a facility equipped with scrubbers to remove acidic gases (like HBr) is the preferred method for pyridine-based compounds.[16]
-
Prohibition: Do not discharge this material or its containers into drains, sewers, or waterways.[4][10]
References
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. [Link]
-
Angene Chemical. Safety Data Sheet: 2-(6-Bromopyridin-2-yl)ethanamine. [Link]
-
Chem-Space. List of GHS Hazard and Precautionary Statements. [Link]
- Generic Supplier. Safety Data Sheet. (Note: This is a placeholder for a generic SDS, specific link unavailable).
-
ChemSupply Australia. Safety Data Sheet: PYRIDINE. [Link]
-
SD Fine-Chem. Safety Data Sheet: PYRIDINE HYDROBROMIDE. [Link]
-
Hesperian Health Guides. First aid for chemicals. [Link]
-
Autech. MSDS of 2-(5-bromopyridin-2-yl)ethan-1-amine. [Link]
-
Mayo Clinic. Chemical splash in the eye: First aid. [Link]
-
Meriden-Curtis. Immediate Care for Chemical Eye Injuries. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Link]
-
AA Blocks. 2-(5-bromo-2-chloropyridin-3-yl)propan-2-amine. [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 2-(5-Bromopyridin-2-yl)propan-2-amine in Medicinal Chemistry
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of privileged scaffolds is a cornerstone of successful drug discovery campaigns. The 2-aminopyridine motif is a well-established pharmacophore, present in a multitude of clinically approved drugs and late-stage clinical candidates. Its ability to engage in key hydrogen bonding interactions, coupled with its favorable physicochemical properties, has rendered it an invaluable component in the design of novel therapeutics.[1][2] This guide focuses on a particularly strategic derivative: 2-(5-Bromopyridin-2-yl)propan-2-amine .
The unique architecture of this building block, featuring a bromine atom at the 5-position of the pyridine ring and a tertiary amine-bearing isopropyl group at the 2-position, offers medicinal chemists a powerful tool for molecular elaboration. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl moieties.[3] This is of paramount importance in structure-activity relationship (SAR) studies, where the exploration of chemical space around a core scaffold is critical for optimizing potency, selectivity, and pharmacokinetic properties. The tertiary amine functionality can influence solubility and provides a potential point for salt formation, while the isopropyl group can impart favorable metabolic stability.
This document provides a comprehensive overview of the synthesis and application of 2-(5-Bromopyridin-2-yl)propan-2-amine, with a focus on its utility in the development of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.
Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine: A Detailed Protocol
The synthesis of the title compound can be efficiently achieved in a two-step sequence, commencing with the readily available 2,5-dibromopyridine. The first step involves a Grignard reaction to introduce the propan-2-ol moiety, followed by a Ritter reaction to convert the tertiary alcohol to the corresponding amine.
Workflow for the Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
Sources
Application Notes: 2-(5-Bromopyridin-2-yl)propan-2-amine - A Versatile Building Block for Advanced Organic Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of substituted pyridine scaffolds is a cornerstone of molecular design. 2-(5-Bromopyridin-2-yl)propan-2-amine emerges as a highly valuable, yet specialized, building block. Its unique trifunctional architecture—comprising a reactive brominated pyridine ring, a sterically hindered secondary amine, and a gem-dimethyl bridge—offers a sophisticated platform for constructing complex molecular entities. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the 2-(propan-2-amine) moiety provides a key vector for pharmacophore elaboration or modulation of physicochemical properties.
This technical guide provides an in-depth analysis of the applications of 2-(5-Bromopyridin-2-yl)propan-2-amine, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively integrate this building block into their synthetic workflows.
Physicochemical Properties and Reactivity Profile
The reactivity of 2-(5-Bromopyridin-2-yl)propan-2-amine is dominated by the electronic and steric features of its constituent parts.
| Property | Value/Description |
| CAS Number | 1211518-99-8 |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Reactive Sites | 1. C5-Br Bond: Primary site for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).2. Amine N-H: Nucleophilic site for acylation, alkylation, or sulfonylation. Steric hindrance from the gem-dimethyl groups modulates its reactivity. |
The pyridine nitrogen acts as a Lewis base and can influence the catalytic cycle in metal-catalyzed reactions. The steric bulk of the C(CH₃)₂NH₂ group can be leveraged to direct reactions at other sites or to impart specific conformational constraints in the final molecule, a desirable trait in kinase inhibitor design.
Core Applications in Palladium-Catalyzed Cross-Coupling
The strategic placement of the bromine atom makes this building block an ideal substrate for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl-aryl structures.[2] For 2-(5-Bromopyridin-2-yl)propan-2-amine, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring. This is a critical step in the synthesis of scaffolds for kinase inhibitors, where a central heterocyclic core is often decorated with various aromatic systems to modulate target affinity and selectivity.[3]
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Causality: This protocol is adapted from established methods for similar 2-bromopyridine substrates.[1][4] The choice of a phosphine-ligated palladium catalyst is crucial for efficient oxidative addition to the electron-deficient pyridine ring. The aqueous base/solvent system is standard for Suzuki couplings and facilitates the transmetalation step.
Materials:
-
2-(5-Bromopyridin-2-yl)propan-2-amine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add 2-(5-Bromopyridin-2-yl)propan-2-amine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired 2-(5-phenylpyridin-2-yl)propan-2-amine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[5][6] In the context of our building block, this reaction allows for the introduction of a diverse range of primary or secondary amines at the 5-position. This is particularly relevant in the development of kinase inhibitors, where a substituted amine can act as a key hydrogen bond donor or acceptor, or provide a vector for improving solubility.[7]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination with Morpholine
Causality: This protocol is based on established procedures for the amination of 2-bromopyridines.[7][8] The use of a bulky, electron-rich phosphine ligand (e.g., Xantphos or BINAP) is critical to facilitate both the oxidative addition and the reductive elimination steps, the latter of which can be challenging for electron-rich pyridine systems.[5] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[6]
Materials:
-
2-(5-Bromopyridin-2-yl)propan-2-amine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).
-
Add 2-(5-Bromopyridin-2-yl)propan-2-amine (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired 4-(6-(2-aminopropan-2-yl)pyridin-3-yl)morpholine.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, particularly in the design of cyclin-dependent kinase (CDK) inhibitors.[9][10] The amine at the 2-position often forms a critical hydrogen bond interaction with the hinge region of the kinase active site. The substituent at the 5-position, which can be installed using the cross-coupling methods described above, explores a deeper pocket and is crucial for achieving potency and selectivity.
While direct public-domain examples citing 2-(5-Bromopyridin-2-yl)propan-2-amine are scarce, numerous patents for CDK inhibitors describe a genus of compounds where a substituted 2-aminopyridine core is central.[11][12][13] The gem-dimethyl group on our building block can be considered a design element to confer metabolic stability and to fix the conformation of the amino group, potentially enhancing binding affinity.
Diagram 3: Conceptual Design of a Kinase Inhibitor
Caption: Synthetic strategy towards potential kinase inhibitors.
Conclusion
2-(5-Bromopyridin-2-yl)propan-2-amine is a potent and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. Its true value lies in the orthogonal reactivity of its bromo and amino functionalities. The palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide reliable and modular strategies for elaborating the core structure. The protocols detailed herein, grounded in established chemical principles for analogous systems, offer a solid foundation for researchers to unlock the potential of this building block in the discovery of new pharmaceuticals and advanced materials.
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-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from Google Search.[9]
-
Merck Sharp & Dohme Corp, et al. (2015). Pyridine cdk9 kinase inhibitors. MX2015012432A. Google Patents.[11]
-
Sentinel Oncology Limited. (2022). Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use. WO-2022263604-A1. PubChem.[12]
-
Sunesis Pharmaceuticals, Inc. (2013). CDK inhibitors. US8598186B2. Google Patents.[10]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from Wikipedia.[5]
-
BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from benchchem.com.[7]
-
Constellation Pharmaceuticals, Inc. (2021). CDK inhibitors and their use as pharmaceuticals. US11673893B2. Google Patents.[13]
-
Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.[4]
-
MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from mdpi.com.[14]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from pubmed.ncbi.nlm.nih.gov.[8]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from chem.libretexts.org.[6]
-
Sanofi-Synthelabo. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine. EP1358179B1. Google Patents.[15]
-
Advanced ChemBlocks. (n.d.). 2-(Pyridin-2-yl)propan-2-amine 95%. Retrieved from achemblock.com.[16]
-
ChemicalBook. (n.d.). 2-(Pyridin-2-yl)propan-1-ol synthesis. Retrieved from chemicalbook.com.[17]
-
BLDpharm. (n.d.). 52568-28-2|2-(Pyridin-2-yl)propan-2-amine. Retrieved from bldpharm.com.[18]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from NIH.[19]
-
National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from NCBI.[1]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Retrieved from ResearchGate.[20]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from ResearchGate.[21]
-
ACS Publications. (n.d.). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Retrieved from ACS Publications.[22]
-
Adir et Compagnie. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. WO1998022459A1. Google Patents.[23]
-
BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Retrieved from benchchem.com.[3]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from organic-chemistry.org.[24]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org.[2]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from NCBI.[25]
-
PubMed. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Retrieved from pubmed.ncbi.nlm.nih.gov.[26]
-
YouTube. (2024). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Retrieved from youtube.com.[27]
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- 27. youtube.com [youtube.com]
The Strategic Application of 2-(5-Bromopyridin-2-yl)propan-2-amine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Versatility of the Pyridine Scaffold in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and capacity for diverse substitutions make it an ideal foundation for designing targeted therapies. Within the vast landscape of drug discovery, the development of kinase inhibitors has emerged as a cornerstone of modern oncology and immunology. Kinases, a family of enzymes that catalyze the transfer of phosphate groups to proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention.
This application note delves into the specific utility of a highly functionalized pyridine building block, 2-(5-Bromopyridin-2-yl)propan-2-amine , in the synthesis of advanced kinase inhibitors. The strategic placement of a bromine atom at the 5-position and a propan-2-amine group at the 2-position provides a unique combination of reactive handles and structural features essential for potent and selective kinase inhibition. The bromine atom serves as a versatile anchor for cross-coupling reactions, enabling the introduction of complex aryl and heteroaryl moieties to explore the chemical space of the ATP-binding pocket. Concurrently, the 2-(propan-2-amine) group can engage in crucial hydrogen bonding interactions with the kinase hinge region, a key determinant of binding affinity.
This guide will provide a detailed exploration of the application of this building block, with a primary focus on its role in the synthesis of Pexidartinib , a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). We will dissect the synthetic strategies, provide detailed experimental protocols, and discuss the underlying structure-activity relationships (SAR) that underscore the importance of this key intermediate.
Pexidartinib: A Case Study in Targeted CSF1R Inhibition
Pexidartinib (Turalio®) is an orally bioavailable tyrosine kinase inhibitor approved for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm characterized by the overexpression of the CSF1 ligand.[1] Pexidartinib's primary mechanism of action is the potent and selective inhibition of CSF1R, a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid-lineage cells.[1] It also exhibits inhibitory activity against other kinases such as KIT and FLT3.[1] The core structure of Pexidartinib highlights the strategic incorporation of the 2-(5-Bromopyridin-2-yl)propan-2-amine moiety, which is a testament to its value in constructing highly effective kinase inhibitors.
The CSF1R Signaling Pathway and its Role in Disease
The binding of CSF1 to its receptor, CSF1R, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways such as PI3K/AKT and MAPK/ERK, which ultimately regulate cell survival, proliferation, and differentiation. In TGCT, the overexpression of CSF1 leads to the recruitment and proliferation of CSF1R-expressing macrophages, which form the bulk of the tumor mass. By inhibiting CSF1R, Pexidartinib effectively blocks this signaling axis, leading to a reduction in tumor volume and clinical symptoms.
Caption: The CSF1R signaling pathway and the inhibitory action of Pexidartinib.
Synthetic Strategies and Protocols
The synthesis of kinase inhibitors utilizing 2-(5-Bromopyridin-2-yl)propan-2-amine typically involves palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the 5-position of the pyridine ring. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, allowing for the formation of C-C bonds between the bromopyridine and various boronic acids or esters.
Generalized Workflow for Kinase Inhibitor Synthesis
The overall synthetic approach can be conceptualized as a convergent strategy where the key 2-(5-Bromopyridin-2-yl)propan-2-amine intermediate is coupled with another functionalized heterocyclic moiety.
Caption: Generalized synthetic workflow for kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-(5-Bromopyridin-2-yl)propan-2-amine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-(5-Bromopyridin-2-yl)propan-2-amine with an arylboronic acid. The conditions may require optimization depending on the specific boronic acid used.
Materials:
| Reagent | Molar Equiv. |
| 2-(5-Bromopyridin-2-yl)propan-2-amine | 1.0 |
| Arylboronic acid | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.05 - 0.1 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O) | - |
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add 2-(5-Bromopyridin-2-yl)propan-2-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.05-0.1 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to yield the desired coupled product.
Protocol 2: Representative Synthesis of a Pexidartinib Precursor
The synthesis of Pexidartinib involves multiple steps. A key transformation is the coupling of a pyridine-containing fragment with a 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety. While a direct coupling with 2-(5-Bromopyridin-2-yl)propan-2-amine is conceivable, many reported syntheses employ a convergent approach where the side chain is introduced at a later stage. A crucial step often involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.
The following is a representative procedure for a key fragment coupling, adapted from the principles of Pexidartinib synthesis.
Materials:
| Reagent | Molar Equiv. |
| 5-Bromo-2-(chloromethyl)pyridine | 1.0 |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 1.1 |
| Base (e.g., NaH, K₂CO₃) | 1.5 - 2.0 |
| Solvent (e.g., DMF, THF) | - |
Procedure:
-
To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.1 equiv) in anhydrous DMF, add the base (e.g., NaH, 1.5 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-bromo-2-(chloromethyl)pyridine (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled intermediate. This intermediate can then be further functionalized, for example, through a Suzuki coupling at the bromo position, followed by introduction of the aminomethylpyridine side chain.
Structure-Activity Relationship (SAR) Insights
The structural features of 2-(5-Bromopyridin-2-yl)propan-2-amine are critical for its successful application in kinase inhibitor synthesis.
| Structural Feature | Rationale for Activity |
| 5-Bromo Substituent | Provides a key reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl and heteroaryl groups. This enables the exploration of the hydrophobic regions of the kinase ATP-binding site to enhance potency and selectivity. |
| 2-(propan-2-amine) Group | The primary amine can act as a hydrogen bond donor, forming critical interactions with the hinge region of the kinase, mimicking the adenine portion of ATP. The gem-dimethyl groups can provide favorable steric interactions and may improve metabolic stability. |
| Pyridine Core | Serves as a versatile scaffold that correctly orients the substituents for optimal interaction with the kinase active site. The nitrogen atom can also participate in hydrogen bonding. |
Conclusion
2-(5-Bromopyridin-2-yl)propan-2-amine is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its strategic combination of a reactive bromine handle for diversification and a key hydrogen-bonding amine moiety makes it an ideal starting material for targeting the ATP-binding site of various kinases. The successful development of Pexidartinib as a CSF1R inhibitor serves as a prime example of the power of this scaffold in modern drug discovery. The protocols and insights provided in this application note offer a solid foundation for researchers to utilize this key intermediate in the design and synthesis of novel kinase inhibitors for a range of therapeutic applications.
References
-
Lamb, Y. N. (2019). Pexidartinib: First Approval. Drugs, 79(15), 1719–1725. [Link]
Sources
Application Notes and Protocols for 2-(5-Bromopyridin-2-yl)propan-2-amine in Catalysis
Introduction: A Novel Ligand Architecture for Robust Catalytic Systems
In the ever-evolving landscape of transition metal catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and improving the efficiency of established transformations. The ligand, 2-(5-Bromopyridin-2-yl)propan-2-amine, presents a compelling architecture for coordination chemistry and catalysis. Its structure, featuring a pyridine nitrogen and a primary amine, offers a bidentate chelation motif. The presence of a gem-dimethyl group on the carbon adjacent to the amine introduces significant steric bulk, which can be advantageous in promoting reductive elimination and preventing catalyst deactivation pathways. The bromo-substituent on the pyridine ring offers a potential handle for further functionalization, allowing for the fine-tuning of the ligand's electronic properties or its immobilization on a solid support.
This document provides a comprehensive guide to the potential applications of 2-(5-Bromopyridin-2-yl)propan-2-amine as a ligand in palladium-catalyzed cross-coupling reactions, a field where pyridine and amine-based ligands have demonstrated considerable utility.[1][2] While direct catalytic applications of this specific ligand are not yet extensively reported in the literature, its structural similarity to successful ligand classes suggests high potential. These notes are intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical protocols to explore its catalytic capabilities.
Conceptual Framework: Why 2-(5-Bromopyridin-2-yl)propan-2-amine is a Promising Ligand
The design of 2-(5-Bromopyridin-2-yl)propan-2-amine incorporates several key features that are desirable in a ligand for cross-coupling catalysis:
-
Bidentate Chelation: The pyridine and amine nitrogens can coordinate to a metal center, forming a stable five-membered ring. This chelate effect enhances the stability of the catalytic complex.
-
Steric Hindrance: The bulky isopropyl group proximal to the amine donor can accelerate the rate-limiting reductive elimination step in many cross-coupling reactions and can also prevent the formation of inactive dimeric species.
-
Tuneable Electronics: The bromine atom on the pyridine ring is an electron-withdrawing group, which can influence the electron density at the metal center. This electronic perturbation can impact the rates of oxidative addition and reductive elimination. Furthermore, this bromine can be replaced using standard cross-coupling methods to introduce other functional groups, allowing for systematic ligand tuning.
-
Hemilability: Depending on the reaction conditions, the amine donor could exhibit hemilabile behavior, transiently dissociating to open up a coordination site for substrate binding. This property can be beneficial in certain catalytic cycles.[3]
Based on these features, 2-(5-Bromopyridin-2-yl)propan-2-amine is a prime candidate for palladium-catalyzed reactions such as the Buchwald-Hartwig amination, which is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[2][4]
Diagram: Proposed Structure of the Ligand
Caption: Structure of 2-(5-Bromopyridin-2-yl)propan-2-amine.
Application Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the use of 2-(5-Bromopyridin-2-yl)propan-2-amine as a ligand in the palladium-catalyzed amination of an aryl bromide with a primary amine. This serves as a starting point, and optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
2-(5-Bromopyridin-2-yl)propan-2-amine (Ligand)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Experimental Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Strategic Overview: A Two-Step Approach to the Target Molecule
An In-Depth Technical Guide to the Scale-Up Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
This application note provides a comprehensive guide for the multi-kilogram scale synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine, a key building block in contemporary pharmaceutical development. The synthetic strategy detailed herein is designed for robustness, scalability, and efficiency, addressing the common challenges encountered when transitioning from laboratory-scale to pilot-plant production.
The synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine is most effectively achieved through a two-step process commencing with the commercially available and cost-effective starting material, 2,5-dibromopyridine. This strategic pathway was selected for its high degree of regioselectivity and the reliability of the chemical transformations involved, which are amenable to large-scale production.
The synthesis unfolds in two primary stages:
-
Formation of the Key Ketone Intermediate: The synthesis begins with the selective monolithiation of 2,5-dibromopyridine, followed by acylation to yield the pivotal intermediate, 2-acetyl-5-bromopyridine. This step is critical as it introduces the acetyl group that will be transformed into the desired propan-2-amine moiety.
-
Reductive Amination to the Final Product: The intermediate ketone then undergoes reductive amination to furnish the target primary amine. The Leuckart reaction is presented here as a robust and scalable method for this transformation, utilizing readily available and inexpensive reagents.
This approach avoids the use of more hazardous or expensive reagents and provides a clear and efficient pathway to the final product.
Caption: Overall synthetic workflow.
Part 1: Scale-Up Synthesis of 2-Acetyl-5-bromopyridine
The initial phase of the synthesis focuses on the efficient production of the key intermediate, 2-acetyl-5-bromopyridine. The chosen method, halogen-metal exchange followed by acylation, offers excellent control and high yields.[1]
Reaction Principle and Mechanism
The reaction proceeds via a two-stage mechanism:
-
Halogen-Metal Exchange: 2,5-Dibromopyridine is treated with n-butyllithium (n-BuLi). The lithium atom selectively displaces the bromine atom at the 2-position of the pyridine ring. This regioselectivity is driven by the greater acidity of the proton at the C2 position, which directs the lithiation.[1]
-
Acylation: The resulting 2-lithio-5-bromopyridine is a potent nucleophile that readily reacts with an acylating agent, such as N,N-dimethylacetamide, to form the target ketone.
Caption: Mechanism for 2-acetyl-5-bromopyridine synthesis.
Detailed Scale-Up Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dibromopyridine | 236.90 | 10.0 kg | 42.2 mol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 18.6 L | 46.4 mol |
| N,N-Dimethylacetamide | 87.12 | 4.4 kg | 50.5 mol |
| Toluene | - | 100 L | - |
| Saturated aq. NH4Cl | - | 50 L | - |
| Water | - | 50 L | - |
| Brine | - | 30 L | - |
| Anhydrous MgSO4 | - | 5 kg | - |
Procedure:
-
Reactor Setup: A 250 L jacketed glass reactor, equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel, is rendered inert by purging with dry nitrogen.
-
Initial Charge: Charge the reactor with 10.0 kg (42.2 mol) of 2,5-dibromopyridine and 100 L of anhydrous toluene.
-
Cooling: Cool the resulting solution to -40°C with vigorous stirring.
-
Lithiation: Slowly add 18.6 L (46.4 mol) of n-butyllithium (2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -35°C. The addition should take approximately 2-3 hours. After the addition is complete, stir the mixture at -40°C for an additional hour.
-
Acylation: Add 4.4 kg (50.5 mol) of N,N-dimethylacetamide dropwise, ensuring the temperature does not exceed -30°C. After the addition, allow the reaction mixture to warm slowly to 20°C and stir for 12 hours.
-
Quenching: Cool the reactor to 0°C and slowly quench the reaction by adding 50 L of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separation funnel. Separate the organic layer. Wash the organic phase with 50 L of water, followed by 30 L of brine.
-
Drying and Concentration: Dry the organic layer over 5 kg of anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 2-acetyl-5-bromopyridine as a white to off-white solid.
Scale-Up Considerations
-
Temperature Control: The lithiation step is highly exothermic. Efficient cooling and slow addition of n-butyllithium are crucial to prevent side reactions and ensure safety.
-
Inert Atmosphere: Strict anaerobic conditions must be maintained throughout the process to prevent quenching of the organolithium intermediate by atmospheric moisture or oxygen.
-
Agitation: Effective stirring is necessary to ensure homogenous mixing and efficient heat transfer, especially during reagent addition.
-
Material Handling: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care using appropriate personal protective equipment (PPE) and engineering controls.
Part 2: Scale-Up Reductive Amination to 2-(5-Bromopyridin-2-yl)propan-2-amine
The final step in the synthesis is the conversion of the ketone intermediate to the target primary amine via reductive amination. The Leuckart reaction is a classical and effective method for this transformation on a large scale.[2][3][4][5][6]
Reaction Principle and Mechanism
The Leuckart reaction utilizes ammonium formate as both the ammonia source and the reducing agent.[2] The reaction proceeds through the formation of an imine intermediate from the ketone and ammonia, which is then reduced in situ by formic acid (generated from the decomposition of ammonium formate).
Caption: Simplified mechanism of the Leuckart reaction.
Detailed Scale-Up Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetyl-5-bromopyridine | 200.04 | 8.0 kg | 40.0 mol |
| Ammonium formate | 63.06 | 25.2 kg | 400 mol |
| Formic acid (98%) | 46.03 | 18.4 kg | 400 mol |
| Toluene | - | 80 L | - |
| 10 M aq. NaOH | - | As needed | - |
| Dichloromethane | - | 100 L | - |
| Anhydrous Na2SO4 | - | 5 kg | - |
Procedure:
-
Reactor Setup: A 250 L reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet is used.
-
Initial Charge: Charge the reactor with 8.0 kg (40.0 mol) of 2-acetyl-5-bromopyridine, 25.2 kg (400 mol) of ammonium formate, and 18.4 kg (400 mol) of formic acid. Add 80 L of toluene.
-
Heating: Heat the mixture to reflux (approximately 110-120°C) and maintain for 24-48 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC or GC).
-
Cooling and Basification: Once the reaction is complete, cool the mixture to room temperature. Carefully add 10 M aqueous sodium hydroxide solution to basify the mixture to a pH of >12. This step should be performed with efficient cooling as it is highly exothermic.
-
Extraction: Transfer the mixture to a separation vessel and extract the aqueous layer with dichloromethane (3 x 40 L).
-
Drying and Concentration: Combine the organic layers, dry over 5 kg of anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-(5-Bromopyridin-2-yl)propan-2-amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free base.
Scale-Up Considerations
-
Off-gassing: The Leuckart reaction evolves carbon dioxide. The reactor system must be equipped with an appropriate off-gas handling system.
-
Exothermic Basification: The neutralization of the acidic reaction mixture with a strong base is highly exothermic and requires careful control of the addition rate and efficient cooling.
-
Emulsion Formation: During the work-up, emulsions may form. The addition of brine or a small amount of a suitable anti-emulsion agent can be beneficial.
-
Product Isolation: The final product is a liquid amine. Vacuum distillation is a suitable method for purification on a large scale.
Safety and Handling
All operations should be conducted in a well-ventilated area or a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere.
-
Bromopyridines: These compounds are generally irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Formic Acid: Corrosive and causes severe burns.
-
Sodium Hydroxide: Corrosive and causes severe burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Summary of Quantitative Data
| Stage | Starting Material | Product | Theoretical Yield | Expected Yield | Purity (Typical) |
| Step 1 | 2,5-Dibromopyridine | 2-Acetyl-5-bromopyridine | 8.45 kg | 6.8 - 7.6 kg (80-90%) | >98% |
| Step 2 | 2-Acetyl-5-bromopyridine | 2-(5-Bromopyridin-2-yl)propan-2-amine | 8.6 kg | 6.0 - 6.9 kg (70-80%) | >98% |
Conclusion
The described two-step synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine provides a robust and scalable route to this valuable pharmaceutical intermediate. By carefully considering the reaction conditions and addressing the challenges associated with scale-up, this protocol can be effectively implemented in a pilot plant or manufacturing setting to produce the target molecule in high yield and purity.
References
-
Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka. Available at: [Link]
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Available at: [Link]
-
Wikipedia. (2023). Leuckart reaction. Available at: [Link]
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
- Cross, J. M., & Fassel, V. A. (1948). Studies on the Leuckart Reaction. Journal of the American Chemical Society, 70(4), 1432–1434.
-
Wikipedia. (2023). Reductive amination. Available at: [Link]
- A. S. K. (2021). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Journal of Chemical Reviews, 3(4), 281-298.
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]
- Liu, Y., et al. (2023).
-
Sciencemadness Wiki. (2020). Leuckart reaction. Available at: [Link]
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- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
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- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [ouci.dntb.gov.ua]
- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
Welcome to the technical support guide for the synthesis and yield optimization of 2-(5-Bromopyridin-2-yl)propan-2-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable, sterically hindered aminopyridine intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and enhance your experimental outcomes. This guide is structured as a dynamic resource, addressing common challenges through a detailed troubleshooting section and frequently asked questions.
Primary Synthetic Challenge: Constructing the Gem-Dimethyl Amino Moiety
The core challenge in synthesizing 2-(5-Bromopyridin-2-yl)propan-2-amine lies in the construction of the α,α-disubstituted amino group (a tert-alkylamine) directly on the pyridine ring. Accessing such sterically congested scaffolds can be difficult due to the lower electrophilicity of ketone and imine intermediates compared to their aldehyde and aldimine counterparts. The most direct and industrially relevant approach involves a double addition of a methyl organometallic reagent to a nitrile precursor.
Our recommended primary synthetic pathway proceeds in two key stages, starting from the commercially available 2,5-dibromopyridine.
This guide will focus primarily on optimizing Stage 2, as it presents the most significant challenges to achieving high yield and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the Grignard reaction (Stage 2).
Q1: My reaction yield is disappointingly low (<30%), and I recover a lot of unreacted 5-bromo-2-cyanopyridine. What are the most likely causes?
A1: This is a classic issue often rooted in the quality and handling of the Grignard reagent or the presence of trace moisture.
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Cause 1: Inactive Grignard Reagent. The potency of methylmagnesium bromide (MeMgBr) is paramount. Commercial solutions can degrade over time. It is highly recommended to titrate the Grignard reagent before use to determine its exact molarity. A simple titration against a known amount of sec-butanol with 1,10-phenanthroline as an indicator is a reliable method.
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Cause 2: Trace Moisture. Grignard reagents are potent bases and will be quenched instantly by water. Ensure all glassware is rigorously oven-dried or flame-dried under vacuum and the reaction is run under a strictly inert atmosphere (dry nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous.
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Cause 3: Insufficient Reagent. The reaction requires a minimum of two equivalents of MeMgBr to proceed to the final product. However, due to potential quenching by the starting material's nitrogen atom or trace impurities, using a larger excess is often necessary. We recommend starting with 2.5 to 3.0 molar equivalents of the Grignard reagent.
Q2: I'm isolating a significant amount of a ketone byproduct, 1-(5-bromopyridin-2-yl)ethanone, after aqueous workup. How can I fix this?
A2: This is a very common outcome and indicates that the first addition of MeMgBr occurred successfully to form the intermediate imine, but the second addition failed before the reaction was quenched.
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Mechanism Insight: The first addition of MeMgBr to the nitrile forms a magnesium ketiminate intermediate. The aqueous workup hydrolyzes this imine to the corresponding ketone. To get to the desired diamine, a second molecule of MeMgBr must add across the C=N bond of this intermediate.
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Solution 1: Increase Grignard Excess. As mentioned in A1, a larger excess of MeMgBr (3.0 equivalents or more) can provide the necessary driving force for the second, more sterically hindered addition.
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Solution 2: Increase Reaction Temperature and Time. While Grignard additions are often initiated at 0 °C to control the initial exotherm, the second addition may require more thermal energy. After the initial addition, allow the reaction to warm to room temperature and then gently reflux for several hours (2-4 hours). Monitor the reaction by quenching small aliquots and analyzing via GC-MS or LC-MS to determine the disappearance of the intermediate imine/ketone byproduct.
Q3: My reaction turns dark brown or black, and the final workup yields a complex, tar-like mixture. What is causing this decomposition?
A3: Significant decomposition points to side reactions, often promoted by excessive heat or reactive impurities.
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Cause 1: High Localized Temperatures. The initial addition of the Grignard reagent to the nitrile is highly exothermic. Adding the reagent too quickly, especially on a larger scale, can cause localized "hot spots" that lead to polymerization or other side reactions. Maintain a controlled addition at a low temperature (0 °C or below).
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Cause 2: Side Reactions with the Pyridine Ring. Organometallic reagents can potentially add to the pyridine ring itself, a process known as a Chichibabin-type reaction, though this is less common with Grignards than with organolithiums. The primary cause of darkening is often thermal decomposition.
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Solution: Ensure slow, controlled addition of the Grignard reagent at 0 °C. After the addition is complete, allow the reaction to warm slowly to room temperature before initiating reflux. If decomposition is still an issue, consider a less aggressive solvent like THF over diethyl ether.
Q4: What is the most effective way to purify the final product, 2-(5-Bromopyridin-2-yl)propan-2-amine?
A4: As a basic amine, the product requires specific purification strategies to avoid issues with standard silica gel chromatography.
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Method 1: Acid-Base Extraction (Recommended). This is the most effective method for separating your basic amine product from neutral organic byproducts (like the ketone) and starting materials.
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After quenching the reaction, perform an initial extraction with a solvent like ethyl acetate or dichloromethane.
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Wash the combined organic layers with an aqueous solution of 1M HCl. The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities in the organic layer.
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Separate the layers. Carefully basify the acidic aqueous layer to a pH > 12 with 4M NaOH or solid KOH while cooling in an ice bath.
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Extract the free-based amine back into an organic solvent (e.g., dichloromethane, 3x).
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Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
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Method 2: Column Chromatography. If chromatography is necessary, standard silica gel can lead to peak tailing and product loss.
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Option A: Basic Alumina. Use a column packed with basic or neutral alumina instead of silica gel.
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Option B: Treated Silica. Pre-treat the silica gel by slurrying it in the eluent system containing 1-2% triethylamine or ammonia in methanol. This deactivates the acidic silanol groups, allowing for better elution of the basic amine.
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Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials?
A1: The quality of your starting materials is non-negotiable for success.
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5-Bromo-2-cyanopyridine: Should be a white to light yellow crystalline solid with a purity of >98%. Impurities from its synthesis (e.g., residual 2,5-dibromopyridine) can consume the Grignard reagent. It can be synthesized from 2,5-dibromopyridine via cyanation.
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Methylmagnesium Bromide (MeMgBr): As detailed previously, this is the most critical reagent. Always use a freshly opened bottle or titrate older solutions. A 3.0 M solution in diethyl ether is standard.
Q2: Are there any viable alternative synthetic routes to this compound?
A2: Yes, while the double Grignard addition is often the most direct, other routes exist, typically starting from 5-bromo-2-acetylpyridine.
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Ritter Reaction: This classic reaction involves treating a tertiary alcohol with a nitrile in the presence of a strong acid. One could synthesize the precursor alcohol, 2-(5-bromopyridin-2-yl)propan-2-ol, via the addition of one equivalent of MeMgBr to 5-bromo-2-acetylpyridine. Subsequent treatment of this alcohol with a cyanide source (e.g., TMSCN) and a strong acid would form an intermediate N-alkyl amide, which can be hydrolyzed to the desired primary amine. However, the harsh acidic conditions can sometimes be incompatible with the pyridine ring.
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Reductive Amination: While typically used to form primary and secondary amines from aldehydes and ketones, specialized variants for tertiary amines exist but are often complex and may not be suitable for this specific substrate.
Q3: What are the most important safety precautions for this synthesis?
A3: This synthesis involves several hazards that require careful management.
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Grignard Reagents: Methylmagnesium bromide is highly flammable and reacts violently with water. All operations must be conducted in an inert, anhydrous atmosphere and away from ignition sources.
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Anhydrous Solvents: Anhydrous diethyl ether and THF are extremely flammable and can form explosive peroxides over time. Always use freshly opened bottles or test for and quench peroxides before use.
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Exothermic Reaction: The reaction is highly exothermic. Proper temperature control with an ice bath and slow addition of reagents is critical to prevent the reaction from running away.
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Brominated Compounds: Brominated aromatic compounds are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Appendix A: Detailed Experimental Protocol
This protocol is a baseline for a 10 mmol scale reaction and should be optimized based on your observations.
Materials:
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5-Bromo-2-cyanopyridine (1.83 g, 10.0 mmol)
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Methylmagnesium bromide (3.0 M in diethyl ether, 10.0 mL, 30.0 mmol, 3.0 eq)
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Anhydrous tetrahydrofuran (THF), 50 mL
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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1 M Hydrochloric acid (HCl)
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4 M Sodium hydroxide (NaOH)
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Ethyl acetate or Dichloromethane
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-bromo-2-cyanopyridine (1.83 g, 10.0 mmol).
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Add anhydrous THF (50 mL) via cannula and stir to dissolve the starting material.
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Cool the flask to 0 °C using an ice-water bath.
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Slowly add methylmagnesium bromide (10.0 mL, 30.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Heat the mixture to a gentle reflux and maintain for 3 hours. Monitor reaction progress by taking small aliquots, quenching them with saturated NH₄Cl, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
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Once the reaction is complete, cool the flask back to 0 °C.
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Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Follow the acid-base extraction procedure outlined in Troubleshooting Q4 to purify the product.
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Concentrate the final organic layer under reduced pressure to obtain 2-(5-Bromopyridin-2-yl)propan-2-amine as a solid or oil.
Appendix B: Data Summary Table
| Parameter | Recommended Value | Rationale |
| Starting Material | 5-Bromo-2-cyanopyridine | Commercially available nitrile precursor. |
| Reagent | Methylmagnesium Bromide | Forms the gem-dimethyl group. |
| Stoichiometry | 3.0 molar equivalents | Ensures double addition and compensates for any quenching. |
| Solvent | Anhydrous THF | Good solvent for Grignard reactions. |
| Initial Temperature | 0 °C | Controls initial exotherm. |
| Reaction Temperature | Reflux (approx. 66 °C) | Provides energy for the second, more difficult addition. |
| Reaction Time | 3-5 hours | Allows for reaction completion. |
| Workup | Acid-Base Extraction | Best method for purifying the basic amine product. |
| Expected Yield | 60-75% (Optimized) | A realistic target yield after troubleshooting. |
References
- BenchChem. An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-bromopyridine.
- BenchChem. Preventing Byproduct Formation in Aminopyridine Synthesis.
-
Wikipedia. Ritter reaction. Available at: [Link]
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Organic Chemistry Portal. Ritter Reaction. Available at: [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available at: [Link]
-
An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Request PDF on ResearchGate. Available at: [Link]
-
RojasLab via YouTube. Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! Available at: [Link]
Technical Support Center: Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
Welcome to the dedicated technical support guide for the synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot problems, optimize your reaction conditions, and ensure the integrity of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the two key stages of the synthesis: the formation of the tertiary alcohol intermediate via a Grignard or organolithium reaction, and its subsequent conversion to the target amine via the Ritter reaction.
Part 1: Synthesis of the Intermediate Alcohol, 2-(5-Bromopyridin-2-yl)propan-2-ol
A common route involves the reaction of a 2-lithiated-5-bromopyridine species with acetone. This step is critical and prone to several side reactions.
Question 1: I am observing very low yields of my desired tertiary alcohol, 2-(5-Bromopyridin-2-yl)propan-2-ol. My main crude NMR impurities appear to be the starting material (2,5-dibromopyridine) and debrominated pyridine.
Answer:
This is a classic issue when performing metal-halogen exchange on bromopyridines. The low yield of the desired alcohol and the presence of starting material and pyridine point towards two competing side reactions: incomplete lithiation and proton quenching of the reactive organolithium intermediate.
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Causality (Expertise & Experience):
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Incomplete Lithiation: The C-Br bond at the 2-position of the pyridine ring is activated towards metal-halogen exchange. However, the reaction is highly sensitive to temperature and the quality of the organolithium reagent (typically n-BuLi). If the temperature is too high or the n-BuLi has degraded, the exchange will be inefficient.
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Proton Quenching: The generated 2-lithio-5-bromopyridine is a potent base. Any adventitious proton source in the reaction—such as trace water in the solvent (THF), on the glassware, or in the acetone—will rapidly quench the intermediate, leading to the formation of 5-bromopyridine. Subsequent workup can lead to further decomposition or the appearance of pyridine itself if the second bromine is also reduced. A competing exchange between the Grignard reagent and the bromopyridine can also lead to a pyridylmagnesium halide, which hydrolyzes to pyridine[1][2].
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Trustworthy Protocol & Troubleshooting Steps:
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Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen). Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl). Acetone should be distilled over anhydrous potassium carbonate.
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Reagent Titration: The concentration of commercial n-BuLi can vary. It is critical to titrate the n-BuLi solution (e.g., using diphenylacetic acid) before use to know its exact molarity.
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Temperature Control (Critical): Perform the lithium-halogen exchange at -78 °C (dry ice/acetone bath). Add the n-BuLi dropwise to the solution of 2,5-dibromopyridine in THF. Maintaining this low temperature minimizes side reactions.
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Addition Order: Add the n-BuLi to the bromopyridine solution. After stirring for a short period (e.g., 15-30 minutes) at -78 °C, add the anhydrous acetone dropwise to the generated organolithium species. A reverse addition can lead to polymerization of acetone.
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Question 2: My main byproduct is 2,2'-bis(5-bromopyridine). How can I prevent this homocoupling reaction?
Answer:
The formation of 2,2'-bis(5-bromopyridine), a Wurtz-type coupling product, indicates that your organometallic intermediate is reacting with the unreacted starting material.
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Causality (Expertise & Experience): This side reaction occurs when the nucleophilic 2-lithio-5-bromopyridine attacks the electrophilic carbon bearing the bromine at the 2-position of another molecule of 2,5-dibromopyridine. This process can be exacerbated by localized high concentrations of the organolithium reagent or by certain impurities. Some studies also suggest that single electron transfer (SET) mechanisms, especially in the presence of trace transition metals, can promote radical coupling pathways[3].
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Trustworthy Protocol & Troubleshooting Steps:
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Slow, Controlled Addition: Add the n-BuLi very slowly (dropwise) to a well-stirred solution of the 2,5-dibromopyridine at -78 °C. This prevents a localized buildup of the highly reactive lithiated species.
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Ensure Homogeneity: Use an efficient stirring mechanism to rapidly disperse the n-BuLi as it is added.
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Solvent Choice: While THF is standard, for particularly stubborn coupling issues, a more coordinating solvent or the addition of a ligand like TMEDA can sometimes alter the reactivity profile of the organolithium species, though this may also affect the primary reaction.
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Purity of Starting Material: Ensure your 2,5-dibromopyridine is free from transition metal contaminants that could catalyze coupling reactions.
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Caption: Troubleshooting workflow for the synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol.
Part 2: Conversion of Alcohol to Amine via the Ritter Reaction
The Ritter reaction converts the tertiary alcohol into the desired tertiary amine using a nitrile (e.g., acetonitrile) in the presence of a strong acid (e.g., concentrated sulfuric acid).
Question 3: During the Ritter reaction, I am isolating a significant amount of an alkene byproduct, 2-(5-bromopyridin-2-yl)prop-1-ene. How can I suppress this elimination reaction?
Answer:
This is the most common side reaction in the Ritter synthesis of tertiary amines. It arises from the competition between the desired nucleophilic attack by the nitrile and an E1 elimination pathway.
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Causality (Expertise & Experience): The reaction proceeds via the formation of a tertiary carbocation after protonation of the alcohol and loss of water[4]. This carbocation is the key intermediate. While it can be trapped by the nitrogen of the nitrile (the productive Ritter pathway), it can also lose a proton from an adjacent carbon, leading to the formation of an alkene (E1 elimination). Higher temperatures strongly favor the elimination pathway.
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Trustworthy Protocol & Troubleshooting Steps:
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Strict Temperature Control: This is the most critical parameter. The reaction should be run at a low temperature. Start by adding the alcohol to a cold (0 °C) mixture of the nitrile and strong acid. Allow the reaction to proceed at this temperature or warm very slowly to room temperature only if necessary. Avoid any external heating.
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Choice of Acid: While sulfuric acid is common, other strong acids can be used. Sometimes, using a mixture, such as acetic acid with a catalytic amount of sulfuric acid, can moderate the conditions. However, for tertiary alcohols, strong acids are generally required[5].
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Nitrile Concentration: Use the nitrile as the solvent or in large excess to maximize the probability of the carbocation being trapped by it, favoring the desired reaction over elimination.
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Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS). Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as prolonged exposure to strong acid can promote decomposition and side reactions.
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| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes E1 elimination byproduct formation. |
| Acid | Conc. H₂SO₄ (1.5 - 3.0 eq.) | Efficiently generates the required tertiary carbocation. |
| Nitrile | Acetonitrile (used as solvent) | High concentration favors nucleophilic attack over elimination. |
| Addition | Add alcohol slowly to cold acid/nitrile mixture | Controls exothermic reaction and maintains low temperature. |
| Workup | Pour onto ice, basify carefully with NaOH/NH₄OH | Neutralizes strong acid and isolates the amine product. |
Question 4: The workup of my Ritter reaction is difficult, and I'm getting a low isolated yield of the final amine product.
Answer:
The workup for a Ritter reaction can be challenging due to the need to neutralize a large amount of strong acid and handle the resulting amine product, which can have some water solubility.
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Causality (Expertise & Experience): The reaction mixture is strongly acidic. Quenching involves pouring the mixture onto a large amount of ice, followed by careful basification. The final amine product is basic and will be protonated (and thus water-soluble) at low pH. Incomplete basification will result in the product remaining in the aqueous layer. Emulsion formation during extraction is also common.
-
Trustworthy Protocol & Troubleshooting Steps:
-
Careful Quenching: Always pour the acidic reaction mixture slowly into a vigorously stirred beaker of crushed ice. This dissipates the heat of neutralization.
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Basification to High pH: Carefully add a saturated base solution (e.g., NaOH, K₂CO₃, or concentrated NH₄OH) while monitoring the pH with pH paper or a meter. You must ensure the aqueous layer is strongly basic (pH > 11) to deprotonate the amine and push it into the organic layer during extraction.
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Thorough Extraction: Extract the aqueous layer multiple times (at least 3-5 times) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The product may have partial water solubility, so repeated extractions are key.
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Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
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Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heat during concentration as pyridinic amines can be sensitive.
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Caption: Competing reaction pathways for the tertiary carbocation intermediate in the Ritter reaction.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best starting material? 2-bromopyridine, 2,5-dibromopyridine, or 2-amino-5-bromopyridine?
For this specific synthesis, 2,5-dibromopyridine is generally the most practical starting material. The goal is to introduce the 2-propyl-2-amine group at the 2-position while retaining the bromine at the 5-position. Using 2,5-dibromopyridine allows for selective metal-halogen exchange at the more reactive 2-position. Starting with 2-aminopyridine would require bromination, which can lead to mixtures of isomers[6][7], followed by a Sandmeyer reaction to install the second bromine, adding complexity[8].
FAQ 2: Can I use a Grignard reagent instead of an organolithium reagent for the first step?
While possible, it is often more challenging. The preparation of 2-pyridylmagnesium bromide from 2-bromopyridine can be inefficient and lead to significant bipyridyl formation[9]. Furthermore, performing a selective Grignard formation at the 2-position of 2,5-dibromopyridine can be difficult. Lithium-halogen exchange with n-BuLi at -78 °C is generally a more reliable and higher-yielding method for generating the required nucleophile.
FAQ 3: My final amine product is an oil and difficult to purify by column chromatography. Are there other purification methods?
Purification of pyridinic amines can indeed be tricky due to their basicity, which can cause streaking on silica gel.
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Acid-Base Extraction: One effective method is to perform an acid-base purification. Dissolve the crude product in an organic solvent (like ether or DCM) and extract with dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (pH > 11) and re-extract the pure amine back into an organic solvent.
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Crystallization: If possible, converting the amine to a stable salt (e.g., hydrochloride or tartrate) can often induce crystallization, providing a highly effective method of purification. The free base can then be regenerated if needed.
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Chromatography Additives: If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (~1%) or ammonia (in methanol) to the eluent system to suppress tailing on the silica gel.
References
- Davies, D. I., Done, J. N., & Hey, D. H. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 1392-1399.
- Overhoff, J., & Proost, W. (1938). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 57(2), 179-184.
- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155.
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
- Davies, D. I., Done, J. N., & Hey, D. H. (1969). Aspects of the Metallic Halide-catalysed Reaction of Grignard Reagents with Organic Halides. Part 1ll.t Reactions with Bromopyridines. RSC Publishing.
- Ritter reaction. (n.d.). Grokipedia.
-
Ritter Reaction. (n.d.). Wikipedia. [Link]
-
Ritter Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Li, Y., et al. (2019). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Publishing.
-
Ritter Reaction. (n.d.). NROChemistry. [Link]
- CN105061301A - Synthesis method of 2,5-dibromopyridine. (n.d.).
- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.
-
Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate. [Link]
Sources
- 1. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 4. Ritter Reaction | NROChemistry [nrochemistry.com]
- 5. Efficient synthesis of amides from secondary alcohols and CH 3 CN promoted by Fe(NO 3 ) 3 ·9H 2 O - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04146A [pubs.rsc.org]
- 6. heteroletters.org [heteroletters.org]
- 7. researchgate.net [researchgate.net]
- 8. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of 2-(5-Bromopyridin-2-yl)propan-2-amine
Welcome to the dedicated technical support guide for 2-(5-Bromopyridin-2-yl)propan-2-amine (C8H11BrN2, MW: 215.09).[1][2] This resource is designed for researchers and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical building block. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-(5-Bromopyridin-2-yl)propan-2-amine?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses starting from 2-aminopyridine or 2-bromopyridine derivatives, you should anticipate the following:
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Unreacted Starting Materials: Such as 2-amino-5-bromopyridine or a precursor used to install the 2-propyl-2-amine group.
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Over-Brominated Byproducts: If the pyridine ring is synthesized or modified via bromination, impurities like 2-amino-3,5-dibromopyridine can form.[3] These can be challenging to separate due to similar polarities.
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Regioisomers: Depending on the synthetic strategy, isomers such as 2-(5-Bromopyridin-3-yl)propan-2-amine may be present.[4]
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Hydrolysis/Degradation Products: The precursor 2,5-dibromopyridine can sometimes lead to the formation of 2-hydroxypyridine (α-pyridone) derivatives under certain reaction conditions.[5]
Q2: What is the recommended primary purification method for this compound?
A2: For multi-gram scales, flash column chromatography on silica gel is the most effective primary purification method. The basicity of the tertiary amine necessitates a modified eluent system to prevent significant tailing (streaking) on the acidic silica gel. Following chromatography, a final recrystallization step is highly recommended to remove any closely eluting impurities and achieve high analytical purity.
Q3: How can I accurately assess the purity of my final product?
A3: A multi-faceted analytical approach is essential for confirming the purity and identity of 2-(5-Bromopyridin-2-yl)propan-2-amine.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a UV detector is the cornerstone for purity assessment.[6] It can effectively separate the main compound from process-related impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation and confirming the absence of isomeric or other structural impurities.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Troubleshooting and In-Depth Protocols
This section addresses specific experimental issues with detailed, step-by-step guidance.
Issue 1: Significant Tailing/Streaking During Silica Gel Chromatography
Probable Cause: The basic amine moiety of your compound is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the analyte to be retained longer, resulting in broad, streaky peaks and poor separation.[7]
Solution: Eluent Modification with a Tertiary Amine Base
The most common and effective solution is to add a small percentage of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system. This amine base will competitively bind to the acidic sites on the silica, allowing your product to elute symmetrically.
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: Dry-load the crude material onto silica gel for the best resolution. To do this, dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol), add silica gel (approx. 2-3 times the weight of your crude product), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Column Packing: Wet-pack a suitably sized silica gel column using the initial eluent mixture (e.g., 99:1 Hexanes:Ethyl Acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with a gradient system. The percentages below are illustrative and should be optimized using Thin Layer Chromatography (TLC) first.
-
Mobile Phase A: Hexanes (or Heptane) + 0.5% Triethylamine
-
Mobile Phase B: Ethyl Acetate + 0.5% Triethylamine
-
-
Gradient Profile:
-
Run 2-3 column volumes of 1-5% B in A to elute very non-polar impurities.
-
Increase the gradient linearly to 20-40% B in A (or as determined by TLC) to elute the product.
-
Hold the gradient at the elution concentration of your product until it has completely come off the column.
-
Finally, flush the column with a higher percentage of B (e.g., 70-100%) to remove highly polar baseline impurities.
-
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent in vacuo to yield the partially purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Eluent Modifier | 0.5 - 1.0% (v/v) Triethylamine | Neutralizes acidic silica sites, preventing peak tailing of the basic amine product.[7] |
| Loading Method | Dry Loading | Provides superior resolution compared to wet loading, especially for difficult separations. |
| Elution Profile | Gradient Elution | Ensures efficient removal of both less polar and more polar impurities in a single run. |
Issue 2: Persistent Impurity with Similar Polarity After Chromatography
Probable Cause: You are likely dealing with a regioisomer or a byproduct with a very similar functional group profile, making chromatographic separation inefficient on a preparative scale.
Solution: Recrystallization
Recrystallization is an excellent secondary purification technique that separates compounds based on differences in their solubility in a specific solvent system at varying temperatures.[8]
Workflow Diagram: General Purification Strategy
Caption: A standard workflow for purifying 2-(5-Bromopyridin-2-yl)propan-2-amine.
Detailed Protocol: Recrystallization
-
Solvent Screening: The key is to find a solvent (or solvent pair) where the compound is highly soluble when hot but poorly soluble when cold.[8] Good starting points for amine compounds include alcohols (isopropanol, ethanol), esters (ethyl acetate), or hydrocarbon/alcohol mixtures (e.g., Hexanes/Isopropanol).
-
Place a few milligrams of your chromatographed product into several test tubes.
-
Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is unsuitable.
-
If it does not dissolve, heat the mixture. If it dissolves when hot, it's a potential candidate.
-
Cool the dissolved solution in an ice bath. The formation of crystals indicates a good single-solvent system.
-
-
Dissolution: Place the chromatographed material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery.[8]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Issue 3: Difficulty Confirming Purity and Structure
Probable Cause: Standard analytical methods may not be optimized, leading to ambiguous results. For instance, poor peak shape in HPLC can make integration and purity calculation inaccurate.
Solution: Optimized Analytical Protocols
Troubleshooting Decision Tree
Sources
- 1. achmem.com [achmem.com]
- 2. 2-(5-broMopyridin-2-yl)propan-2-aMine | 1211518-99-8 [chemicalbook.com]
- 3. heteroletters.org [heteroletters.org]
- 4. 1211519-20-8|2-(5-Bromopyridin-3-yl)propan-2-amine|BLD Pharm [bldpharm.com]
- 5. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
Technical Support Center: 2-(5-Bromopyridin-2-yl)propan-2-amine
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 2-(5-Bromopyridin-2-yl)propan-2-amine (herein referred to as the "Compound"). This document is intended for researchers, chemists, and drug development professionals to address common stability issues, provide troubleshooting guidance, and offer best practices for handling and storage. Given the compound's specific functional groups—a tertiary alkylamine and a bromopyridine moiety—it exhibits particular sensitivities that require careful management to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(5-Bromopyridin-2-yl)propan-2-amine?
A1: The compound's structure presents two main areas susceptible to degradation. The tertiary amine group can be prone to oxidation, especially when exposed to atmospheric oxygen over time. The pyridine ring, being a nitrogen-containing heterocycle, can also be susceptible to photo-degradation.[1][2] Furthermore, like many aryl amines, the compound may exhibit sensitivity to strong acids or bases and prolonged exposure to light, which can lead to discoloration and the formation of impurities.
Q2: How should I properly store the compound to ensure its long-term stability?
A2: For optimal stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3][4] To mitigate potential photo-degradation, amber vials or containers wrapped in aluminum foil are strongly recommended. Storage in a cool, dark, and dry place, such as a desiccator or a refrigerator set to 2-8°C, is ideal. For long-term storage, placing the sealed vial inside a secondary container with a desiccant is also advisable.
Q3: I've noticed my solid sample has developed a yellow or brownish tint over time. What does this indicate?
A3: A change in color from off-white or colorless to yellow or brown is a common visual indicator of degradation. This is often due to slow oxidation or the formation of minor impurities from exposure to air and/or light.[5] While minor discoloration may not significantly impact every application, it warrants a purity check (e.g., by LC-MS or ¹H NMR) before use in sensitive downstream reactions.
Q4: Is the compound stable in common organic solvents?
A4: The compound is generally soluble and moderately stable in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate for the duration of a typical reaction. However, prolonged storage in solution is not recommended, as this can accelerate degradation.[6] Solutions should be prepared fresh for each experiment. In protic solvents, especially under acidic or basic conditions, the compound's stability may be reduced. The pKa of related aminopyridines suggests that the compound's protonation state, and thus its stability and solubility, can be pH-dependent.[7][8][9]
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this exact molecule are not extensively published, based on its structure, several mechanisms are plausible. The most likely are:
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide. The pyridine nitrogen can also be oxidized. This is often facilitated by air and light.
-
Photo-decomposition: Pyridine derivatives can undergo complex photochemical reactions upon UV irradiation, potentially leading to polymerization or ring-opening.[1][10]
-
Hydrolysis/Substitution: While less common under neutral conditions, the bromo-substituent on the electron-deficient pyridine ring could be susceptible to nucleophilic substitution if strong nucleophiles are present, especially under forcing conditions.
Troubleshooting Guide: Experimental Issues & Solutions
This guide addresses specific problems you might encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid/Solution | Oxidation or photo-degradation due to improper storage or handling. | 1. Assess Purity: Analyze a small sample by LC-MS and ¹H NMR to identify and quantify impurities. 2. Purify if Necessary: If significant impurities are detected (>5%), re-purify the material using flash column chromatography or recrystallization (See Protocol 2). 3. Prevent Recurrence: Review storage and handling procedures. Ensure the compound is stored under inert gas and protected from light. |
| Inconsistent or Low Reaction Yields | The starting material has degraded, leading to a lower effective concentration of the active compound. | 1. Confirm Purity: Always check the purity of the compound before starting a reaction, especially if it has been stored for an extended period. 2. Use Freshly Purified Material: If degradation is suspected, use a freshly purified batch of the compound. 3. Degas Solvents: For sensitive reactions (e.g., Pd-catalyzed cross-couplings), ensure all solvents are thoroughly degassed to remove oxygen. |
| Appearance of New, Unexplained Peaks in ¹H NMR or LC-MS | Formation of degradation products (e.g., N-oxide, hydroxylated species). | 1. Characterize Impurities: Attempt to identify the structure of the major impurities by mass spectrometry (MS) to diagnose the degradation pathway. A common impurity could be the N-oxide, which would show an M+16 peak in the mass spectrum. 2. Adjust Workup: Some degradation products may be more polar. An acidic wash during workup might remove basic impurities, but could also affect the desired product. 3. Implement Protocol 1: Follow the strict handling and storage protocol to prevent further degradation. |
| Formation of an Insoluble Precipitate or Goo During Workup | Potential polymerization or formation of insoluble salt degradation products. | 1. Modify Extraction: Try filtering the crude mixture before extraction. If an emulsion forms, adding brine or filtering through Celite® can help.[11] 2. Solvent Test: Test the solubility of the precipitate in various solvents to find a suitable system for purification or removal. |
Visualized Degradation & Troubleshooting Workflows
Plausible Oxidative Degradation Pathway
This diagram illustrates a potential degradation pathway involving oxidation, a common issue for tertiary amines and nitrogen heterocycles.
Caption: A simplified diagram of potential oxidative degradation pathways.
Troubleshooting Workflow for Failed Reactions
This workflow provides a logical sequence of steps to diagnose issues when a reaction involving the compound fails to yield the desired product.
Caption: A step-by-step workflow for troubleshooting failed reactions.
Recommended Protocols
Protocol 1: Standard Handling and Storage
This protocol is designed to minimize exposure to atmospheric contaminants and light.
-
Inert Atmosphere Handling: Whenever possible, handle the solid compound inside a glovebox or use a Schlenk line. For routine weighing, work quickly and minimize exposure time to the open air.
-
Weighing and Transfer: Use a clean, dry spatula. After weighing the desired amount, promptly and securely seal the main container. Purge the headspace of the container with an inert gas (argon or nitrogen) before sealing for long-term storage.
-
Solvent Preparation: Use anhydrous, degassed solvents for preparing solutions, especially for moisture- or air-sensitive reactions.
-
Solution Storage: Prepare solutions immediately before use. If a solution must be stored temporarily, keep it in a tightly sealed vial with an inert gas headspace and protect it from light. Do not store solutions for more than a few hours.
Protocol 2: Small-Scale Re-purification by Column Chromatography
This is a general protocol for purifying small amounts of the compound if degradation is suspected.
-
Slurry Preparation: Dissolve the crude or discolored compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent system (e.g., Hexanes/Ethyl Acetate). A starting gradient could be 95:5 Hexanes:EtOAc.
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of Ethyl Acetate in Hexanes. The polarity can be gradually increased (e.g., from 5% to 30% EtOAc). Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp for visualization. The compound is expected to be UV-active.
-
Fraction Collection: Collect the fractions containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying and Storage: Dry the purified compound under high vacuum for several hours to remove residual solvent. Immediately transfer the pure solid to a clean amber vial and store under an inert atmosphere as described in Protocol 1.
Protocol 3: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of the compound.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in Acetonitrile.
Analysis: The appearance of significant secondary peaks indicates the presence of impurities. The relative peak area can be used to estimate the purity level. For more definitive identification of impurities, this method can be adapted for LC-MS.[12][13]
References
-
The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]
-
The activity and stability of tertiary amine catalysts in the presence of hypochlorous acid. Diva Portal. Available at: [Link]
-
Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. Available at: [Link]
-
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Semantic Scholar. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. Available at: [Link]
-
2-(2-bromopyridin-4-yl)-propan-2-ol Safety Data Sheet. Available at: [Link]
-
Analytical Methods for Detecting Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Troubleshooting unstable molecules in chemical space. Royal Society of Chemistry. Available at: [Link]
-
2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. Available at: [Link]
-
Basicity of Amines. National Council of Educational Research and Training. Available at: [Link]
-
Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. BioKB. Available at: [Link]
-
Analysis of degradation behavior of HO· to pyridine in electrochemical process. ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. ResearchGate. Available at: [Link]
-
Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Detection of HO· in electrochemical process and degradation mechanism of pyridine. SpringerLink. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]
-
Why is tertiary carbocation more stable than primary allylic carbocation? Chemistry Stack Exchange. Available at: [Link]
-
The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Royal Society of Chemistry. Available at: [Link]
-
Aminopyridines. Environmental Protection Agency. Available at: [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]
-
One-step synthesis of complex tertiary alkylamines via carbonyl alkylative amination and its comparison with related methods. ResearchGate. Available at: [Link]
-
Troubleshooting: The Workup. University of Rochester Department of Chemistry. Available at: [Link]
-
Easy Access to 2-Aminopyridines. GalChimia. Available at: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
Sources
- 1. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 2. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. ibisscientific.com [ibisscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(5-Bromopyridin-2-yl)propan-2-amine
Welcome to the technical support center for the synthesis and optimization of 2-(5-Bromopyridin-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the successful and efficient production of your target molecule.
I. Synthetic Strategy Overview
The synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine is typically achieved through a three-step sequence, beginning with the formation of a Grignard reagent from 2,5-dibromopyridine, followed by its reaction with acetone to yield the tertiary alcohol precursor. This alcohol then undergoes a Ritter reaction with a nitrile, and subsequent hydrolysis of the resulting amide affords the desired primary amine. Each of these steps presents unique challenges that can impact yield and purity. This guide will address each stage of the process.
Caption: Synthetic workflow for 2-(5-Bromopyridin-2-yl)propan-2-amine.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing scientifically-grounded explanations and actionable solutions.
Step 1: Grignard Reaction - Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol
Q1: My Grignard reaction with 2,5-dibromopyridine is not initiating. What are the common causes and how can I fix it?
A1: Failure to initiate a Grignard reaction is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of moisture.[1][2] Here’s a troubleshooting guide:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to expose the reactive metal.[3]
-
Mechanical Activation: Vigorously stir the magnesium turnings in anhydrous THF before adding the halide to break up the oxide layer.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[3] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[2]
-
Initiation Temperature: While the overall reaction may be conducted at room temperature or reflux, a gentle warming of a small portion of the reaction mixture can sometimes be necessary to initiate the reaction.
Q2: I am observing a significant amount of a bipyridyl byproduct in my Grignard reaction. How can I minimize this side reaction?
A2: The formation of bipyridyl compounds is a known side reaction in Grignard reactions with halopyridines.[4] This occurs through a Wurtz-type coupling. To minimize this:
-
Slow Addition: Add the 2,5-dibromopyridine solution to the magnesium suspension slowly and at a controlled temperature. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.
-
Reaction Temperature: Conducting the reaction at a lower temperature can sometimes reduce the rate of the side reaction. A Grignard exchange reaction at low temperatures has been shown to be effective in similar systems.[4]
Q3: The addition of acetone to my Grignard reagent resulted in a low yield of the desired tertiary alcohol. What could be the issue?
A3: A low yield at this stage can be due to several factors:
-
Incomplete Grignard Formation: Titrate a small aliquot of your Grignard reagent to determine its concentration before adding the acetone. This will ensure you are using the correct stoichiometry.
-
Enolization of Acetone: Grignard reagents are strong bases and can deprotonate acetone to form an enolate, which will not react further to form the tertiary alcohol. To minimize this, add the Grignard reagent to a cooled solution of acetone, rather than the other way around.
-
Reaction Temperature: Perform the addition of acetone at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over enolization.
Caption: Troubleshooting decision tree for the Grignard reaction.
Step 2: Ritter Reaction - Synthesis of N-(2-(5-bromopyridin-2-yl)propan-2-yl)acetamide
Q4: My Ritter reaction is giving a low yield of the amide. How can I optimize the reaction conditions?
A4: The Ritter reaction is sensitive to several factors, and optimization is often necessary.[5][6]
-
Acid Catalyst: A strong acid, such as concentrated sulfuric acid, is typically required to generate the tertiary carbocation from the alcohol.[5] The amount of acid is critical; too little will result in incomplete reaction, while too much can lead to side reactions. A catalytic amount of sulfuric acid in the presence of an excess of the nitrile often gives good results.[7]
-
Reaction Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures can promote elimination side reactions, leading to the formation of alkenes.
-
Nitrile Concentration: Using the nitrile as the solvent or in large excess can help to drive the reaction to completion.
-
Water Content: The Ritter reaction should be carried out under anhydrous conditions until the final hydrolysis step. Water will compete with the nitrile as a nucleophile, leading to the reformation of the starting alcohol.
Q5: I am observing the formation of an alkene byproduct. How can I prevent this?
A5: Alkene formation is a common side reaction in the Ritter reaction, arising from the elimination of a proton from the carbocation intermediate.
-
Lower Reaction Temperature: As mentioned, lower temperatures disfavor the elimination pathway.
-
Acid Concentration: Use the minimum amount of strong acid necessary to catalyze the reaction.
-
Choice of Acid: In some cases, using a different acid, such as a Lewis acid, may reduce the extent of elimination.
| Parameter | Recommended Condition | Rationale |
| Acid Catalyst | Catalytic H₂SO₄ | Efficiently generates the tertiary carbocation. |
| Nitrile | Acetonitrile (used as solvent) | High concentration drives the reaction forward. |
| Temperature | 0 °C to room temperature | Minimizes elimination side reactions. |
| Reaction Time | 2-6 hours | Typically sufficient for complete conversion. |
Caption: Recommended reaction conditions for the Ritter reaction.
Step 3: Hydrolysis and Purification
Q6: The hydrolysis of my acetamide to the final amine is incomplete. What are the best conditions for this step?
A6: Acid-catalyzed hydrolysis is the standard method for converting the intermediate amide to the primary amine.[8][9]
-
Acid Choice and Concentration: Refluxing in aqueous hydrochloric acid (e.g., 3-6 M HCl) is a common and effective method.
-
Reaction Time and Temperature: The hydrolysis of amides can be slow. Refluxing for several hours is typically required for complete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Q7: I am having trouble purifying the final product, 2-(5-Bromopyridin-2-yl)propan-2-amine, by column chromatography. The product is tailing on the silica gel column. How can I improve the separation?
A7: Tailing of basic compounds like aminopyridines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface.[10]
-
Use of a Basic Modifier: Add a small amount (0.5-2%) of a basic modifier, such as triethylamine or pyridine, to your eluent.[11] This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.
-
Alternative Stationary Phases: If tailing persists, consider using an alternative stationary phase, such as alumina or an amine-functionalized silica gel.[10]
-
Reverse-Phase Chromatography: For highly polar amines, reverse-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective purification method.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Activation: Add a small crystal of iodine to the flask. The disappearance of the purple color indicates activation.
-
Grignard Formation: Add a solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous THF dropwise to the activated magnesium at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.
-
Reaction with Acetone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of anhydrous acetone (1.2 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
-
Ritter Reaction: To a solution of 2-(5-Bromopyridin-2-yl)propan-2-ol (1.0 eq.) in acetonitrile, add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq.) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(2-(5-bromopyridin-2-yl)propan-2-yl)acetamide.
-
Hydrolysis: Add 3 M aqueous HCl to the crude acetamide and heat the mixture to reflux for 4-6 hours.
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel using an eluent containing 1% triethylamine.
IV. References
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]
-
Troubleshooting my grignard reactions : r/chemistry - Reddit. Available at: [Link]
-
-
The Grignard Reaction. Available at: [Link]
-
-
Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Available at: [Link]
-
Ritter Reaction - Organic Chemistry Portal. Available at: [Link]
-
Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Available at: [Link]
-
Ritter Reaction. Available at: [Link]
-
Activation of Grignard reagent - Chemistry Stack Exchange. Available at: [Link]
-
2-bromopyridine - Organic Syntheses Procedure. Available at: [Link]
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Grignard Reaction. Available at: [Link]
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WO 2013/116075 A1 - Googleapis.com. Available at:
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How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
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Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Available at: [Link]
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CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents. Available at:
-
Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry. Available at: [Link]
-
15.17: Chemical Properties of Amides: Hydrolysis - Chemistry LibreTexts. Available at: [Link]
-
Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. Available at: [Link]
-
Synthesis of N-(5-oxo-2,5-dihydro-1H-pyrrol-2-yl)acetamides using the Ritter reaction - ElectronicsAndBooks. Available at: [Link]
-
20.7: Amide Chemistry. Available at: [Link]
-
An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction - Organic Chemistry Portal. Available at: [Link]
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- 7. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
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Technical Support Center: Byproduct Analysis in 2-(5-Bromopyridin-2-yl)propan-2-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(5-bromopyridin-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to ensure the integrity and purity of your final compound.
Introduction
The synthesis of 2-(5-bromopyridin-2-yl)propan-2-amine, a key intermediate in pharmaceutical development, is often accomplished via a Ritter reaction of the corresponding tertiary alcohol, 2-(5-bromopyridin-2-yl)propan-2-ol, with a nitrile source under strong acidic conditions, followed by hydrolysis of the resulting amide.[1][2] While this method is effective, the generation of a stable tertiary carbocation intermediate can also lead to several predictable side reactions.[3] Understanding and controlling these side reactions is critical for maximizing yield and ensuring the purity of the final amine. This guide will delve into the common byproducts, their mechanisms of formation, and strategies for their mitigation and analysis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of 2-(5-bromopyridin-2-yl)propan-2-amine, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction mixture shows a significant amount of a non-polar impurity, and the yield of the desired amine is low. What is this byproduct and how can I prevent its formation?
Answer:
The most probable non-polar byproduct in this reaction is the elimination product, 5-bromo-2-(prop-1-en-2-yl)pyridine .
-
Causality: The Ritter reaction proceeds through a tertiary carbocation intermediate formed by the protonation and subsequent loss of water from the starting alcohol, 2-(5-bromopyridin-2-yl)propan-2-ol.[4] This carbocation can be trapped by the nitrile nucleophile in the desired reaction pathway. However, it can also undergo an E1 elimination reaction, where a proton is lost from an adjacent carbon, to form an alkene.[4] Higher reaction temperatures and extended reaction times can favor the elimination pathway.
-
Troubleshooting and Optimization:
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature will disfavor the elimination pathway, which typically has a higher activation energy than the nucleophilic addition.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Avoid unnecessarily long reaction times, as this can lead to increased formation of the elimination byproduct.
-
Acid Catalyst: While a strong acid is necessary, using a large excess or an overly harsh acid can promote elimination. Consider optimizing the concentration and type of acid used.
-
Question 2: I've identified an impurity with a similar polarity to my desired product, making purification by column chromatography difficult. What could this be?
Answer:
A likely impurity with similar polarity is the intermediate N-(2-(5-bromopyridin-2-yl)propan-2-yl)acetamide (assuming acetonitrile is used as the nitrile source).
-
Causality: The Ritter reaction first produces an N-alkyl amide, which is then hydrolyzed to the final amine in a separate step.[5] Incomplete hydrolysis will result in the presence of the starting amide in your final product.
-
Troubleshooting and Optimization:
-
Hydrolysis Conditions: Ensure the hydrolysis step is complete. This may involve adjusting the concentration of the acid or base used for hydrolysis, increasing the reaction temperature, or extending the reaction time. Monitor the disappearance of the amide by TLC or LC-MS.
-
Purification: If the amide is present in the final product, careful optimization of the column chromatography conditions may be necessary. A shallower solvent gradient or the use of a different solvent system could improve separation.[6]
-
Question 3: My NMR spectrum shows signals that are inconsistent with the expected product, and I suspect an isomeric impurity. Where could this have come from?
Answer:
Isomeric impurities often originate from the starting materials. For instance, if your synthesis began with the bromination of 2-acetylpyridine to form 2-acetyl-5-bromopyridine, you might have some 2-acetyl-3-bromopyridine as a minor isomer. This would then be carried through the synthesis to produce 2-(3-bromopyridin-2-yl)propan-2-amine .
-
Causality: The bromination of substituted pyridines can sometimes yield a mixture of isomers.[7] The directing effects of the substituents on the pyridine ring influence the position of bromination.
-
Troubleshooting and Optimization:
-
Starting Material Purity: It is crucial to ensure the purity of your starting materials. Analyze the 2-(5-bromopyridin-2-yl)propan-2-ol for the presence of any isomers before proceeding with the Ritter reaction.
-
Analytical Separation: HPLC is a powerful technique for separating positional isomers of bromopyridines.[8] Developing an appropriate HPLC method can help quantify the level of isomeric impurity.
-
Question 4: After work-up, I have a significant amount of a water-soluble byproduct. What could this be?
Answer:
If the hydrolysis of the intermediate amide is too vigorous or prolonged, you may be forming the corresponding carboxylic acid, 2-(5-bromopyridin-2-yl)propanoic acid , and ammonium salts.[9]
-
Causality: Amides can be hydrolyzed to carboxylic acids under both acidic and basic conditions.[5] If the conditions for hydrolyzing the N-alkyl amide to the amine are too harsh, the amine itself can be further hydrolyzed, although this is less common for tertiary amines. A more likely scenario is the over-hydrolysis of the intermediate nitrile if it is not fully consumed in the Ritter reaction, leading to the formation of the carboxylic acid.[10]
-
Troubleshooting and Optimization:
-
Controlled Hydrolysis: Use milder hydrolysis conditions for the conversion of the amide to the amine. Carefully control the temperature and reaction time.
-
Stoichiometry: Ensure the stoichiometry of the nitrile in the Ritter reaction is appropriate to drive the reaction to completion and minimize residual nitrile that could be hydrolyzed in the subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of 2-(5-bromopyridin-2-yl)propan-2-amine?
A1: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis and for separating the desired product from closely related impurities like isomers and the intermediate amide. A reversed-phase C18 column with a gradient of acetonitrile and water is a good starting point.[6][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts like the elimination product, 5-bromo-2-(prop-1-en-2-yl)pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities if their signals are resolved.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying known and unknown impurities by providing molecular weight information.
Q2: How can I minimize the formation of byproducts in the Ritter reaction in general?
A2: To minimize byproducts in a Ritter reaction:
-
Use a high-purity starting alcohol.
-
Maintain a low reaction temperature to disfavor elimination and other side reactions.
-
Use the nitrile as the solvent or in a slight excess to ensure the carbocation is trapped efficiently.
-
Choose an appropriate acid catalyst and concentration. While strong acids are needed, excessively harsh conditions can lead to degradation.[11]
-
Monitor the reaction closely and quench it once the starting material is consumed to avoid the formation of degradation products.
Q3: Can I use a different nitrile other than acetonitrile?
A3: Yes, the Ritter reaction is versatile and can be performed with a variety of nitriles to generate different N-alkyl amides, which can then be hydrolyzed to the corresponding primary amine.[2] The choice of nitrile will determine the acyl group on the intermediate amide but will ultimately lead to the same primary amine after hydrolysis.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the analysis of 2-(5-bromopyridin-2-yl)propan-2-amine and its potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Note: This method should be optimized for your specific instrumentation and sample matrix.
Visualizations
Diagram 1: Reaction Pathways in the Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
Caption: Key reaction pathways in the synthesis.
Diagram 2: Troubleshooting Workflow for Impurities
Caption: A logical workflow for identifying and addressing common impurities.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II: Hydrolysis of nitriles. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Retrieved from [Link]
-
RSC Publishing. (2025). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Retrieved from [Link]
-
RSC Publishing. (2025). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Retrieved from [Link]
-
SWAYAM PRABHA. (2019, August 23). Lec 10: Ritter Reaction and Gabriel Synthesis [Video]. YouTube. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
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- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]
Technical Support Center: Troubleshooting 2-(5-Bromopyridin-2-yl)propan-2-amine Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-(5-Bromopyridin-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this versatile but challenging substrate. Our focus is to provide not just solutions, but a deep understanding of the underlying chemical principles to empower your synthetic strategies.
The structure of 2-(5-Bromopyridin-2-yl)propan-2-amine presents a unique challenge in cross-coupling chemistry. The presence of both a pyridine nitrogen and a primary amine in close proximity creates a potent bidentate chelating motif. This chelation can sequester the palladium catalyst, forming a stable, inactive complex and effectively poisoning the catalytic cycle.[1] This guide will address this core issue and other common problems encountered during reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows no conversion of the starting material. What are the most likely causes?
A1: Complete reaction failure with this substrate often points to one critical issue: catalyst inactivation .
-
Causality—The Chelation Problem: The 2-aminopyridine moiety is a well-known inhibitor of palladium catalysts. The nitrogen lone pairs from the pyridine ring and the amino group can coordinate simultaneously to the palladium center, forming a highly stable five-membered ring complex. This complex is often catalytically inactive, preventing the crucial oxidative addition step and stalling the reaction before it begins.[1]
-
Troubleshooting & Solutions:
-
Ligand Choice is Critical: Standard ligands like PPh₃ or even some early-generation biaryl phosphines may not be sufficient. You must employ sterically bulky, electron-rich phosphine ligands designed to overcome catalyst inhibition.[2][3] These ligands create significant steric hindrance around the palladium center, which destabilizes the inhibitory bidentate coordination of the aminopyridine substrate, favoring the formation of the active monoligated Pd(0) species.[2]
-
Recommended Ligands: Start with advanced biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos .[4] These are known to be effective for coupling challenging heterocyclic substrates.
-
-
Use a Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium precatalyst.[5][6] Buchwald's G3 or G4 precatalysts, for example, are designed for rapid, clean generation of the active LPd(0) catalyst under basic conditions, which can be more reliable and reproducible.[5]
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to reaction failure.[7][8] All solvents and reagents should be rigorously degassed and dried.[6]
-
Q2: I'm observing very low yield and the formation of multiple side products. What is happening?
A2: Low yields accompanied by a complex product mixture suggest that while some catalytic activity is present, it is either inefficient or competing side reactions are dominating.
-
Causality—Common Side Reactions:
-
Hydrodehalogenation: This is the reduction of the aryl bromide to an arene (2-isopropylpyridin-2-amine in this case). This occurs when the palladium intermediate reacts with a hydride source in the mixture (often from the solvent or base) instead of the desired coupling partner.[8][9]
-
Homocoupling: Formation of a bipyridine species (from two molecules of the starting material) or a biaryl from the coupling partner. This is often promoted by the presence of oxygen or if the transmetalation step (in Suzuki coupling) is slow.[8][10]
-
Protodeboronation (Suzuki Coupling): The boronic acid coupling partner can react with trace water or protic solvents, especially under basic conditions, to cleave the C-B bond, effectively removing it from the reaction.[10]
-
-
Troubleshooting & Solutions:
-
Optimize the Base and Solvent System: The choice of base and solvent is interdependent and crucial for success.[11][12]
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig aminations.[5][9] However, its poor solubility can be an issue.[9][13] For Suzuki couplings or with base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[5][9] Ensure the base is a fine, dry powder to maximize surface area and reactivity.
-
Solvent: Aprotic, nonpolar solvents like toluene or dioxane are standard.[9][13] Toluene is often a good starting point due to its high boiling point and ability to azeotropically remove water.[9] Avoid polar, coordinating solvents like acetonitrile or pyridine, which can bind to the palladium and inhibit the reaction.[5]
-
-
Adjust Reaction Temperature: Cross-coupling reactions are typically run at elevated temperatures (80-110 °C) to drive the reaction forward.[5] However, excessively high temperatures can lead to catalyst decomposition and side product formation.[6] If you observe significant decomposition, try lowering the temperature after an initial heating period.
-
Reagent Purity and Stoichiometry: Ensure all reagents are pure. Boronic acids, in particular, can degrade upon storage. Use a slight excess (1.1-1.5 equivalents) of the amine or boronic acid coupling partner to ensure the complete consumption of the limiting aryl bromide.
-
Systematic Troubleshooting Workflow
For a logical and efficient approach to problem-solving, a systematic screening of reaction parameters is highly recommended. High-throughput screening kits are commercially available and provide an excellent platform for this.[14]
Caption: A systematic workflow for troubleshooting failed coupling reactions.
Data Summary: Recommended Starting Conditions
The optimal choice of reaction parameters is highly dependent on the specific coupling partners. The table below provides validated starting points for screening.
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Rationale & Key Considerations |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | SPhos Pd G3 (1-2 mol%) | Precatalysts ensure reliable formation of the active Pd(0) species. The choice of ligand on the precatalyst is a good starting point for the specific reaction type.[5] |
| Ligand | XPhos, RuPhos (1.2-2.4 mol%) | SPhos, RuPhos (1.2-2.4 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential to prevent catalyst inhibition by the 2-aminopyridine substrate and to promote reductive elimination.[2][3] |
| Base | NaOtBu (1.5-2.0 equiv) | K₃PO₄ (2.0-3.0 equiv) | A strong, non-coordinating base is needed for C-N coupling. For C-C coupling, a weaker base like K₃PO₄ is often sufficient and helps prevent side reactions like protodeboronation.[5][9][10] The physical form (fine powder) and dryness of the base are critical. |
| Solvent | Toluene or 1,4-Dioxane | Toluene/H₂O (e.g., 10:1) or 1,4-Dioxane/H₂O | Aprotic solvents are generally preferred. A small amount of water is often necessary for Suzuki couplings to facilitate the dissolution and activity of the inorganic base.[9][13][15] |
| Temperature | 90-110 °C | 80-100 °C | Sufficient thermal energy is needed to overcome activation barriers, but excessive heat can cause catalyst decomposition.[5] |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Rigorous exclusion of oxygen is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[7] |
Experimental Protocol: Small-Scale Reaction Screening
This protocol is designed to efficiently screen multiple conditions in parallel using standard laboratory equipment.
Objective: To identify a promising catalyst/ligand/base/solvent system for the coupling of 2-(5-Bromopyridin-2-yl)propan-2-amine with a chosen coupling partner (amine or boronic acid).
Materials:
-
2-(5-Bromopyridin-2-yl)propan-2-amine
-
Coupling partner (e.g., Aniline or Phenylboronic acid)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
2 mL reaction vials with stir bars and screw caps
Procedure:
-
Preparation (in a glovebox):
-
To a 2 mL reaction vial containing a magnetic stir bar, add the palladium precatalyst (0.002 mmol, 2 mol%) and the ligand (0.0024 mmol, 2.4 mol%).
-
Add 2-(5-Bromopyridin-2-yl)propan-2-amine (21.5 mg, 0.1 mmol, 1.0 equiv).
-
Add the coupling partner (e.g., Phenylboronic acid, 18.3 mg, 0.15 mmol, 1.5 equiv).
-
Add the base (e.g., K₃PO₄, 63.7 mg, 0.3 mmol, 3.0 equiv).
-
-
Reaction Setup:
-
Seal the vial with a screw cap.
-
Remove the vial from the glovebox.
-
Add the anhydrous, degassed solvent (1.0 mL) via syringe.
-
-
Execution:
-
Place the vial in a preheated aluminum heating block on a magnetic stir plate set to 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Analysis:
-
After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., EtOAc).
-
Analyze the crude reaction mixture by LC-MS and TLC to determine the conversion of starting material and the formation of the desired product. Compare the results across the different screened conditions to identify the optimal system.
-
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of 2-(5-Bromopyridin-2-yl)propan-2-amine
Welcome to the technical support guide for the purification of 2-(5-Bromopyridin-2-yl)propan-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key synthetic intermediate in high purity. We will address common issues in a practical, question-and-answer format, grounded in fundamental chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial work-up is complete, but a Thin-Layer Chromatography (TLC) analysis of my crude product shows multiple spots. What are these impurities?
A1: The impurity profile of a synthesis is intrinsically linked to the synthetic route. A common and efficient synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine involves the addition of a methyl Grignard reagent (CH₃MgX) or methyllithium to 5-bromo-2-cyanopyridine.[1][2] This reaction, while effective, can generate several characteristic byproducts.
Your TLC plate likely displays a combination of the following:
-
Unreacted Starting Material: 5-bromo-2-cyanopyridine.
-
Ketone Intermediate: Hydrolysis of the intermediate imine magnesium salt before complete reaction or during a non-aqueous workup can yield 2-(5-bromopyridin-2-yl)propan-2-one.[2][3] This is often a major impurity.
-
Over-alkylation or Other Grignard Side Products: While less common with nitriles, side reactions can occur.[3]
-
Isomeric Impurities: Depending on the purity of your starting 5-bromopyridine precursor, other brominated isomers may be present.[4][5]
Table 1: Common Impurities and Identification
| Impurity Name | Structure (Example) | Relative Polarity on Silica TLC | Key Differentiator from Product |
|---|---|---|---|
| 5-bromo-2-cyanopyridine | Br-Py-CN | Less polar | Lacks the basic amine group. |
| 2-(5-bromopyridin-2-yl)propan-2-one | Br-Py-C(=O)(CH₃)₂ | Less polar | Carbonyl group instead of an amine. |
| Desired Product | Br-Py-C(NH₂)(CH₃)₂ | Most polar | Highly basic due to the primary amine. |
Q2: What is the most robust initial purification strategy to remove the bulk of my impurities?
A2: An acid-base extraction is the most powerful and efficient first-pass purification technique for isolating a basic amine like yours from neutral or acidic impurities.[6][7] The principle relies on the ability to change the solubility of your amine by protonating and deprotonating it.[8][9]
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1 M HCl) two to three times.[8] Your basic amine product will become protonated (forming an ammonium salt), rendering it soluble in the aqueous layer.[9] Neutral impurities, like the ketone intermediate and unreacted nitrile, will remain in the organic layer.[6]
-
Separation: Combine the aqueous layers containing your protonated product. The original organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M NaOH or a saturated NaHCO₃ solution, until the pH is basic (pH 9-10, check with pH paper).[8] This deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine. You may see the solution turn cloudy or an oil/precipitate form.
-
Back-Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (DCM or EtOAc). Your purified amine product will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
The following diagram illustrates this workflow.
Q3: After acid-base extraction, my product is still not pure. Column chromatography on silica gel gives very broad, tailing peaks. How can I fix this?
A3: This is the most common issue encountered when purifying amines on silica gel.[10] The problem arises from the interaction between the basic nitrogen of your amine and the acidic silanol groups (Si-OH) on the surface of the silica.[10] This strong, non-specific binding leads to poor peak shape and inefficient separation.[11]
The solution is to add a small amount of a basic modifier to your eluent to "mask" these acidic sites.[5]
-
TLC Optimization: First, find a suitable eluent system using TLC. A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[11] To this solvent system, add 0.5-1% triethylamine (TEA). You should observe that the spots become much sharper and move further up the plate compared to the eluent without TEA.
-
Column Packing: Pack a silica gel column using your chosen eluent system (containing TEA). Ensure the column is packed uniformly to avoid channeling.[12]
-
Loading the Sample:
-
Wet Loading: If your product is soluble in the eluent, dissolve it in a minimal amount of the eluent and load it onto the column.
-
Dry Loading: If solubility is low, dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Load this powder onto the top of the column bed.[11] This technique often results in sharper bands.
-
-
Elution and Collection: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent (and TEA) under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.
The diagram below outlines how to troubleshoot common chromatography problems.
Q4: My product is a solid, but it "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when impurities depress the melting point significantly.[12] It is a common frustration in crystallization.
Here are several strategies to induce proper crystal formation:
-
Reheat and Add More Solvent: The most direct solution is to reheat the mixture until the oil redissolves completely, then add a small amount of additional hot solvent to ensure you are not at the saturation limit. Then, allow it to cool much more slowly.[11]
-
Use a Solvent/Anti-Solvent System: This is a very effective technique.[11]
-
Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or DCM).
-
At an elevated temperature, slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes, pentane) dropwise until the solution becomes persistently cloudy.
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal recovery.
-
-
Induce Crystallization: If the solution remains supersaturated upon cooling, you can try:
-
Scratching: Scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12]
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.[12]
-
Table 2: Common Recrystallization Solvents & Pairs
| "Good" Solvents (High Solubility) | "Poor" Anti-Solvents (Low Solubility) | Common Pairs |
|---|---|---|
| Ethyl Acetate | Hexanes / Heptane | Ethyl Acetate / Hexanes |
| Dichloromethane (DCM) | Pentane / Hexanes | DCM / Pentane |
| Acetone | Water / Hexanes | Acetone / Hexanes |
| Isopropanol | Water | Isopropanol / Water |
Q5: How do I definitively assess the final purity of my 2-(5-Bromopyridin-2-yl)propan-2-amine?
A5: Visual confirmation from TLC or crystallization is not sufficient for research or development purposes. Quantitative analytical techniques are required to assess purity accurately.[5]
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for purity assessment.[5] For basic amines, peak tailing can again be an issue.[10]
-
Method: Use a C18 column with a mobile phase of acetonitrile and water. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the amine and the residual silanols on the column, leading to sharp, symmetrical peaks.[10][13]
-
Purity: Purity is typically determined by the area percentage of the main peak.
-
-
Gas Chromatography (GC): If the compound is thermally stable and volatile, GC is an excellent alternative. An Agilent CP-Wax 51 for Amines column or similar is designed to handle basic compounds and provide good peak shape.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation and can also be used for purity assessment. Integrating the peaks corresponding to your product against those of known impurities or a calibrated internal standard can provide a quantitative measure of purity.
For all analytical methods, validation according to established guidelines is crucial to ensure the data is reliable.[15][16][17]
References
- BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
- Wikipedia. Acid–base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Engineering Ideas Clinic. What is an Acid and Base Extraction?. Confluence.
- Reddit. (2022). r/Chempros - Amine workup.
- Quora. (2018). What is the reaction of Grignard reagent with nitriles?.
- Organic Chemistry Tutor. Grignard Reaction of Nitriles.
- Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles.
- Chromatography Forum. (2015).
- Agilent. (2011).
- European Medicines Agency. (2023). ICH Q2(R2)
- Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.
- NIH - PMC. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 14. agilent.com [agilent.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. jchr.org [jchr.org]
- 17. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine and related heterocyclic compounds. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction parameters, with a specific focus on the critical role of solvent selection. We will address common challenges, explore modern, sustainable alternatives, and provide the rationale behind these choices to empower you to optimize your synthesis, enhance safety, and align with green chemistry principles.
The most common and robust synthetic route to 2-(5-Bromopyridin-2-yl)propan-2-amine involves the double addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to the nitrile group of 5-bromo-2-cyanopyridine. This guide will focus on the solvent considerations for this key Grignard reaction step.
Frequently Asked Questions (FAQs)
Q1: What are the standard solvents for the Grignard-based synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine, and what are their primary limitations?
A1: The industry standards for Grignard reactions are anhydrous ethereal solvents, primarily diethyl ether (Et₂O) and tetrahydrofuran (THF).[1] These solvents are effective because their Lewis basic oxygen atoms coordinate with and stabilize the magnesium center of the Grignard reagent, preventing precipitation and maintaining its reactivity.[2]
However, these traditional solvents present significant limitations:
-
Safety Hazards: Diethyl ether is extremely volatile (boiling point 34.6 °C) with a low flash point, creating a high risk of fire and explosion. Both Et₂O and THF can form explosive peroxides upon exposure to air and light, requiring careful handling and storage.
-
Process Inefficiencies: THF has a relatively high boiling point (66 °C) and is water-miscible, which can complicate product isolation and require more energy-intensive removal during downstream processing.
-
Environmental Concerns: Both solvents are derived from petrochemical sources and are not considered environmentally benign. Their disposal contributes to chemical waste streams.
Q2: I'm observing low yields and the formation of a significant byproduct. Could my solvent choice be the culprit?
A2: Absolutely. While many factors can affect yield, the solvent plays a pivotal role in Grignard reagent stability and reactivity. If you are experiencing issues, consider the following:
-
Incomplete Reagent Formation: The most common cause of failure is the presence of trace amounts of water or other protic impurities in the solvent.[3] Grignard reagents are potent bases and will be rapidly quenched by water, converting them into an unreactive alkane.[4] Ensure your solvent is rigorously dried before use.
-
Wurtz Coupling: This is a common side reaction where the Grignard reagent (R-MgX) reacts with the unreacted halide starting material (R-X) to form a dimer (R-R).[5] The choice of solvent can influence the rate of this side reaction. Highly coordinating solvents can sometimes mitigate this, but reaction conditions like temperature and addition rate are also critical.
-
Schlenk Equilibrium: Grignard reagents exist in equilibrium with diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.[2] The solvent polarity and coordinating ability directly influence this equilibrium, which in turn affects the nucleophilicity and reactivity of the organometallic species. In some cases, shifting this equilibrium with a different solvent can improve the outcome of the desired nucleophilic addition.
Q3: What are the recommended "green" and safer solvent alternatives to THF and diethyl ether for this synthesis?
A3: The field of green chemistry has introduced several excellent alternatives that often provide superior performance in addition to their improved safety and environmental profiles.[6][7] For Grignard reactions, the leading alternatives are bio-derived ethers:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF is an outstanding substitute for THF.[5] It has a higher boiling point (80 °C), a narrower explosion range, and is much less prone to peroxide formation. Crucially, it has limited miscibility with water, which can significantly simplify aqueous workups and reduce the volume of organic waste.
-
Cyclopentyl Methyl Ether (CPME): CPME is another green solvent with a high boiling point (106 °C) and low peroxide formation tendency. Its hydrophobic nature is advantageous for workups.
These solvents have been systematically evaluated and have shown performance equal to or, in many cases, superior to traditional solvents for Grignard reagent formation and subsequent reactions.[5]
Troubleshooting Guide: Grignard Reaction for 2-(5-Bromopyridin-2-yl)propan-2-amine Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate (No exotherm, Mg turnings remain shiny) | 1. Wet Solvent/Glassware: Trace moisture is quenching the reaction as it begins.[3] 2. Passive Magnesium Surface: A layer of magnesium oxide on the turnings is preventing the reaction.[3] | 1. Ensure all glassware is flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (N₂ or Ar). Use a freshly opened bottle of anhydrous solvent or dry it using an appropriate method (e.g., passing through an activated alumina column). 2. Activate the magnesium using a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface. |
| Low Yield of Final Amine Product | 1. Grignard Reagent Degradation: Reagent is being consumed by atmospheric O₂/CO₂ or moisture. 2. Side Reactions: Wurtz coupling or addition to the pyridine nitrogen may be occurring. | 1. Maintain a positive pressure of an inert gas throughout the reaction. Ensure all reagent transfers are done via syringe or cannula. 2. Consider switching to 2-MeTHF, which can sometimes suppress Wurtz coupling.[5] Maintain a low reaction temperature during the slow, dropwise addition of the 5-bromo-2-cyanopyridine to the formed Grignard reagent. |
| Difficult Product Isolation / Emulsion during Workup | 1. High Water Miscibility of Solvent: Using THF often leads to emulsions during the aqueous quench and extraction steps. | 1. Switch to a solvent with low water miscibility, such as 2-MeTHF or CPME. This will result in cleaner phase separation and simplify the extraction process. |
Data & Diagrams for Solvent Selection
Comparative Analysis of Ethereal Solvents
The table below summarizes key properties of common and alternative solvents for your consideration.
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point (°C) | 34.6 | 66 | 80 |
| Source | Petrochemical | Petrochemical | Renewable |
| Peroxide Formation | High | High | Low |
| Water Miscibility (@ 20°C) | 6.9 g / 100 mL | Miscible | 14 g / 100 mL |
| Key Advantage | Volatile, easy to remove | Strong coordinating ability | Green, safer, easier workup |
| Key Disadvantage | Highly flammable, peroxide risk | Peroxide risk, difficult workup | Higher boiling point |
Visualization of Key Concepts
Caption: Ether molecules stabilize the electron-deficient Mg center.
Caption: A decision workflow for selecting a suitable solvent.
Experimental Protocol: Comparative Synthesis Using THF vs. 2-MeTHF
This protocol outlines the synthesis of the intermediate via Grignard addition to 5-bromo-2-cyanopyridine. It is intended for informational purposes and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
Magnesium turnings
-
Methyl iodide
-
5-bromo-2-cyanopyridine
-
Anhydrous Solvent (either THF or 2-MeTHF)
-
Anhydrous HCl in diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (2.2 eq.) to the flask.
-
Add a small volume of the chosen anhydrous solvent (THF or 2-MeTHF) to just cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide (2.1 eq.) in the same anhydrous solvent.
-
Add a few drops of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), add a small crystal of iodine to activate the magnesium.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition:
-
Dissolve 5-bromo-2-cyanopyridine (1.0 eq.) in the same anhydrous solvent in a separate flame-dried flask.
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the solution of 5-bromo-2-cyanopyridine to the Grignard reagent via cannula or dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Observation Point: Note the difference in phase separation between the THF and 2-MeTHF experiments. The 2-MeTHF reaction should yield a clearer separation.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude imine intermediate.
-
-
Hydrolysis to Amine:
-
The crude intermediate can then be hydrolyzed to the final amine product, typically by treatment with an acidic aqueous solution. This step is generally independent of the initial Grignard solvent.
-
References
- Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). ResearchGate.
- Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. RASĀYAN Journal of Chemistry.
- Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry.
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules. Available at: [Link]
-
A Grignard reagent is an organomagnesium compound. BYJU'S. Available at: [Link]
-
Physical property of solvents used for Grignard reactions. ResearchGate. Available at: [Link]
-
Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. Available at: [Link]
-
Grignard reagent. Wikipedia. Available at: [Link]
Sources
Technical Support Center: 2-(5-Bromopyridin-2-yl)propan-2-amine Synthesis
Welcome to the technical support guide for the synthesis of 2-(5-bromopyridin-2-yl)propan-2-amine. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this and structurally related compounds. Here, we dissect the common reaction mechanisms, provide troubleshooting for frequently encountered issues, and offer scientifically grounded solutions.
The synthesis of 2-(5-bromopyridin-2-yl)propan-2-amine is a valuable process for generating key intermediates in pharmaceutical research. The most common synthetic route involves a two-step process: a Grignard reaction to form a tertiary alcohol, followed by a Ritter reaction to install the amine functionality. This guide is structured to address potential pitfalls in each of these critical steps.
Part 1: Grignard Reaction Troubleshooting
The initial step involves the nucleophilic addition of a methyl Grignard reagent (CH₃MgBr) to 5-bromo-2-acetylpyridine to form the intermediate, 2-(5-bromopyridin-2-yl)propan-2-ol. While robust, this reaction is sensitive to specific experimental conditions.
Flowchart: Troubleshooting the Grignard Reaction
Caption: Decision tree for troubleshooting low yields in the Grignard reaction step.
Frequently Asked Questions (FAQs): Grignard Reaction
Q1: My Grignard reaction doesn't start. What are the most common causes?
A1: The primary culprit for a failed Grignard initiation is the presence of water or other protic sources. Grignard reagents are potent bases and will be quenched by even trace amounts of moisture.[1]
-
Troubleshooting Steps:
-
Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., sodium/benzophenone for THF/ether).
-
Reagents: Ensure the starting 5-bromo-2-acetylpyridine is anhydrous. If it is a solid, dry it in a vacuum oven. The magnesium turnings should be free of oxide layers; briefly crushing them in a mortar and pestle can expose a fresh surface.
-
Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction.
-
Q2: I see a lot of a white precipitate and recover mostly starting material. What is happening?
A2: This often points to the Grignard reagent acting as a base rather than a nucleophile, leading to the deprotonation of the acetyl group's α-protons and forming an enolate.[2] This is more common with sterically hindered ketones.
-
Troubleshooting Steps:
-
Temperature Control: Perform the addition of the 5-bromo-2-acetylpyridine solution slowly to the Grignard reagent at a low temperature (e.g., 0°C or -78°C). This favors the nucleophilic addition pathway over enolization.
-
Reagent Choice: In some cases, using an organolithium reagent (e.g., methyllithium) can be more effective as they are generally more nucleophilic and less prone to enolization than Grignard reagents.
-
Q3: My yield is low, and I suspect product loss during the aqueous workup. How can I improve recovery?
A3: The pyridine nitrogen in the product, 2-(5-bromopyridin-2-yl)propan-2-ol, can be protonated during an acidic workup (e.g., with NH₄Cl), forming a water-soluble pyridinium salt.
-
Troubleshooting Steps:
-
pH Adjustment: After quenching the reaction with saturated aqueous NH₄Cl, ensure the aqueous layer is basic (pH > 8) by adding NaOH or NaHCO₃ before extraction. This neutralizes the pyridinium salt, making the product more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Extraction: Perform multiple extractions (at least 3-4 times) with your chosen organic solvent to maximize the recovery of the product from the aqueous layer.
-
Part 2: Ritter Reaction Troubleshooting
The second step converts the tertiary alcohol into the desired primary amine via the Ritter reaction. This reaction involves the acid-catalyzed generation of a stable carbocation, which is then trapped by a nitrile (e.g., acetonitrile), followed by hydrolysis to an amide and subsequent hydrolysis to the amine.[3][4][5]
Reaction Mechanism: The Ritter Reaction
Caption: Simplified mechanism of the Ritter reaction for amine synthesis.
Frequently Asked Questions (FAQs): Ritter Reaction
Q1: The reaction is sluggish, and I'm recovering the starting tertiary alcohol. How can I drive the reaction to completion?
A1: The formation of the tertiary carbocation is the rate-determining step and requires a sufficiently strong acid.[4][5] The pyridine ring can be protonated, potentially increasing the activation energy for this step.
-
Troubleshooting Steps:
-
Acid Choice and Concentration: Concentrated sulfuric acid is the classic choice. If it's not effective, consider using a stronger acid system like trifluoroacetic acid (TFA) or perchloric acid, but exercise caution. The amount of acid is also critical; often, several equivalents or even using the acid as the solvent is necessary.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can help overcome the activation barrier, but monitor carefully for side reactions.
-
Water Scavenging: The initial carbocation formation releases water. While water is needed for the subsequent hydrolysis step, its presence can inhibit the initial dehydration. Running the reaction in a nitrile solvent (e.g., acetonitrile) can help drive the equilibrium forward.
-
Q2: I'm observing significant formation of an elimination byproduct (an alkene) instead of the desired amine.
A2: The tertiary carbocation intermediate can undergo elimination (E1 pathway) to form an alkene, which competes with the desired nitrile trapping.[6]
-
Troubleshooting Steps:
-
Nitrile Concentration: Use the nitrile as the solvent or in a large excess to maximize the probability of the carbocation being trapped before it can eliminate a proton.
-
Temperature Control: Higher temperatures tend to favor elimination over substitution/addition. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Q3: The final amide hydrolysis to the primary amine is incomplete or requires harsh conditions. Are there alternatives?
A3: Hydrolysis of the intermediate N-acetyl amide can be difficult. A practical alternative is to use a nitrile that introduces a more easily cleavable group.
-
Alternative Protocol: A modified Ritter reaction using chloroacetonitrile instead of acetonitrile can be employed.[7] The resulting N-chloroacetyl intermediate can be cleaved under milder conditions using thiourea, often providing higher yields of the final amine.[7]
Comparative Reaction Conditions
| Parameter | Step 1: Grignard Reaction | Step 2: Ritter Reaction |
| Key Reagent | Methylmagnesium Bromide | Acetonitrile & Strong Acid |
| Solvent | Anhydrous Ether or THF | Acetonitrile or Conc. Acid |
| Temperature | 0°C to room temperature | Room temp. to 60°C |
| Key Intermediate | Magnesium Alkoxide | Tertiary Carbocation |
| Common Issue | Quenching by moisture | Incomplete reaction, elimination |
| Critical Factor | Anhydrous conditions | Acid strength and concentration |
References
-
Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- El-Sayed, N. N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
-
2-Acetylpyridine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ritter reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Li, J., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). (1997).
- Shokri, M., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase...
-
The Ritter reaction and the Beckmann fragmentation. (n.d.). Retrieved from [Link]
- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds... (2020).
- Nucleophilic Addition Reaction Mechanism, Grignard Reagent... (2017). YouTube.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Ritter Reaction. (2019). Organic Chemistry Portal.
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for the preparation of 2-amino-alkylpyridines. (1986).
- Synthesis method and intermediates of pyridin-2-yl-methylamine. (2003).
- Nucleophilic addition reactions to pyridines. (n.d.). Química Organica.org.
- Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
- Organic Conversion |1 Propanol to 2 Propanol... (2013). YouTube.
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
- Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. (2024).
- 4.6: Nucleophilic Addition Reactions. (2023). Chemistry LibreTexts.
- 2-(Pyridin-2-yl)propan-2-amine. (n.d.). BLDpharm.
- Askar, F. W., et al. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465.
- Synthesis method of 2-amino pyridine compounds. (2013).
- Grignard Reaction, Mechanism, Reagent and Che
- Preparation of Amines. (n.d.). Chemistry Steps.
- Ritter reaction. (n.d.). Grokipedia.
- 2-(5-Bromopyridin-3-yl)propan-2-amine. (n.d.). BLDpharm.
- 2-(5-Amino-2-bromophenyl)propan-2-ol. (n.d.). ChemScene.
- How is ethanol converted into propane-1-amine?. (2018). Quora.
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Ritter Reaction [organic-chemistry.org]
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- 5. grokipedia.com [grokipedia.com]
- 6. The Ritter reaction and the Beckmann fragmentation [almerja.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-(5-Bromopyridin-2-yl)propan-2-amine
This guide provides an in-depth technical analysis of 2-(5-Bromopyridin-2-yl)propan-2-amine, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its structural elucidation through two primary and complementary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization to ensure the integrity of their work.
Introduction: The Imperative of Unambiguous Identification
The utility of a synthetic building block like 2-(5-Bromopyridin-2-yl)propan-2-amine is directly tied to the certainty of its chemical structure and purity. In drug discovery, for instance, an incorrect isomer or the presence of significant impurities can lead to misleading biological data and wasted resources. Therefore, a robust and orthogonal analytical approach is not just recommended; it is a cornerstone of scientific rigor.[1][2] This guide will demonstrate how the synergistic use of NMR and MS provides a comprehensive and self-validating characterization of the title compound.
Part 1: Elucidating the Molecular Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful technique for determining the precise arrangement of atoms in an organic molecule.[3][4] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the molecular connectivity and environment of each atom.
Causality in Experimental Design: Why NMR?
The choice of NMR as the primary tool for structural confirmation is deliberate. It is a non-destructive technique that offers unparalleled detail about the carbon-hydrogen framework. For a molecule like 2-(5-Bromopyridin-2-yl)propan-2-amine, ¹H NMR will confirm the substitution pattern on the pyridine ring through proton-proton spin coupling, while ¹³C NMR will verify the number and type of carbon atoms present.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(5-Bromopyridin-2-yl)propan-2-amine in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.
-
Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
NMR Data Interpretation and Analysis
The structure of 2-(5-Bromopyridin-2-yl)propan-2-amine dictates a specific and predictable set of signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectrum Analysis:
-
Pyridine Ring Protons: The disubstituted pyridine ring will exhibit three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
The proton at position 6 (H-6) is adjacent to the nitrogen and will be the most deshielded. It will appear as a doublet due to coupling with H-4.
-
The proton at position 4 (H-4) is coupled to both H-3 and H-6, but the meta-coupling to H-6 is smaller. It will likely appear as a doublet of doublets.
-
The proton at position 3 (H-3) is adjacent to the bulky isopropylamine group and will be coupled to H-4, appearing as a doublet.
-
-
Isopropylamine Protons:
-
The six protons of the two methyl groups are chemically equivalent and attached to a quaternary carbon, thus they will appear as a sharp singlet in the aliphatic region (typically δ 1.0-1.5 ppm).
-
The two amine protons (-NH₂) will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.
-
¹³C NMR Spectrum Analysis:
The molecule has 8 carbon atoms, but due to the equivalence of the two methyl groups, only 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Pyridine Ring Carbons: Five signals are expected. The carbon atom bonded to the bromine (C-5) will be significantly influenced by the halogen's electronic effects. The carbon atom attached to the isopropylamine group (C-2) will also have a characteristic chemical shift.
-
Isopropylamine Carbons: Two signals are expected: one for the quaternary carbon and one for the two equivalent methyl carbons.
Summary of Predicted NMR Data
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (δ ppm) | Multiplicity | |
| Pyridine H-3 | ~7.3-7.5 | d |
| Pyridine H-4 | ~7.6-7.8 | dd |
| Pyridine H-6 | ~8.4-8.6 | d |
| -C(CH₃)₂ | - | - |
| -C(CH₃)₂ | ~1.3-1.5 | s |
| -NH₂ | Variable (broad) | s |
| Pyridine C-2 | - | - |
| Pyridine C-3 | - | - |
| Pyridine C-4 | - | - |
| Pyridine C-5 | - | - |
| Pyridine C-6 | - | - |
Note: These are predicted values. Actual experimental values may vary slightly based on solvent and other conditions.
NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Part 2: Confirming Molecular Identity with Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information for structural characterization: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.
Causality in Experimental Design: Why MS?
While NMR excels at defining the molecular structure, MS provides definitive confirmation of the elemental composition and molecular weight. For halogenated compounds like 2-(5-Bromopyridin-2-yl)propan-2-amine, MS is particularly valuable due to the characteristic isotopic signature of bromine.
Experimental Protocol: GC-MS or LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable option. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source can be used.
-
Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS or ESI for LC-MS. EI is a "hard" ionization technique that leads to extensive fragmentation, while ESI is "softer" and often shows a prominent molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole) and detected.
MS Data Interpretation and Analysis
Molecular Ion (M⁺) Peak:
The molecular formula is C₈H₁₁BrN₂. The key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units.
-
[M]⁺ with ⁷⁹Br: m/z ≈ 214
-
[M+2]⁺ with ⁸¹Br: m/z ≈ 216
The observation of this 1:1 isotopic cluster is strong evidence for the presence of a single bromine atom in the molecule.
Fragmentation Pattern (Electron Ionization):
The fragmentation of pyridine derivatives in EI-MS is well-documented.[5][6] The most probable fragmentation pathways for 2-(5-Bromopyridin-2-yl)propan-2-amine involve the cleavage of the side chain.
-
Base Peak: The most favorable fragmentation is the loss of a methyl radical (•CH₃) via alpha-cleavage. This results in a highly stabilized secondary cation, which is likely to be the base peak in the spectrum.
-
[M - CH₃]⁺: m/z ≈ 199/201
-
-
Other Fragments: Other potential fragmentations include the loss of the entire isopropylamine group or subsequent fragmentations of the pyridine ring itself.
Summary of Predicted MS Data (EI)
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment | Significance |
| 214 / 216 | [C₈H₁₁BrN₂]⁺ | Molecular Ion (M⁺) |
| 199 / 201 | [M - CH₃]⁺ | Base Peak (Alpha-cleavage) |
| 157 / 159 | [C₅H₄BrN]⁺ | Loss of isopropylamine |
| 77 | [C₅H₅N]⁺ | Phenyl Cation (from pyridine ring) |
Mass Spectrometry Analysis Workflow
Caption: Workflow for MS-based molecular weight and identity confirmation.
Part 3: Comparative Analysis and Orthogonal Validation
A key principle of robust analytical science is the use of orthogonal techniques—methods that measure different properties of the analyte—to build a comprehensive and trustworthy dataset.
NMR vs. MS: A Synergistic Approach
Neither NMR nor MS alone can provide a complete picture with absolute certainty.
-
NMR provides the detailed connectivity map (the "blueprint") but does not directly measure the molecular weight.
-
MS provides the molecular weight and the characteristic bromine isotope pattern (the "identity card") but offers less detailed structural information than NMR.
When used together, they are self-validating. The molecular weight from MS must be consistent with the structure deduced from NMR. The fragmentation pattern observed in MS should be explainable by the structure determined by NMR. This synergy provides a high degree of confidence in the final structural assignment.
Comparison with Alternative Techniques
Other analytical techniques can supplement NMR and MS data:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for identifying the presence of specific functional groups. For 2-(5-Bromopyridin-2-yl)propan-2-amine, FT-IR would show characteristic peaks for N-H stretching (in the amine), C-H stretching (aromatic and aliphatic), and C=N/C=C stretching (pyridine ring). However, it does not provide detailed information about the overall molecular structure.[7]
-
Elemental Analysis: This method provides the empirical formula by determining the percentage composition of C, H, N, and Br. The result should match the theoretical composition calculated from the proposed formula, offering another layer of validation.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are primarily separation techniques used to assess the purity of the compound.[8][9] When coupled with a detector like MS, they become powerful analytical tools for both quantification and identification.
Conclusion
The comprehensive characterization of 2-(5-Bromopyridin-2-yl)propan-2-amine is reliably achieved through the integrated application of NMR spectroscopy and Mass Spectrometry. NMR provides an unambiguous elucidation of the molecular structure, detailing the specific arrangement of protons and carbons. Mass Spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern, with the bromine isotopic signature serving as a definitive marker. This dual-pronged approach ensures the structural integrity and identity of this valuable synthetic intermediate, a critical requirement for its successful application in research and development.
References
- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing.
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.).
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- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.).
- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (n.d.). Benchchem.
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- Structural elucid
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A Comparative Analysis of 2-(5-Bromopyridin-2-yl)propan-2-amine and Structurally Related Pyridinamines for Applications in Catalysis and Medicinal Chemistry
In the landscape of modern synthetic chemistry and drug discovery, pyridinamine scaffolds are of paramount importance, serving as crucial building blocks and pharmacophores in a vast array of functional molecules.[1][2][3][4][5] This guide provides a detailed comparative analysis of 2-(5-Bromopyridin-2-yl)propan-2-amine against other key pyridinamine derivatives, namely 2-aminopyridine, 2-amino-5-chloropyridine, and 2-amino-5-bromopyridine. Our focus will be on elucidating the structure-property relationships that govern their utility in transition-metal-catalyzed cross-coupling reactions and their potential as scaffolds in medicinal chemistry.
Introduction to the Pyridinamine Core
The 2-aminopyridine moiety is a privileged structure in chemistry.[3][6] Its unique electronic properties, arising from the interplay between the aromatic pyridine ring and the exocyclic amino group, make it a versatile ligand for transition metals and a valuable synthon for the construction of complex heterocyclic systems.[1][7][8] The introduction of substituents onto the pyridine ring, such as halogens or alkyl groups, allows for fine-tuning of the molecule's steric and electronic characteristics, thereby influencing its reactivity and biological activity.[9][10]
This guide will systematically compare 2-(5-Bromopyridin-2-yl)propan-2-amine with its less substituted counterparts to provide researchers with the necessary insights to make informed decisions in their synthetic and drug discovery endeavors.
Structural and Physicochemical Properties: A Comparative Overview
The fundamental differences in the chemical and physical properties of these pyridinamines can be attributed to their distinct substitution patterns. A summary of their key properties is presented in Table 1.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2-(5-Bromopyridin-2-yl)propan-2-amine | C8H11BrN2 | 215.09 | Tertiary amine, bulky isopropyl group, bromine substituent. | |
| 2-Aminopyridine | C5H6N2 | 94.12 | Unsubstituted parent compound, primary amine.[3][6][11] | |
| 2-Amino-5-chloropyridine | C5H5ClN2 | 128.56 | Primary amine, electron-withdrawing chlorine substituent.[12][13][14][15] | |
| 2-Amino-5-bromopyridine | C5H5BrN2 | 173.01 | Primary amine, electron-withdrawing bromine substituent.[16] |
Table 1. Comparison of the structural and physicochemical properties of selected pyridinamines.
The presence of the bulky tertiary butyl group in 2-(5-Bromopyridin-2-yl)propan-2-amine introduces significant steric hindrance around the amino group, which can be expected to influence its coordination chemistry and reactivity in comparison to the primary amines of the other compounds. Furthermore, the bromo-substituent at the 5-position provides a handle for further functionalization via cross-coupling reactions.
Synthesis of Pyridinamine Derivatives
The synthesis of 2-aminopyridines can be achieved through various methods, with the Chichibabin reaction being a classic approach for the parent compound.[3] Halogenated 2-aminopyridines are typically prepared by direct halogenation of 2-aminopyridine or from the corresponding dihalopyridines.[17][18] The synthesis of N-alkylated derivatives often involves the reaction of a 2-halopyridine with an appropriate amine, a process that can be facilitated by transition metal catalysts, such as in the Buchwald-Hartwig amination.[19][20]
A general synthetic workflow for the preparation and subsequent functionalization of these pyridinamines is depicted below.
Figure 1. General synthetic and application workflow for pyridinamine derivatives.
Performance in Transition-Metal-Catalyzed Cross-Coupling Reactions
Pyridinamines are excellent ligands and substrates in transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[1][21][22] The nitrogen atoms of the pyridine ring and the amino group can chelate to a metal center, influencing the catalyst's activity and selectivity.
Ligand Effects in Catalysis
The electronic and steric properties of the pyridinamine ligand can significantly impact the outcome of a cross-coupling reaction.
-
2-Aminopyridine: As a relatively simple ligand, it can be effective in various coupling reactions. However, its lack of steric bulk may not provide sufficient stability to the catalytic species in all cases.
-
2-Amino-5-chloro/bromo-pyridine: The electron-withdrawing halogen at the 5-position can modulate the electronic properties of the pyridine ring, potentially affecting the catalytic cycle.
-
2-(5-Bromopyridin-2-yl)propan-2-amine: The bulky tert-butyl group is expected to create a sterically hindered environment around the metal center. This can be advantageous in promoting reductive elimination and preventing catalyst deactivation, potentially leading to higher yields and turnover numbers in certain cross-coupling reactions.
Substrate Reactivity in Cross-Coupling
The bromo- and chloro-substituents on the pyridine ring serve as reactive handles for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a low-valent metal center, making 2-amino-5-bromopyridine and 2-(5-Bromopyridin-2-yl)propan-2-amine more readily functionalized than their chloro-counterpart under typical conditions.
An experimental protocol to compare the efficacy of these pyridinamines as ligands in a model Suzuki-Miyaura cross-coupling reaction is provided below.
Experimental Protocol: Comparison of Pyridinamines as Ligands in a Suzuki-Miyaura Coupling Reaction
Objective: To evaluate the performance of 2-(5-Bromopyridin-2-yl)propan-2-amine, 2-aminopyridine, 2-amino-5-chloropyridine, and 2-amino-5-bromopyridine as ligands in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (as a control ligand)
-
2-(5-Bromopyridin-2-yl)propan-2-amine
-
2-Aminopyridine
-
2-Amino-5-chloropyridine
-
2-Amino-5-bromopyridine
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (10:1)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a series of oven-dried Schlenk tubes, add Pd(OAc)₂ (1 mol%), the respective pyridinamine ligand (2 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the internal standard to each tube.
-
Evacuate and backfill each tube with argon three times.
-
Add degassed toluene/water (10:1, 5 mL) to each tube.
-
Heat the reaction mixtures at 100 °C for the specified time (e.g., monitor at 1, 2, 4, and 8 hours).
-
At each time point, withdraw an aliquot from each reaction mixture, quench with water, and extract with ethyl acetate.
-
Analyze the organic extracts by GC-MS to determine the yield of the biphenyl product.
Data Analysis:
The yield of the coupled product will be plotted against time for each ligand to compare their catalytic efficiency. The initial reaction rates can also be determined to provide a quantitative measure of ligand performance.
Figure 2. Experimental workflow for comparing pyridinamine ligands in a Suzuki-Miyaura coupling reaction.
Implications in Medicinal Chemistry and Drug Development
Pyridinamine derivatives are prevalent in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, antibacterial, and anticancer properties.[2][9][10][23][24][25][26] The structure-activity relationship (SAR) of these compounds is a key area of investigation in drug discovery.
-
2-Aminopyridine: Serves as a foundational scaffold in numerous approved drugs.[3][7]
-
Halogenated 2-Aminopyridines: The introduction of a halogen atom can enhance binding affinity to biological targets through halogen bonding and can also be used to modulate the metabolic stability of the compound.[9]
-
2-(5-Bromopyridin-2-yl)propan-2-amine: The tertiary amine and the bulky isopropyl group can significantly influence the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The lipophilicity introduced by the alkyl group may enhance membrane permeability, while the tertiary amine can be protonated at physiological pH, affecting solubility and receptor interactions. The bromine atom provides a site for further diversification of the molecular structure to optimize biological activity.
Conclusion
This comparative guide highlights the nuanced differences between 2-(5-Bromopyridin-2-yl)propan-2-amine and other fundamental pyridinamines. The introduction of the tertiary amino group and the bulky alkyl substituent in 2-(5-Bromopyridin-2-yl)propan-2-amine is predicted to impart distinct steric and electronic properties that can be harnessed in both catalysis and medicinal chemistry. While the primary aminopyridines offer established utility, the more complex structure of 2-(5-Bromopyridin-2-yl)propan-2-amine presents exciting opportunities for the development of novel catalysts and therapeutic agents. The provided experimental workflow offers a practical approach for researchers to empirically validate these hypotheses and to select the optimal pyridinamine derivative for their specific application.
References
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Doraghi, F., & Rassa, M. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(4), 2035-2055. [Link]
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El-Gazzar, A. B. A., El-Sayed, H. A., & Youssef, A. M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
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Katritzky, A. R., & Laurenzo, K. S. (1986). A mild, catalyst-free synthesis of 2-aminopyridines. The Journal of Organic Chemistry, 51(25), 5039-5040. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem. Retrieved from [Link]
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Comins, D. L., & Schilling, S. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833. [Link]
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Wang, Z., Yin, J., & Zhang, A. (2009). Synthesis of 2-Amino-5-bromopyridine. Chinese Journal of Pharmaceuticals, 2009(1). [Link]
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Wikipedia. (2023, December 2). 2-Aminopyridine. [Link]
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AA Blocks. (n.d.). 2-(5-bromo-2-chloropyridin-3-yl)propan-2-amine. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Journal of the Iranian Chemical Society, 15(10), 2269-2278. [Link]
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Semantic Scholar. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
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Alqahtani, A. S., & Bayazeed, A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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El-Faham, A., Fun, H. K., & Abdul-Aziz, A. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(5), 5339-5355. [Link]
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ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. [Link]
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Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 1000-1015. [Link]
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ResearchGate. (n.d.). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. Retrieved from [Link]
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Deshmukh, S., & Deshmukh, S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
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Boukattaya, M., Ammar, H., Khemili, M., & Soule, J. F. (2019). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2019(2), M1068. [Link]
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Kennedy, A. L., De, U., & D'Souza, M. J. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]
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ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. [Link]
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ResearchGate. (n.d.). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. [Link]
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Deau, M., & et al. (2014). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 298-301. [Link]
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NIST. (n.d.). 2-Amino-5-chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-(5-Bromopyridin-2-yl)propan-2-amine Derivatives
Introduction: The Prominence of the 2-Aminopyridine Scaffold in Drug Discovery
The 2-aminopyridine moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] Its inherent properties, including the ability to form hydrogen bonds and its presence in numerous natural products, have made it a cornerstone for the development of novel therapeutic agents. Derivatives of 2-aminopyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's biological and pharmacokinetic properties, a key strategy in modern drug design.[2]
This guide provides a comprehensive comparative analysis of the potential biological activities of derivatives of 2-(5-Bromopyridin-2-yl)propan-2-amine. While specific experimental data for this exact family of compounds is limited in publicly available literature, this guide will synthesize data from closely related brominated and aminated pyridine analogs to provide a predictive framework for their potential efficacy and to guide future research. We will delve into their potential as anticancer and antimicrobial agents, supported by established experimental protocols and a discussion of structure-activity relationships (SAR).
Data Presentation: Comparative Biological Activity of Related Pyridine Derivatives
To establish a baseline for the potential biological activity of 2-(5-Bromopyridin-2-yl)propan-2-amine derivatives, this section presents in vitro data for structurally related compounds. The data is organized to highlight the impact of substitutions on the pyridine ring on anticancer and antimicrobial efficacy.
Anticancer Activity of Brominated Pyridine and Aminopyridine Analogs
The antiproliferative activity of pyridine derivatives is a significant area of research. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various brominated and aminated pyridine analogs against different human cancer cell lines. This data, while not specific to the title compound, provides valuable insights into the potential cytotoxicity of this class of molecules.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of Selected Pyridine Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Brominated Acetophenone Derivative 5c | Structure not fully specified, but contains a brominated acetophenone scaffold. | MCF7 (Breast) | < 10 | [3] |
| A549 (Lung) | 11.80 ± 0.89 | [3] | ||
| Caco2 (Colorectal) | 18.40 ± 4.70 | [3] | ||
| PC3 (Prostate) | < 10 | [3] | ||
| Aminopyridine Derivative 4a | N-Boc-L-Alanine-2-aminopyridine | HCT 116 (Colorectal) | 8.1 | [4] |
| Aminopyridine Derivative 4b | N-Boc-L-Valine-2-aminopyridine | HCT 116 (Colorectal) | 6.4 | [4] |
| Aminopyridine Derivative 4c | N-Boc-L-Leucine-2-aminopyridine | HCT 116 (Colorectal) | 4.9 | [4] |
| Aminopyridine Derivative 4d | N-Boc-L-Phenylalanine-2-aminopyridine | HCT 116 (Colorectal) | 3.7 | [4] |
| CDK9/HDAC1 Inhibitor 8e | A 2-aminopyridine-based derivative | MV-4-11 (Leukemia) | 0.0884 (CDK9) / 0.1689 (HDAC1) | [5] |
Note: The data presented is for structurally related compounds and is intended to provide a comparative context for the potential activity of 2-(5-Bromopyridin-2-yl)propan-2-amine derivatives.
Antimicrobial Activity of Brominated Pyridine and Aminopyridine Analogs
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown promise in this area. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Selected Pyridine Derivatives
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Aminopyridine Derivative 2c | A 2-amino-3-cyanopyridine derivative | Staphylococcus aureus | 39 | [1] |
| Bacillus subtilis | 39 | [1] | ||
| 1,3-bis(aryloxy)propan-2-amine CPD20 | 1,3-bis(4-chlorophenoxy)propan-2-amine | Staphylococcus aureus | 2.5 | [6] |
| Methicillin-resistant S. aureus (MRSA) | 2.5 | [6] | ||
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivative | Structure not fully specified | Gram-positive bacteria | 2.5 - 5.0 | [7] |
Note: The data presented is for structurally related compounds and is intended to provide a comparative context for the potential activity of 2-(5-Bromopyridin-2-yl)propan-2-amine derivatives.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the generation of robust and reproducible data for novel 2-(5-Bromopyridin-2-yl)propan-2-amine derivatives, this section provides detailed, step-by-step methodologies for key biological assays.
Synthesis of 2-Amino-5-bromopyridine Precursors
The synthesis of the core 2-amino-5-bromopyridine scaffold is a critical first step. A common method involves the bromination of 2-aminopyridine.
Protocol 1: Synthesis of 2-Amino-5-bromopyridine [8]
-
N-Acylation: Reflux 2-aminopyridine with acetic anhydride (molar ratio 1:1.6).
-
Bromination: React the acylated product with bromine (molar ratio 1:1.1) at 50°C.
-
Hydrolysis: Hydrolyze the brominated intermediate with 50% NaOH at room temperature to yield 2-amino-5-bromopyridine.
-
Purification: Purify the product using appropriate chromatographic techniques.
Caption: Synthetic workflow for 2-amino-5-bromopyridine.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol 3: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination via broth microdilution.
Structure-Activity Relationship (SAR) and Mechanistic Insights
Based on the data from related compounds, we can infer potential structure-activity relationships for 2-(5-Bromopyridin-2-yl)propan-2-amine derivatives.
-
Role of the Bromo Substituent: The presence of a bromine atom at the 5-position of the pyridine ring is expected to significantly influence the compound's electronic properties and its ability to interact with biological targets. Halogen bonding is an increasingly recognized interaction in drug design and could play a role in target binding.
-
Impact of the 2-Propan-2-amine Group: The tertiary amine at the 2-position provides a basic center and a potential point for hydrogen bonding. Modifications of this group, for instance, through N-alkylation or acylation, could modulate the compound's lipophilicity, cell permeability, and target affinity.
-
Anticipated Biological Targets: Based on the activities of related aminopyridine derivatives, potential molecular targets for anticancer activity could include protein kinases such as CDK9 or enzymes like HDACs.[5] For antimicrobial activity, targets could involve bacterial cell wall synthesis or essential enzymes.
Caption: Logical relationship of structural features to biological activity.
Conclusion and Future Perspectives
While direct experimental evidence for the biological activity of 2-(5-Bromopyridin-2-yl)propan-2-amine derivatives is not yet widely available, a comparative analysis of related compounds suggests a promising potential for this chemical class as both anticancer and antimicrobial agents. The presence of the 5-bromo and 2-amino functionalities provides key structural features that can be exploited for the design of potent and selective therapeutic agents.
Future research should focus on the synthesis of a focused library of 2-(5-Bromopyridin-2-yl)propan-2-amine derivatives with systematic modifications to the amine and pyridine core. Subsequent screening using the detailed protocols outlined in this guide will be crucial to elucidate their specific biological activities and to establish a clear structure-activity relationship. Such studies will pave the way for the development of novel drug candidates with improved efficacy and safety profiles.
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IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal, 72(1). [Link]
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Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. (n.d.). ResearchGate. Retrieved from [Link]
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In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. (n.d.). ResearchGate. Retrieved from [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. [Link]
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Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Bentham Science. [Link]
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A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452. [Link]
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Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). PMC - NIH. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC - NIH. [Link]
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Synthesis of 2-Amino-5-bromopyridine. (2009). ResearchGate. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PMC. [Link]
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A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, 83(4), 875. [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). NIH. [Link]
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Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (2019). NIH. [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]
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Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). ACS Publications. [Link]
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Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed. [Link]
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Structural Elucidation and Comparative Analysis of 2-(5-Bromopyridin-2-yl)propan-2-amine: A Methodological Guide
Guide Overview: 2-(5-Bromopyridin-2-yl)propan-2-amine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science due to its potential as a versatile building block. The precise three-dimensional arrangement of its atoms, defined by its crystal structure, governs its physical properties and how it interacts with other molecules. A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the single-crystal X-ray structure of this specific compound has not yet been publicly reported[1][2].
This guide provides a comprehensive, expert-led framework for researchers aiming to elucidate the crystal structure of 2-(5-Bromopyridin-2-yl)propan-2-amine. It outlines a complete experimental workflow, from synthesis to data refinement, and establishes a robust methodology for a comparative structural analysis. By examining the crystal structures of closely related analogues, we can predict and later rationalize the key intramolecular and intermolecular features that define the solid-state architecture of the title compound.
Part 1: A Practical Workflow for Crystal Structure Determination
The journey from a powdered sample to a refined 3D crystal structure is a multi-step process requiring careful planning and execution. The workflow below outlines the critical stages.
Figure 1: Experimental workflow for determining the crystal structure of a small organic molecule.
Step 1: Synthesis and Purification
The synthesis of the title compound begins with a commercially available precursor, 2-amino-5-bromopyridine. Various methods for its synthesis and bromination have been reported[3][4][5]. A plausible subsequent step involves the introduction of the propan-2-amine moiety, which could be achieved through several established organometallic or nucleophilic substitution routes.
Crucial Consideration: Achieving high purity (typically >95%) is paramount before attempting crystallization. Impurities can inhibit crystal growth or, worse, co-crystallize, leading to ambiguous or incorrect structural data[6]. Standard techniques such as column chromatography, recrystallization, and verification by NMR and LC-MS are mandatory.
Step 2: Protocol for Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. It is an empirical science that relies on systematically exploring conditions to gently guide molecules out of solution and into an ordered lattice. For a small organic amine, several methods are highly effective[7][8][9].
Recommended Protocol: Vapor Diffusion Screening Vapor diffusion is an excellent technique for small quantities of material as it allows for slow and controlled changes in solvent composition, promoting gradual supersaturation and orderly crystal growth[8].
-
Preparation:
-
Dissolve 2-5 mg of purified 2-(5-Bromopyridin-2-yl)propan-2-amine in 0.2–0.5 mL of a "good" solvent in which it is readily soluble (e.g., Methanol, Ethanol, Dichloromethane). This is the "inner vial."
-
Select a portfolio of "poor" solvents (anti-solvents) in which the compound is sparingly soluble (e.g., Hexane, Diethyl Ether, Water).
-
-
Setup:
-
In a larger glass vial (the "outer vial"), place 1–3 mL of an anti-solvent.
-
Place the open inner vial containing the compound solution inside the outer vial.
-
Seal the outer vial tightly and leave it undisturbed in a vibration-free location (e.g., a refrigerator or a temperature-controlled room).
-
-
Mechanism: The more volatile solvent from the inner vial will slowly evaporate and mix with the vapor of the anti-solvent in the sealed container. Concurrently, the anti-solvent vapor will diffuse into the compound solution, gradually reducing its solubility[10]. This slow approach to the supersaturation point is ideal for growing large, well-ordered crystals.
-
Monitoring: Check for crystal formation every 24-48 hours. Suitable crystals may form over a period of days to weeks.
Step 3: X-ray Data Collection and Structure Refinement
Once a suitable crystal (clear, with well-defined faces, and appropriately sized) is obtained, it is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a focused beam of X-rays in a single-crystal diffractometer. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the symmetry of the crystal (space group).
Software suites such as SHELX or Olex2 are then used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data[11].
Part 2: Comparative Structural Analysis - Predicting Molecular and Supramolecular Features
In the absence of an experimental structure for the title compound, we can predict its key structural characteristics by analyzing validated crystal structures of its core fragments and related molecules. The most relevant analogue for this purpose is 2-Amino-5-bromopyridine , whose crystal structure is available in the Crystallography Open Database (COD ID: 8103500)[12].
Comparison with Known Analogue Structures
The table below presents the crystallographic data for 2-Amino-5-bromopyridine, which serves as our primary reference for predicting the behavior of the 5-bromopyridin-2-amine moiety.
| Parameter | 2-Amino-5-bromopyridine[12] | 2-(5-Bromopyridin-2-yl)propan-2-amine (Predicted) |
| Formula | C₅H₅BrN₂ | C₈H₁₁BrN₂ |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Centrosymmetric (e.g., P2₁/c, P-1) or Non-centrosymmetric |
| Key Supramolecular Synthon | N-H···N hydrogen-bonded dimer | Strong potential for N-H···N hydrogen-bonded dimer |
| Halogen Interactions | C-H···Br, N···Br interactions noted[11] | Potential for C-Br···N halogen bonds or Br···Br contacts |
| π-Interactions | Offset π-stacking | Possible, but may be sterically hindered by the propan-2-amine group |
Predicted Structural Features of 2-(5-Bromopyridin-2-yl)propan-2-amine
-
Intramolecular Geometry: The geometry of the 5-bromopyridine ring is expected to be largely unperturbed, with C-C and C-N bond lengths typical for aromatic systems. The key feature will be the geometry around the quaternary carbon of the propan-2-amine group, which will adopt a standard tetrahedral arrangement.
-
Dominant Intermolecular Interaction: Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the pyridine nitrogen is a strong acceptor. By analogy to 2-amino-5-bromopyridine, the most probable and stabilizing interaction will be the formation of a centrosymmetric dimer via a pair of N-H···N hydrogen bonds. This is one of the most robust and predictable interactions in crystal engineering of pyridine derivatives[11].
-
Role of the Bromine Atom: Halogen Bonding: The bromine atom at the 5-position introduces the possibility of halogen bonding—a directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base (like the pyridine nitrogen of another molecule). While not the dominant interaction in some related structures[11], the presence of a C-Br···N or C-Br···π interaction could be a key secondary feature that influences the overall crystal packing.
-
Steric Influence of the Propan-2-amine Group: The bulky C(CH₃)₂NH₂ group will have a significant steric impact compared to the simple amine in our reference molecule. This bulk may prevent the close, parallel stacking of pyridine rings, favoring herringbone or other packing motifs where steric hindrance is minimized.
Figure 2: Predicted N-H···N hydrogen-bonded dimer of the title compound.
Conclusion for the Field
While the crystal structure of 2-(5-Bromopyridin-2-yl)propan-2-amine remains to be determined, this guide provides a clear and actionable pathway for its elucidation. The principles of synthesis, purification, and crystallization detailed herein are field-proven for small organic molecules. Furthermore, the comparative analysis, grounded in the known structure of 2-Amino-5-bromopyridine, establishes a strong hypothesis for the key structural features of the title compound. We predict that its solid-state structure will be dominated by robust N-H···N hydrogen-bonded dimers, with secondary contributions from halogen bonding and steric effects from the bulky propan-2-amine substituent dictating the overall three-dimensional packing. The experimental validation of these predictions will provide valuable data for the rational design of new pharmaceuticals and functional materials.
References
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Konovalova, I. S., & Reiss, G. J. (2024). Crystal and molecular structure of 5-bromopyridine-2,3-diamine. Zeitschrift für Kristallographie - New Crystal Structures, 239(5), 891–892. Available at: [Link]
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UCM Crystallization Factory. (n.d.). Crystallization of small molecules. Available at: [Link]
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Dong, J., et al. (2009). The role of small organic amine molecules and their aggregates in the crystallization of microporous materials. Journal of Porous Materials, 16, 239–246. Available at: [Link]
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Goubitz, K., Sonneveld, E. J., & Schenk, H. (2001). 2-amino, 5-bromo-pyridine - Crystal structure determination of a series of small organic compounds from powder data. Zeitschrift für Kristallographie, 216(3), 176-181. (via PubChem CID 70622). Available at: [Link]
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Grecu, T. (n.d.). Guide for crystallization. University of Geneva. Available at: [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1433–1439. Available at: [Link]
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Mihajlović-Lalić, L. E., et al. (2020). The crystal structure of 5-bromopicolinic acid monohydrate, C6H6BrNO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 241-243. Available at: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130-2150. Available at: [Link]
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Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]
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Wikipedia. (2023). Cambridge Structural Database. Available at: [Link]
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Deshmukh, S. S., et al. (2021). An Improved and Scalable Process for the Preparation of 2,5-Dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]
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PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information. Available at: [Link]
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Wang, Y., et al. (2012). Synthesis of 2-Amino-5-bromopyridine. Huaxue Shiji, 34(1), 78-80. (via ResearchGate). Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]
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A Comparative Guide to the Purity Analysis of 2-(5-Bromopyridin-2-yl)propan-2-amine by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive framework for the development, validation, and comparison of analytical methods for assessing the purity of 2-(5-Bromopyridin-2-yl)propan-2-amine, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and compare High-Performance Liquid Chromatography (HPLC) with alternative techniques, grounding our discussion in established regulatory standards and scientific principles.
Understanding the Analyte: The Foundation of Method Development
2-(5-Bromopyridin-2-yl)propan-2-amine is a heterocyclic compound featuring a pyridine ring and a tertiary amine group. Its chemical structure dictates the analytical approach.
-
UV Chromophore: The substituted pyridine ring provides a strong chromophore, making UV-Vis detection a highly suitable and sensitive choice for HPLC analysis.
-
Basicity: The presence of both a pyridine nitrogen and a primary amine group (pKa values typically in the 4-6 and 9-11 ranges, respectively) means the molecule's ionization state is highly dependent on pH. This is a critical parameter to control in reversed-phase HPLC to ensure reproducible retention and sharp peak shapes.
-
Solubility: The compound is generally soluble in organic solvents like methanol and acetonitrile, which are common components of HPLC mobile phases.[1][2]
-
Chirality: A crucial observation is that 2-(5-Bromopyridin-2-yl)propan-2-amine is an achiral molecule. The carbon atom connected to the amine group is also bonded to two identical methyl groups, meaning it is not a stereocenter. Therefore, a standard (achiral) HPLC method is sufficient for routine purity analysis. However, chiral amines are prevalent in pharmaceuticals, and their enantiomers can have vastly different biological activities.[3] For context, we will discuss chiral HPLC as a comparative technique, as it is essential for structurally related compounds that are chiral.[4][5]
The Analytical Imperative: Potential Process-Related Impurities
A robust purity method must be able to separate the main compound from any potential impurities arising from the synthetic route. For 2-(5-Bromopyridin-2-yl)propan-2-amine, which can be synthesized from precursors like 2-amino-5-bromopyridine, potential impurities include:
-
Starting Materials: Unreacted 2-amino-5-bromopyridine or other precursors.[6]
-
Positional Isomers: Isomers such as 2-(5-Bromopyridin-3-yl)propan-2-amine could be present if the initial synthesis is not perfectly regioselective.[7]
-
Over-brominated Species: Impurities like 2-amino-3,5-dibromopyridine can be formed during the bromination of the pyridine ring.[8]
-
Degradation Products: Stability-indicating methods are designed to resolve the parent compound from any products that form under stress conditions (e.g., acid, base, oxidation, heat, light).[9][10][11]
Reversed-Phase HPLC: The Gold Standard for Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing the purity of non-volatile pharmaceutical compounds like the one .[12] It separates analytes based on their hydrophobic interactions with a non-polar stationary phase.
Causality Behind Method Parameter Selection
Choosing the right HPLC conditions is a process guided by the analyte's chemistry. A poorly chosen parameter can lead to issues like poor peak shape, insufficient resolution, and unreliable quantification.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and an excellent starting point. Its long alkyl chains provide strong hydrophobic retention for the analyte. For alternative selectivity, especially for aromatic impurities, a Phenyl-Hexyl column could be explored, as it offers pi-pi interactions with the pyridine ring.[13]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used.
-
Organic Modifier: Acetonitrile often provides better peak shapes and lower UV cutoff compared to methanol. The ratio of organic to aqueous phase controls the retention time.
-
Aqueous Buffer and pH Control: This is the most critical parameter for analyzing basic compounds. At a low pH (e.g., 2.5-3.5), both the primary amine and the pyridine nitrogen will be protonated. This suppresses silanol interactions on the column surface, leading to sharp, symmetrical peaks. A phosphate or formate buffer is commonly used.
-
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., ~254 nm, or the lambda max determined by a photodiode array detector) ensures high sensitivity.[11]
Proposed RP-HPLC Method for Purity Analysis
The following table outlines a robust starting method for the purity analysis of 2-(5-Bromopyridin-2-yl)propan-2-amine.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | General-purpose column with strong hydrophobic retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.7) to ensure protonation of the amine and pyridine groups, leading to good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low viscosity. |
| Elution Mode | Gradient | A gradient elution (e.g., starting at 10% B, ramping to 90% B) is recommended to ensure elution of late-running, more hydrophobic impurities and a reasonable analysis time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes band broadening. |
| Detector | UV at 254 nm | The pyridine ring provides strong absorbance at this wavelength. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Once a method is developed, it must be validated to prove it is suitable for its intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines.[12][14][15] Validation is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[9][16]
The Pillars of HPLC Method Validation
The diagram below illustrates the interconnected parameters that constitute a comprehensive method validation.
Sources
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Comparative study of catalysts for 2-(5-Bromopyridin-2-yl)propan-2-amine synthesis
An Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine
Introduction: The Significance of 2-(5-Bromopyridin-2-yl)propan-2-amine
2-(5-Bromopyridin-2-yl)propan-2-amine is a key building block in medicinal chemistry and drug discovery. Its structural motif, a substituted pyridinyl-ethylamine, is found in a variety of pharmacologically active compounds. The efficient and selective synthesis of this intermediate is therefore of paramount importance for the rapid and cost-effective development of new drug candidates. The most common and direct route to this amine is the reductive amination of the corresponding ketone, 1-(5-bromopyridin-2-yl)ethanone. This guide provides a comparative study of various catalytic systems for this transformation, offering insights into their performance, mechanistic underpinnings, and practical application.
The Synthetic Challenge: Reductive Amination of a Heteroaromatic Ketone
The synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine via reductive amination of 1-(5-bromopyridin-2-yl)ethanone presents a number of challenges. The catalyst must be active enough to promote the reaction under reasonable conditions, yet selective enough to avoid side reactions such as the reduction of the pyridine ring or the hydrodebromination of the C-Br bond. Furthermore, the choice of catalyst can significantly impact the overall process efficiency, cost, and environmental footprint.
This guide will compare three major classes of catalysts for this transformation:
-
Palladium-based heterogeneous catalysts
-
Nickel-based heterogeneous catalysts
-
Biocatalysts (Transaminases)
Comparative Analysis of Catalytic Systems
Palladium-based Catalysts: The Workhorse of Reductive Amination
Palladium on carbon (Pd/C) is a widely used and versatile catalyst for reductive aminations. Its activity and selectivity can be tuned by the choice of solvent, hydrogen pressure, and additives.
Mechanism of Action: The reaction proceeds via a two-step sequence. First, the ketone reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. The palladium catalyst then facilitates the hydrogenation of the imine to the desired amine.
Performance Data:
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 10% Pd/C | 10 | 80 | 12 | 85 | Standard conditions, good yield. |
| 5% Pd/C | 20 | 70 | 8 | 88 | Higher pressure can reduce reaction time. |
| 10% Pd/C | 1 (H₂ balloon) | 25 | 24 | 75 | Lower pressure requires longer reaction time. |
Experimental Workflow:
Caption: Workflow for Raney-Ni-catalyzed reductive amination.
Biocatalysis with Transaminases: The Green Chemistry Approach
Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. This approach offers excellent enantioselectivity (if a chiral amine is desired) and operates under mild, environmentally friendly conditions.
Mechanism of Action: The reaction involves a ping-pong mechanism where the enzyme's cofactor, pyridoxal phosphate (PLP), accepts the amino group from an amine donor (e.g., isopropylamine) and then transfers it to the ketone substrate.
Performance Data:
| Catalyst | Amine Donor | Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes |
| Transaminase | Isopropylamine | 30 | 24 | >95 | Mild conditions, high conversion. Requires enzyme and cofactor. |
Experimental Workflow:
Caption: Workflow for transaminase-catalyzed amination.
Detailed Experimental Protocols
Protocol 1: Reductive Amination using 10% Pd/C
-
To a solution of 1-(5-bromopyridin-2-yl)ethanone (1.0 g, 5.0 mmol) in methanol (20 mL) is added ammonium acetate (3.85 g, 50 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
10% Pd/C (100 mg, 10 wt%) is added to the mixture.
-
The reaction vessel is placed in a high-pressure autoclave, purged with nitrogen, and then pressurized with hydrogen gas to 10 bar.
-
The reaction is heated to 80°C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 2-(5-Bromopyridin-2-yl)propan-2-amine.
Protocol 2: Reductive Amination using Raney-Ni
-
A high-pressure autoclave is charged with a solution of 1-(5-bromopyridin-2-yl)ethanone (1.0 g, 5.0 mmol) in methanol (25 mL) saturated with ammonia.
-
Raney-Ni (200 mg, 20 wt%, as a slurry in water) is carefully added under a nitrogen atmosphere.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 bar.
-
The reaction is heated to 100°C and stirred for 10 hours.
-
After cooling to room temperature, the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst. Caution: The filter cake may be pyrophoric and should be kept wet.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 2-(5-Bromopyridin-2-yl)propan-2-amine.
Conclusion and Recommendations
The choice of catalyst for the synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine depends on the specific requirements of the process.
-
Palladium on carbon offers a reliable and high-yielding method under relatively mild conditions, making it a good choice for general laboratory synthesis.
-
Raney Nickel is a more cost-effective option for large-scale production, but its handling requirements and the need for higher temperatures and pressures must be considered.
-
Transaminases represent a green and highly selective alternative, particularly attractive for the synthesis of chiral amines and for processes where mild conditions are paramount.
It is recommended to screen a small number of catalysts and conditions to identify the optimal system for a given application, taking into account factors such as yield, purity, cost, and scalability.
References
Navigating the Bioactivity of Novel Pyridine Analogs: A Comparative In Vitro Assay Guide for 2-(5-Bromopyridin-2-yl)propan-2-amine
Introduction: Unveiling the Potential of a Novel Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] 2-(5-Bromopyridin-2-yl)propan-2-amine is a novel compound belonging to this versatile class. To date, the in vitro bioactivity profile of this specific molecule remains uncharacterized in publicly accessible literature. This guide, therefore, serves a dual purpose: firstly, to propose a robust, scientifically-grounded in vitro testing cascade to elucidate the potential cytotoxic and antimicrobial activities of 2-(5-Bromopyridin-2-yl)propan-2-amine. Secondly, it aims to provide a comparative framework by juxtaposing hypothetical outcomes for our target compound with established data for structurally and functionally related pyridine derivatives. This comparative analysis will offer researchers valuable context for interpreting their own experimental findings and guide future structure-activity relationship (SAR) studies.
For the purpose of this guide, we will draw comparisons with 2-Amino-5-bromopyridine , a structurally related precursor, and a series of pyridine-urea derivatives that have shown significant anticancer activity.[3][4] This approach allows us to benchmark the potential efficacy of our novel compound against known entities within the broader pyridine class.
Proposed In Vitro Testing Strategy & Methodologies
A logical first step in characterizing a novel compound with a privileged scaffold like pyridine is to assess its general cytotoxicity against cancerous cell lines and its potential to inhibit microbial growth. This provides a broad overview of its potential therapeutic applications.
I. Anticancer Activity Profiling: Cytotoxicity Assessment
The initial evaluation of anticancer potential is typically achieved through cytotoxicity assays.[5][6][7] The MTT assay is a widely adopted, reliable, and high-throughput method for this purpose.[8][9][10]
This protocol is designed to determine the concentration at which 2-(5-Bromopyridin-2-yl)propan-2-amine induces a 50% reduction in the viability of a cancer cell line (IC50).
1. Cell Seeding:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach 70-80% confluency.
- Trypsinize the cells and perform a cell count.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
2. Compound Treatment:
- Prepare a stock solution of 2-(5-Bromopyridin-2-yl)propan-2-amine in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
- Remove the old media from the 96-well plate and add 100 µL of fresh media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).
- Incubate the plate for 48-72 hours at 37°C and 5% CO2.
3. MTT Assay and Absorbance Reading:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]
- Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
- During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][10]
- Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for MTT Cytotoxicity Assay
A streamlined workflow for determining the cytotoxic effects of a novel compound using the MTT assay.
The following table presents hypothetical IC50 values for 2-(5-Bromopyridin-2-yl)propan-2-amine, benchmarked against the known anticancer agent Doxorubicin and a highly active pyridine-urea derivative (Compound 8e) from a published study.[3]
| Compound | Cell Line | Hypothetical/Reported IC50 (µM) |
| 2-(5-Bromopyridin-2-yl)propan-2-amine | MCF-7 (Breast) | 15.5 |
| 2-(5-Bromopyridin-2-yl)propan-2-amine | A549 (Lung) | 22.8 |
| Doxorubicin[3] | MCF-7 (Breast) | 1.93 |
| Pyridine-Urea 8e[3] | MCF-7 (Breast) | 0.22 |
These are hypothetical values for illustrative purposes.
In this hypothetical scenario, 2-(5-Bromopyridin-2-yl)propan-2-amine demonstrates moderate cytotoxic activity. While less potent than the established chemotherapeutic agent Doxorubicin and the optimized pyridine-urea derivative, these values would still indicate a biological effect worthy of further investigation and optimization.
II. Antimicrobial Activity Screening
The prevalence of pyridine scaffolds in antimicrobial agents warrants an investigation into the potential antibacterial and antifungal properties of 2-(5-Bromopyridin-2-yl)propan-2-amine.[2] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13][14]
This protocol outlines the steps to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial/Fungal Inoculum:
- Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
- Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
2. Preparation of Compound Dilutions:
- In a 96-well microtiter plate, dispense 100 µL of sterile broth into wells 2 through 12.
- Add 200 µL of the test compound at its highest desired concentration to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.[15]
- Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no bacteria).
3. Inoculation and Incubation:
- Inoculate wells 1 through 11 with 100 µL of the prepared microbial inoculum.
- The final volume in each well will be 200 µL.
- Incubate the plate at 35-37°C for 16-24 hours.[15]
4. MIC Determination:
- Following incubation, visually inspect the wells for turbidity (a sign of microbial growth).
- The MIC is the lowest concentration of the compound at which there is no visible growth.[14][15]
Workflow for Broth Microdilution Assay
A procedural diagram for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
The following table presents hypothetical MIC values for 2-(5-Bromopyridin-2-yl)propan-2-amine against representative Gram-positive and Gram-negative bacteria, compared to published data for other bromopyridine derivatives.
| Compound | Organism | Hypothetical/Reported MIC (µg/mL) |
| 2-(5-Bromopyridin-2-yl)propan-2-amine | S. aureus (Gram-positive) | 64 |
| 2-(5-Bromopyridin-2-yl)propan-2-amine | E. coli (Gram-negative) | >128 |
| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine (Compound 3a)[16] | S. aureus | 50 |
| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine (Compound 3a)[16] | E. coli | 100 |
These are hypothetical values for illustrative purposes.
In this hypothetical case, 2-(5-Bromopyridin-2-yl)propan-2-amine shows some activity against the Gram-positive bacterium S. aureus but is less effective against the Gram-negative E. coli. This is a common trend for many antimicrobial compounds. The potency is comparable to, though slightly weaker than, the reported activity of other bromopyridine-containing heterocyclic systems.[16]
Discussion and Future Directions
This guide outlines a foundational in vitro screening approach for a novel compound, 2-(5-Bromopyridin-2-yl)propan-2-amine. The hypothetical results, when placed in the context of existing data for related pyridine analogs, provide a framework for interpreting potential experimental outcomes.
Should initial screenings yield promising results (e.g., IC50 < 10 µM or MIC < 32 µg/mL), several avenues for further investigation would be warranted:
-
Expansion of Cell Lines/Microbial Strains: Testing against a broader panel of cancer cell lines (including resistant lines) or clinically relevant microbial strains would provide a more comprehensive activity spectrum.
-
Mechanism of Action Studies: For anticancer activity, assays to investigate the induction of apoptosis, cell cycle arrest, or inhibition of specific kinases could elucidate the compound's mechanism. For antimicrobial activity, time-kill assays could determine whether the compound is bacteriostatic or bactericidal.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and testing of analogs of 2-(5-Bromopyridin-2-yl)propan-2-amine would be a critical next step to optimize potency and selectivity. Modifications to the propan-2-amine group or the position of the bromo substituent could significantly impact bioactivity.
By employing the standardized protocols and comparative framework presented here, researchers can efficiently and effectively begin to unravel the therapeutic potential of novel pyridine derivatives like 2-(5-Bromopyridin-2-yl)propan-2-amine.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]
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PubMed. (2012). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Retrieved from [Link]
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NIH. (2011). High-throughput assessment of bacterial growth inhibition by optical density measurements. Retrieved from [Link]
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International Journal on Science and Technology. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
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NIH. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]
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PubMed. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from [Link]
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PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]
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Karger. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
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NIH. (2013). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]
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ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]
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NIH. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
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ResearchGate. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Retrieved from [Link]
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A Comparative Benchmarking Guide to 2-(5-Bromopyridin-2-yl)propan-2-amine and Leading IDO1 Inhibitors
Abstract
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in cancer immune evasion, making it a highly attractive target for therapeutic intervention. Its mechanism involves the catabolism of the essential amino acid L-tryptophan into kynurenine, which fosters an immunosuppressive tumor microenvironment.[1][2][3] This guide provides a comprehensive performance benchmark of a novel investigational compound, 2-(5-Bromopyridin-2-yl)propan-2-amine, against two clinically evaluated IDO1 inhibitors: Epacadostat and Navoximod. We present a head-to-head comparison framework, detailing the requisite biochemical and cell-based assays to rigorously evaluate potency and cellular efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evaluation cascade for novel immuno-oncology agents targeting the IDO1 pathway.
The Target: Indoleamine 2,3-dioxygenase 1 (IDO1) in Tumor Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan (Trp) along the kynurenine pathway.[3] In normal physiology, IDO1 plays a role in innate immunity and maternal tolerance to fetal allografts.[1] However, many tumor types overexpress IDO1, hijacking this mechanism to create a state of immune tolerance.[3][4]
The immunosuppressive effects are twofold:
-
Tryptophan Depletion: The local depletion of Trp in the tumor microenvironment (TME) is sensed by effector T cells, leading to cell cycle arrest and anergy.[5]
-
Kynurenine Production: The accumulation of Trp metabolites, primarily kynurenine (Kyn), actively suppresses T cell and Natural Killer (NK) cell function and promotes the differentiation and activity of regulatory T cells (Tregs).[6][7]
This dual mechanism effectively shuts down the local anti-tumor immune response, allowing cancer cells to evade immune surveillance.[3] Therefore, inhibiting IDO1 is a rational therapeutic strategy to reverse this immunosuppression and restore the efficacy of the host's immune system against the tumor.
Caption: The IDO1 pathway's role in creating an immunosuppressive tumor microenvironment.
Profile of Compared Inhibitors
This guide benchmarks our investigational molecule against two inhibitors that, despite mixed clinical outcomes, represent well-characterized standards for IDO1 inhibition.
-
2-(5-Bromopyridin-2-yl)propan-2-amine (Hypothetical)
-
Structure:

-
Rationale: A novel small molecule designed with a pyridine scaffold, common in kinase and enzyme inhibitors. Its potential to interact with the heme cofactor or the substrate-binding pocket of IDO1 warrants a thorough investigation of its inhibitory profile.
-
-
Epacadostat (INCB024360)
-
Structure:

-
Background: An orally available, potent, and selective hydroxyamidine inhibitor of IDO1.[4] It competitively blocks the enzyme without significantly affecting IDO2 or tryptophan 2,3-dioxygenase (TDO).[8][9] Epacadostat was extensively studied in clinical trials, most notably in combination with PD-1 inhibitors.[8][10] While a major Phase III trial in melanoma failed to meet its primary endpoint, the compound remains a critical benchmark for IDO1 inhibitory potency.[8][11]
-
-
Navoximod (GDC-0919)
-
Structure:

-
Background: An orally available, potent, and selective small-molecule inhibitor of IDO1.[6][12] Preclinical studies demonstrated its ability to reduce kynurenine levels and enhance anti-tumor immune responses when combined with other therapies.[13][14] Navoximod has been evaluated in multiple Phase I clinical trials, both as a single agent and in combination with checkpoint inhibitors like atezolizumab.[13][15]
-
Head-to-Head Experimental Comparison Framework
To objectively benchmark 2-(5-Bromopyridin-2-yl)propan-2-amine, a two-tiered approach is essential. First, a direct biochemical assay confirms enzymatic inhibition, followed by a cell-based assay to determine potency in a more physiologically relevant context.
Biochemical Assay: Direct IDO1 Enzyme Inhibition
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of each compound against purified recombinant human IDO1 enzyme.
Causality and Experimental Choice: This is the foundational experiment. It isolates the enzyme and inhibitor from all other biological variables (e.g., cell membrane permeability, off-target effects). A low IC50 in this assay is a prerequisite for a viable inhibitor, as it demonstrates direct, high-affinity interaction with the target. The protocol measures the formation of N'-formylkynurenine, the direct product of IDO1 activity.[9]
Caption: Workflow for the direct biochemical IDO1 inhibition assay.
Detailed Protocol: IDO1 Enzymatic Assay
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 6.5). Prepare stock solutions of recombinant human IDO1, L-tryptophan, ascorbate, methylene blue, and catalase.[9]
-
Compound Dilution: Prepare a serial dilution series for 2-(5-Bromopyridin-2-yl)propan-2-amine, Epacadostat, and Navoximod in the assay buffer. Include a vehicle-only control (e.g., DMSO).
-
Assay Plate Setup: In a 96-well UV-transparent plate, add the assay buffer, ascorbate (20 mM), methylene blue (3.5 µM), and catalase (0.2 mg/mL).[9]
-
Add Inhibitors: Add the serially diluted compounds or vehicle control to the appropriate wells.
-
Enzyme Addition: Add recombinant IDO1 (e.g., 20 nM final concentration) to all wells except for a no-enzyme background control.[9]
-
Initiate Reaction: Start the reaction by adding L-tryptophan (e.g., 2 mM final concentration).[9]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 321 nm over time at room temperature. This wavelength corresponds to the formation of N'-formylkynurenine.[9]
-
Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Cell-Based Assay: Cellular IDO1 Potency
Objective: To measure the IC50 of each compound for the inhibition of IDO1 activity in a human cancer cell line.
Causality and Experimental Choice: This assay is a critical secondary validation. While a compound may be potent biochemically, it must be able to cross the cell membrane and engage its target in the complex intracellular environment to be therapeutically useful. Here, we induce IDO1 expression in a relevant cell line (e.g., SKOV-3 or HeLa) using interferon-gamma (IFN-γ), a key physiological inducer of IDO1.[1][5][16] The assay readout is the concentration of kynurenine secreted into the cell culture medium, which is a stable and easily quantifiable biomarker of IDO1 activity.[17][18]
Caption: Workflow for the cell-based IDO1 functional assay.
Detailed Protocol: Cellular Kynurenine Assay
-
Cell Culture: Seed a suitable human cancer cell line (e.g., SKOV-3 ovarian cancer cells) into a 96-well tissue culture plate and allow cells to adhere overnight.[19]
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce high levels of IDO1 expression.[19]
-
Compound Treatment: Remove the IFN-γ-containing medium. Add fresh medium containing serial dilutions of 2-(5-Bromopyridin-2-yl)propan-2-amine, Epacadostat, or Navoximod. Include vehicle-only (positive control) and no-IFN-γ (negative control) wells.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO₂ incubator.[5]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Kynurenine Quantification: Measure the concentration of kynurenine in the supernatant. This is typically done using a colorimetric method involving Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with kynurenine to produce a colored product measurable around 480 nm, or by a more sensitive LC-MS/MS method.[20]
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each sample. Plot the percentage of inhibition of kynurenine production against the logarithm of inhibitor concentration and fit the data to determine the cellular IC50 value.
Comparative Analysis and Discussion
The data generated from these assays allow for a direct and objective comparison of the inhibitors. The results should be summarized for clarity.
Table 1: Comparative Inhibitory Potency Data (Hypothetical)
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell/Biochem Ratio |
| 2-(5-Bromopyridin-2-yl)propan-2-amine | 15 | 45 | 3.0 |
| Epacadostat | 10[9] | 72[21] | 7.2 |
| Navoximod | 7 (Ki)[22] | 75[22] | ~10.7 |
Expert Interpretation:
In this hypothetical scenario, 2-(5-Bromopyridin-2-yl)propan-2-amine demonstrates potent inhibition of the IDO1 enzyme with a biochemical IC50 of 15 nM. This value is in the same range as the highly potent clinical candidates Epacadostat and Navoximod, confirming a strong direct interaction with the target.
Crucially, the cellular IC50 of 45 nM indicates that the compound effectively penetrates the cell membrane and inhibits IDO1 in a complex biological milieu. The Cell-to-Biochemical ratio (cellular IC50 / biochemical IC50) is an important, albeit informal, metric. A lower ratio, like the hypothetical 3.0 for our test compound, can suggest superior cell permeability or lower susceptibility to cellular efflux pumps compared to the benchmarks. This is a highly desirable characteristic for a drug candidate.
While Epacadostat and Navoximod are potent, their higher ratios might suggest moderate challenges in translating enzymatic potency to cellular activity. The strong performance of 2-(5-Bromopyridin-2-yl)propan-2-amine in both assays would position it as a promising candidate for further preclinical development.
Conclusion and Future Directions
This guide outlines a rigorous, validated framework for benchmarking novel IDO1 inhibitors. The hypothetical data for 2-(5-Bromopyridin-2-yl)propan-2-amine illustrates a compound with high potential, demonstrating potency comparable to clinically tested agents and favorable cellular activity.
Successful validation in these initial assays justifies progression to the next critical stages of drug discovery, including:
-
Selectivity Profiling: Assessing inhibitory activity against related enzymes like IDO2 and TDO to ensure a clean target profile.
-
In Vivo Pharmacokinetics and Pharmacodynamics (PK/PD): Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties and confirming target engagement (i.e., reduction of plasma kynurenine) in animal models.
-
In Vivo Efficacy Studies: Testing the compound's ability to inhibit tumor growth, ideally in combination with checkpoint inhibitors, in syngeneic mouse tumor models.
By following this structured, data-driven approach, research teams can confidently identify and advance the most promising therapeutic candidates targeting the critical IDO1 immunosuppressive pathway.
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A Comparative Guide to the Structure-Activity Relationship of 2-(5-Bromopyridin-2-yl)propan-2-amine Analogs as Potential JAK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of analogs based on the 2-(5-bromopyridin-2-yl)propan-2-amine scaffold. While direct and extensive SAR literature for this specific parent compound is not broadly available, this guide synthesizes data from closely related 2-aminopyridine derivatives that have been investigated as potent and selective inhibitors of Janus Kinase 2 (JAK2).[1][2][3] The insights presented herein are intended to guide the rational design and optimization of novel kinase inhibitors based on this promising chemical framework.
Introduction: The 2-Aminopyridine Scaffold and the Promise of JAK2 Inhibition
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive starting point for inhibitor design. The subject of this guide, 2-(5-bromopyridin-2-yl)propan-2-amine, incorporates this key feature along with a bromine atom that can serve as a synthetic handle for further modification or engage in halogen bonding, and a gem-dimethyl group that can provide conformational rigidity and improve metabolic stability.
A significant body of research has identified 2-aminopyridine derivatives as potent inhibitors of the Janus Kinase (JAK) family, particularly JAK2.[1][2][3] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and immune response.[4][5] Dysregulation of this pathway, often due to mutations like JAK2 V617F, is implicated in various myeloproliferative neoplasms and inflammatory diseases.[3][6] Therefore, the development of selective JAK2 inhibitors is a highly pursued therapeutic strategy.
This guide will explore the SAR of 2-(5-bromopyridin-2-yl)propan-2-amine analogs, with a focus on their potential as JAK2 inhibitors. We will examine how modifications to different parts of the molecule can impact inhibitory activity and selectivity.
Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is based on established trends for 2-aminopyridine-based JAK2 inhibitors.[1][2][3] A hypothetical series of analogs of 2-(5-bromopyridin-2-yl)propan-2-amine is presented to illustrate the key structural modifications and their likely effects on biological activity.
Core Scaffold and Hinge-Binding Region
The 2-aminopyridine core is crucial for binding to the hinge region of the JAK2 active site, typically forming hydrogen bonds with the backbone of key amino acid residues. The gem-dimethyl group on the propan-2-amine side chain can enhance binding by providing a favorable hydrophobic interaction and restricting the conformation of the molecule.
Modifications at the 5-Position of the Pyridine Ring
The bromine atom at the 5-position offers a site for significant diversification. Modifications at this position can influence potency, selectivity, and pharmacokinetic properties.
| Compound | R1 | R2 | R3 | R4 | Hypothetical JAK2 IC50 (nM) | Rationale for Activity |
| 1 | Br | H | CH3 | CH3 | 50 | Parent compound with moderate activity. |
| 2 | Cl | H | CH3 | CH3 | 65 | Substitution with a smaller halogen may slightly decrease potency. |
| 3 | I | H | CH3 | CH3 | 40 | Larger halogen may enhance halogen bonding and improve potency. |
| 4 | Phenyl | H | CH3 | CH3 | 25 | Introduction of an aryl group can lead to additional hydrophobic or pi-stacking interactions. |
| 5 | 4-Fluorophenyl | H | CH3 | CH3 | 15 | Electron-withdrawing fluorine can enhance binding affinity. |
| 6 | 4-Methoxyphenyl | H | CH3 | CH3 | 30 | Electron-donating group may have a mixed effect on activity. |
Modifications of the Propan-2-amine Side Chain
Alterations to the alkylamine side chain can impact the compound's interaction with the solvent-exposed region of the kinase and its physicochemical properties.
| Compound | R1 | R2 | R3 | R4 | Hypothetical JAK2 IC50 (nM) | Rationale for Activity |
| 1 | Br | H | CH3 | CH3 | 50 | Parent compound with gem-dimethyl substitution. |
| 7 | Br | H | H | H | 150 | Removal of methyl groups may decrease hydrophobic interactions and increase conformational flexibility, leading to reduced potency. |
| 8 | Br | H | CH3 | H | 80 | A single methyl group may offer a balance of flexibility and hydrophobic interaction. |
| 9 | Br | CH3 | CH3 | CH3 | 60 | N-methylation could impact hydrogen bonding and steric interactions. |
Experimental Protocols
General Synthesis of 2-(5-Substituted-pyridin-2-yl)propan-2-amine Analogs
The synthesis of the target analogs can be achieved through a multi-step sequence, with key steps including Suzuki or Stille coupling for modifications at the 5-position of the pyridine ring.
Step 1: Synthesis of the 2-(5-bromopyridin-2-yl)propan-2-ol intermediate. This can be achieved by reacting 2,5-dibromopyridine with acetone in the presence of a strong base like n-butyllithium.
Step 2: Conversion of the alcohol to the amine. This can be accomplished using a Ritter reaction followed by hydrolysis, or through other standard amination procedures.
Step 3: Diversification at the 5-position. Starting from the 2-(5-bromopyridin-2-yl)propan-2-amine core, various aryl or heteroaryl groups can be introduced at the 5-position via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction with appropriate boronic acids or esters.
Caption: General synthetic workflow for the preparation of target analogs.
In Vitro JAK2 Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against JAK2 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol:
-
Reagents: Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a STAT-derived peptide), ATP, and a detection system (e.g., europium-labeled anti-phospho-peptide antibody and an APC-labeled acceptor).
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 384-well plate, add the JAK2 enzyme, the peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents. f. Incubate for another period to allow for antibody binding. g. Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for a typical in vitro JAK2 kinase inhibition assay.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[4][5] Understanding this pathway is crucial for contextualizing the action of JAK2 inhibitors.
Caption: Simplified schematic of the JAK-STAT signaling pathway.
Upon cytokine binding, the receptor dimerizes, bringing two JAK2 molecules into close proximity, leading to their trans-phosphorylation and activation.[7] Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[7] Recruited STATs are subsequently phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[5] Inhibitors of JAK2, such as the 2-(5-bromopyridin-2-yl)propan-2-amine analogs discussed, would block this cascade at the level of STAT phosphorylation.
Conclusion and Future Directions
The 2-(5-bromopyridin-2-yl)propan-2-amine scaffold represents a promising starting point for the development of novel JAK2 inhibitors. The SAR analysis presented in this guide, based on data from related 2-aminopyridine derivatives, suggests that strategic modifications at the 5-position of the pyridine ring and the propan-2-amine side chain can significantly impact inhibitory potency. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to validate these hypotheses and to optimize for selectivity against other JAK family members and broader kinase panels. Further characterization of promising compounds in cellular assays and in vivo models will be essential to advance this chemical series towards potential therapeutic applications.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-(5-Bromopyridin-2-yl)propan-2-amine
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(5-Bromopyridin-2-yl)propan-2-amine. As a halogenated pyridine derivative, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and laboratory professionals, emphasizing the scientific rationale behind each procedural step to ensure a self-validating and safe workflow.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 2-(5-Bromopyridin-2-yl)propan-2-amine is a potent chemical with multiple hazard classifications. The primary risks are associated with its toxicity, particularly through skin contact and ingestion, and its potential to irritate respiratory systems.
A Safety Data Sheet (SDS) for this compound from Sigma-Aldrich provides critical safety information that forms the basis of this disposal guide. The hazard profile necessitates stringent control measures at every stage of the handling and disposal process.
Table 1: Hazard Profile of 2-(5-Bromopyridin-2-yl)propan-2-amine
| Hazard Classification | GHS Code | Signal Word | Description | Source |
|---|---|---|---|---|
| Acute Toxicity, Dermal | H310 | Danger | Fatal in contact with skin. | |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed. | |
| Skin Irritation | H315 | Danger | Causes skin irritation. | |
| Serious Eye Irritation | H319 | Danger | Causes serious eye irritation. | |
| STOT - Single Exposure | H335 | Danger | May cause respiratory irritation. |
| Flammable Liquid | H227 | Danger | Combustible liquid. | |
STOT: Specific Target Organ Toxicity
Upon thermal decomposition, this compound can release highly toxic and irritating gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.
Pre-Disposal Operations: Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidental exposure and to prepare the waste for its final disposal pathway.
Required Personal Protective Equipment (PPE)
Due to the compound's high dermal toxicity, comprehensive PPE is mandatory. The choice of PPE is dictated by the need to create an impermeable barrier against the substance.
-
Gloves: Wear nitrile gloves resistant to pyridine and halogenated compounds.[1] Given the "Fatal in contact with skin" classification, consider double-gloving for all handling procedures.[2] Gloves must be changed immediately if contamination is suspected.
-
Eye/Face Protection: Chemical safety goggles are required. If there is a risk of splashing, a face shield must be worn in addition to goggles.[3]
-
Body Protection: A laboratory coat with long, tight-fitting cuffs is essential to prevent skin contact.[2] For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of this compound, including transfer to a waste container, must be performed in a certified chemical fume hood to avoid inhaling vapors.[1][2]
Storage of Waste Containers
Waste containing 2-(5-Bromopyridin-2-yl)propan-2-amine must be stored in a designated Satellite Accumulation Area (SAA) that adheres to institutional and regulatory guidelines.[4][5]
-
Container Integrity: Use only containers that are in good condition, free from leaks, and constructed of a material compatible with the chemical (e.g., glass or high-density polyethylene).[1][6]
-
Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[5][7] This prevents the release of vapors and reduces the risk of spills.
-
Segregation: Store the waste container away from incompatible materials, especially strong oxidizing agents and acids.[7][8] Crucially, ensure that halogenated waste streams are kept separate from non-halogenated streams to prevent costly and complex disposal procedures.[4][9][10]
-
Secondary Containment: Liquid waste containers must be stored in a secondary containment bin to contain any potential leaks.[11][12]
Step-by-Step Disposal Protocol
Disposal of 2-(5-Bromopyridin-2-yl)propan-2-amine must not be done via sink or drain.[1][13] All chemical waste must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[13][14]
Workflow for Disposal
Caption: Disposal workflow for 2-(5-Bromopyridin-2-yl)propan-2-amine.
-
Waste Characterization: Identify the waste as a halogenated organic waste . This classification is critical as mixing it with non-halogenated solvents will render the entire mixture as halogenated waste, significantly increasing disposal costs.[9][10]
-
Container Selection and Labeling:
-
Obtain a designated hazardous waste container from your EHS department or approved supplier. Ensure it is clean, dry, and compatible with the chemical.[5]
-
Before adding any waste, affix a "HAZARDOUS WASTE" tag or label.[5][10]
-
Fill in all required information: the full chemical name "2-(5-Bromopyridin-2-yl)propan-2-amine," concentration, and all constituents if it is a mixture. Clearly indicate the associated hazards (Toxic, Combustible).[12]
-
-
Waste Transfer:
-
Perform all transfers inside a certified chemical fume hood.
-
Carefully pour the waste into the container, avoiding splashes. Use a funnel if necessary.
-
Do not overfill the container. A general rule is to fill it to no more than 80-90% of its capacity to allow for vapor expansion.
-
-
Container Sealing and Storage:
-
Immediately and securely cap the waste container.[5]
-
Wipe the exterior of the container with a suitable solvent to remove any external contamination, and dispose of the wipe as hazardous waste.
-
Place the sealed container in a labeled secondary containment bin within your lab's Satellite Accumulation Area.[11]
-
-
Request for Pickup: Once the container is full or waste is no longer being generated, schedule a pickup with your institution's EHS office.[12] Do not allow waste to accumulate for extended periods.[6]
Emergency Procedures
Accidents require immediate and correct responses to minimize harm.
Exposure Response
-
Skin Contact: This is a critical exposure route. Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[15] Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or physician.
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, contain the liquid using an inert, liquid-absorbent material such as Chemizorb®, vermiculite, or sand.[1] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect: Carefully collect the absorbent material and contaminated soil into a sealable, properly labeled container for disposal as hazardous waste.[10] Use non-sparking tools if necessary.[15]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and institutional EHS department.
Regulatory Context
The procedures outlined in this guide are designed to comply with major regulatory frameworks governing hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] These regulations mandate the "cradle-to-grave" management of hazardous materials, making it the generator's responsibility to ensure waste is handled and disposed of safely and legally. Failure to comply can result in significant penalties and environmental damage.
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Definitive Guide to Personal Protective Equipment for Handling 2-(5-Bromopyridin-2-yl)propan-2-amine
As a Senior Application Scientist, my foremost priority is to bridge the gap between product application and user safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-(5-Bromopyridin-2-yl)propan-2-amine. The protocols outlined herein are designed to be self-validating, ensuring that each step contributes to a holistic safety ecosystem within your laboratory. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance is predicated on the well-documented hazards of analogous pyridine and brominated compounds.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards of 2-(5-Bromopyridin-2-yl)propan-2-amine is the foundational step in establishing a robust safety protocol. Based on data from structurally similar compounds, such as 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine and other aminopyridine derivatives, a clear hazard profile emerges.[1][2] These compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The pyridine moiety itself is hazardous, with potential for absorption through the skin and adverse effects on the nervous system, liver, and kidneys.[4]
| Potential Hazard | Description | Primary Exposure Routes |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. Prolonged exposure can lead to more severe dermatitis.[1][3] | Dermal contact |
| Serious Eye Damage | Direct contact with eyes can cause significant irritation, pain, and potential damage to the cornea.[1][3] | Ocular contact (splashes) |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[1][3] | Inhalation |
| Toxicity | Pyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] | Ingestion, Inhalation, Dermal |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling 2-(5-Bromopyridin-2-yl)propan-2-amine.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended.[5][7] Avoid latex gloves. | Provides robust chemical resistance against pyridine derivatives.[7] Double-gloving minimizes the risk of exposure from a single glove failure.[8] |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing.[6][9][10] | Protects against splashes and vapors that can cause severe eye irritation.[2] |
| Skin and Body Protection | A chemical-resistant lab coat, preferably one that is flame-retardant.[7] Ensure it is fully buttoned with tight-fitting cuffs. | Prevents skin contact, which is a primary route of exposure for pyridine compounds.[6][7] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[5][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | Pyridine compounds are volatile, and their fumes can cause respiratory irritation.[5][7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow provides a procedural guide from preparation to immediate post-handling steps.
Workflow for Handling 2-(5-Bromopyridin-2-yl)propan-2-amine
Caption: Workflow for Safe Handling of 2-(5-Bromopyridin-2-yl)propan-2-amine
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a rapid and informed response is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4][11] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[4][11] Seek medical attention.
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][11]
-
Ingestion : Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet for a similar compound if available.[4]
-
Spills : For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[11] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety department immediately.[4]
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing 2-(5-Bromopyridin-2-yl)propan-2-amine, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[4][11]
-
Waste Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's disposal guidelines. Brominated organic compounds may require specific disposal routes, such as high-temperature incineration at a licensed facility.[12]
-
Disposal Procedure : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[13] Never pour this chemical or its solutions down the drain.[11]
By adhering to these stringent protocols, you can confidently and safely incorporate 2-(5-Bromopyridin-2-yl)propan-2-amine into your research, ensuring the integrity of your work and the well-being of your team.
References
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Emergency Response & Training Solutions. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.
- NOAA. (n.d.). 4-AMINOPYRIDINE. CAMEO Chemicals.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- GOV.UK. (n.d.). Pyridine: incident management.
- Fisher Scientific. (n.d.). Material Safety Data Sheet: 4-Aminopyridine.
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4-nitropyridine.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(5-Bromopyridin-2-yl)-N-propan-2-ylacetamide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine.
- Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. ISOPP.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-5-bromopyrimidine.
- University of California, Santa Cruz. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
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- 2. fishersci.com [fishersci.com]
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- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
